Product packaging for Arabidopyl alcohol(Cat. No.:)

Arabidopyl alcohol

Cat. No.: B15139851
M. Wt: 196.16 g/mol
InChI Key: JZWUYCGDMCRRTE-OWOJBTEDSA-N
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Description

Arabidopyl alcohol is a natural product with the molecular formula C9H8O5 and a molecular weight of 196.16 g/mol. It is isolated from the bark of Betula pendula (silver birch) . As a specialized natural compound, this compound is used in basic and applied research applications. Its primary research value lies in its status as a plant-derived metabolite, making it relevant for studies in natural product chemistry, phytochemistry, and the exploration of bioactive compounds from botanical sources . Researchers may use this compound as a standard in metabolomic studies, for screening biological activity, or as a starting point for the synthesis of novel analogs. Currently, there is no reported clinical development for this product . This product is intended for use by qualified researchers in a controlled laboratory setting. Important Notice: This product is labeled "For Research Use Only" (RUO). It is not intended for use in diagnostic procedures, drug administration, or for any form of human use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O5 B15139851 Arabidopyl alcohol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8O5

Molecular Weight

196.16 g/mol

IUPAC Name

4-[(E)-3-hydroxyprop-1-enyl]-6-oxopyran-2-carboxylic acid

InChI

InChI=1S/C9H8O5/c10-3-1-2-6-4-7(9(12)13)14-8(11)5-6/h1-2,4-5,10H,3H2,(H,12,13)/b2-1+

InChI Key

JZWUYCGDMCRRTE-OWOJBTEDSA-N

Isomeric SMILES

C1=C(C=C(OC1=O)C(=O)O)/C=C/CO

Canonical SMILES

C1=C(C=C(OC1=O)C(=O)O)C=CCO

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Monolignol Biosynthesis Pathway in Arabidopsis thaliana

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "Arabidopyl alcohol" is not a recognized term in plant biochemistry. This guide focuses on the biosynthesis of monolignols (p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol) in the model plant Arabidopsis thaliana, which are the primary alcohol precursors for lignin synthesis.

Introduction

The phenylpropanoid pathway is a crucial metabolic route in plants, responsible for the synthesis of a vast array of secondary metabolites. A central branch of this pathway leads to the production of monolignols, which are the monomeric building blocks of the complex lignin polymer. Lignin provides structural integrity to the plant cell wall, facilitates water transport, and acts as a defense mechanism against pathogens. In Arabidopsis thaliana, the three primary monolignols synthesized are p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol, which give rise to H- (p-hydroxyphenyl), G- (guaiacyl), and S- (syringyl) lignin units, respectively. Understanding and manipulating this pathway is of significant interest for improving biomass for biofuels, enhancing forage digestibility, and for the potential discovery of novel bioactive compounds.

The Core Monolignol Biosynthesis Pathway

The biosynthesis of monolignols begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions. The pathway can be broadly divided into the general phenylpropanoid pathway and the monolignol-specific branch.

Key Enzymes and Intermediates:

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

  • p-Hydroxycinnamoyl-CoA:Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT): Transfers the p-coumaroyl group to shikimate or quinate.

  • p-Coumaroyl Shikimate 3'-Hydroxylase (C3'H): Another cytochrome P450 enzyme that hydroxylates the p-coumaroyl moiety of p-coumaroyl shikimate/quinate.

  • Caffeoyl Shikimate Esterase (CSE): Cleaves caffeoyl shikimate to release caffeic acid.

  • Caffeoyl-CoA O-Methyltransferase (CCoAOMT): Methylates the 3-hydroxyl group of caffeoyl-CoA to form feruloyl-CoA.

  • Cinnamoyl-CoA Reductase (CCR): Reduces cinnamoyl-CoA esters (p-coumaroyl-CoA, feruloyl-CoA, and sinapoyl-CoA) to their corresponding aldehydes. This is the first committed step of the monolignol-specific branch.

  • Ferulate 5-Hydroxylase (F5H): A cytochrome P450 enzyme that hydroxylates feruloyl-CoA, coniferaldehyde, or coniferyl alcohol at the 5-position.

  • Caffeic Acid O-Methyltransferase (COMT): Methylates the 5-hydroxyl group of 5-hydroxyconiferaldehyde to form sinapaldehyde.

  • Cinnamyl Alcohol Dehydrogenase (CAD): Reduces the cinnamaldehydes to their corresponding alcohols (monolignols).

The pathway is not strictly linear and can be viewed as a metabolic grid, allowing for the synthesis of the three main monolignols.

Monolignol_Biosynthesis Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCou p-Coumaric Acid Cin->pCou C4H pCouCoA p-Coumaroyl-CoA pCou->pCouCoA 4CL pCouAld p-Coumaraldehyde pCouCoA->pCouAld CCR CafCoA Caffeoyl-CoA pCouCoA->CafCoA HCT/C3'H/CSE/4CL pCouAlc p-Coumaryl Alcohol (H-monolignol) pCouAld->pCouAlc CAD Lignin Lignin Polymer pCouAlc->Lignin FerCoA Feruloyl-CoA CafCoA->FerCoA CCoAOMT ConAld Coniferaldehyde FerCoA->ConAld CCR FiveOHFerCoA 5-Hydroxyferuloyl-CoA FerCoA->FiveOHFerCoA F5H ConAlc Coniferyl Alcohol (G-monolignol) ConAld->ConAlc CAD ConAlc->Lignin SinCoA Sinapoyl-CoA FiveOHFerCoA->SinCoA COMT SinAld Sinapaldehyde SinCoA->SinAld CCR SinAlc Sinapyl Alcohol (S-monolignol) SinAld->SinAlc CAD SinAlc->Lignin PAL PAL C4H C4H FourCL 4CL HCT HCT/C3'H/CSE/4CL CCoAOMT CCoAOMT CCR CCR F5H F5H COMT COMT CAD CAD

Caption: The core monolignol biosynthesis pathway in Arabidopsis thaliana.

Quantitative Data

Quantitative understanding of the monolignol pathway requires knowledge of enzyme kinetics and metabolite concentrations. While a complete dataset for Arabidopsis thaliana is not fully available in the literature, data from various studies are compiled below. Note that kinetic parameters can vary significantly based on experimental conditions.

Table 1: Kinetic Parameters of Key Monolignol Biosynthesis Enzymes in Arabidopsis thaliana

EnzymeIsoform(s)SubstrateK_m_ (µM)k_cat_ (s⁻¹)Reference
PAL AtPAL1L-Phenylalanine641.8[1]
AtPAL2L-Phenylalanine682.5[1]
AtPAL4L-Phenylalanine711.3[1]
4CL At4CL1p-Coumaric acidNDND[2]
At4CL2p-Coumaric acidNDND[2]
At4CL4Sinapic acidNDND[2]
CCR AtCCR1Feruloyl-CoA3.6 ± 0.4ND[3]
Sinapoyl-CoA3.7 ± 0.5ND[3]
p-Coumaroyl-CoA2.2 ± 0.3ND[3]

ND: Not Determined in the cited literature.

Table 2: Endogenous Concentrations of Monolignols and Precursors in Arabidopsis thaliana Tissues [4]

MetaboliteLeaf (pmol g⁻¹ FW)Root (pmol g⁻¹ FW)Stem (pmol g⁻¹ FW)
p-Coumaraldehyde0.64 ± 0.0632.41 ± 0.658.81 ± 1.84
p-Coumaryl alcohol662.29 ± 13.6228460.42 ± 907.875702.78 ± 166.44
Coniferaldehyde302.34 ± 23.00267.12 ± 3.28195.60 ± 9.52
Coniferyl alcohol938.89 ± 83.2928773.57 ± 1151.536974.56 ± 369.49
Sinapaldehyde3.47 ± 1.0311.11 ± 4.5312.64 ± 0.96
Sinapyl alcohol45.61 ± 19.50142.25 ± 23.471087.56 ± 24.83

Transcriptional Regulation of Monolignol Biosynthesis

The expression of monolignol biosynthesis genes is tightly regulated by a hierarchical network of transcription factors, primarily from the NAC and MYB families. This network ensures that lignin is deposited in the correct cell types (e.g., xylem vessels and fibers) at the appropriate developmental stage.

  • Master Switches (NAC domain proteins): VASCULAR-RELATED NAC-DOMAIN (VND) and SECONDARY WALL-ASSOCIATED NAC DOMAIN (SND) proteins act as high-level master switches that initiate the entire secondary cell wall formation program, including lignin, cellulose, and xylan synthesis.

  • Secondary Master Switches (MYB transcription factors): The NAC master switches directly activate the expression of MYB46 and MYB83. These MYB transcription factors then act as secondary master switches, directly activating the genes encoding the biosynthetic enzymes for all three cell wall components.

  • Lignin-Specific Regulators (MYB transcription factors): Downstream of MYB46/MYB83 are MYB factors like MYB58 and MYB63, which specifically activate the expression of monolignol biosynthesis genes by binding to AC elements in their promoters. Other MYB factors, such as MYB4, can act as repressors of the pathway.

Regulatory_Network cluster_0 Master Switches cluster_1 Secondary Switches cluster_2 Lignin-Specific Activators cluster_3 Monolignol Biosynthesis Genes SND1 SND1/VNDs (NAC TFs) MYB46_83 MYB46 / MYB83 SND1->MYB46_83 Activates MYB58_63 MYB58 / MYB63 MYB46_83->MYB58_63 Activates Cellulose_Xylan Cellulose & Xylan Biosynthesis Genes MYB46_83->Cellulose_Xylan Activates PAL PAL MYB58_63->PAL Activates C4H C4H MYB58_63->C4H Activates FourCL 4CL MYB58_63->FourCL Activates CCR CCR MYB58_63->CCR Activates CAD CAD MYB58_63->CAD Activates Other_Lignin_Genes ... MYB58_63->Other_Lignin_Genes Activates

Caption: Hierarchical transcriptional control of monolignol biosynthesis.

Experimental Protocols

This spectrophotometric assay measures the conversion of L-phenylalanine to trans-cinnamic acid, which absorbs light at 290 nm.

Materials:

  • Extraction Buffer: 100 mM Tris-HCl (pH 8.8), 14 mM 2-mercaptoethanol, 3% (w/v) polyvinylpolypyrrolidone (PVPP).

  • Assay Buffer: 100 mM Tris-HCl (pH 8.8).

  • Substrate Solution: 15 mM L-phenylalanine in Assay Buffer.

  • Stop Solution: 6 M HCl.

  • Spectrophotometer and UV-transparent cuvettes.

Procedure:

  • Enzyme Extraction: a. Homogenize ~150 mg of fresh plant tissue in 2 mL of ice-cold Extraction Buffer. b. Centrifuge at 10,000 x g for 10 min at 4°C. c. Collect the supernatant, which contains the crude enzyme extract. Keep on ice. d. Determine the total protein concentration of the extract using a Bradford assay.

  • Enzyme Assay: a. Prepare the reaction mixture in a cuvette: 1.9 mL of Assay Buffer, 1.0 mL of Substrate Solution, and 100 µL of enzyme extract. b. For the blank, substitute the enzyme extract with 100 µL of Extraction Buffer. c. Incubate the reaction mixture at 30°C for 15-60 minutes. d. Stop the reaction by adding 200 µL of 6 M HCl. e. Measure the absorbance at 290 nm against the blank.

  • Calculation: a. Calculate the amount of trans-cinnamic acid produced using its molar extinction coefficient (ε = 9630 M⁻¹ cm⁻¹). b. Express PAL activity as nmol of trans-cinnamic acid produced per minute per mg of protein.

Thioacidolysis is a chemical degradation method that cleaves β-O-4 ether linkages in lignin, releasing monomeric units that can be quantified by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Thioacidolysis Reagent: 2.5% boron trifluoride diethyl etherate (v/v) and 10% ethanethiol (v/v) in dioxane.

  • Internal Standard (e.g., tetracosane).

  • Dichloromethane and water for extraction.

  • Silylating Reagent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane).

  • GC-MS system.

Procedure:

  • Sample Preparation: a. Use 2-5 mg of finely ground, extractive-free, dried plant material. b. Place the sample in a glass reaction vial. Add a known amount of internal standard.

  • Reaction: a. Add 500 µL of Thioacidolysis Reagent to the vial. b. Purge with nitrogen, seal the vial tightly, and heat at 100°C for 4 hours. c. Cool the vial on ice.

  • Extraction: a. Add 500 µL of water and 1 mL of dichloromethane. b. Vortex thoroughly and centrifuge to separate the phases. c. Carefully collect the lower organic phase. Repeat the extraction of the aqueous phase with dichloromethane. d. Combine the organic phases and evaporate to dryness under a stream of nitrogen.

  • Derivatization and Analysis: a. Add 50 µL of silylating reagent and 50 µL of pyridine to the dried residue. b. Heat at 60°C for 30 minutes to form trimethylsilyl (TMS) derivatives. c. Analyze the derivatized products by GC-MS. d. Identify and quantify the H, G, and S monomers based on their retention times and mass spectra, relative to the internal standard.

Lignin_Analysis_Workflow SamplePrep 1. Sample Preparation (Grind & Dry Tissue) Extraction 2. Solvent Extraction (Remove Extractives) SamplePrep->Extraction Thioacidolysis 3. Thioacidolysis Reaction (Cleave β-O-4 bonds) Extraction->Thioacidolysis Derivatization 4. Derivatization (TMS silylation) Thioacidolysis->Derivatization GCMS 5. GC-MS Analysis (Separate & Detect Monomers) Derivatization->GCMS DataAnalysis 6. Data Analysis (Quantify H, G, S units) GCMS->DataAnalysis

Caption: A typical experimental workflow for lignin monomer analysis.

Conclusion

The monolignol biosynthesis pathway in Arabidopsis thaliana is a well-characterized yet complex metabolic network. It is subject to intricate transcriptional control that ensures the precise deposition of lignin required for normal plant growth and development. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers aiming to study and manipulate this pathway. Further research, particularly in obtaining a complete set of enzyme kinetic parameters for Arabidopsis and in vivo flux analysis, will be crucial for developing predictive models and advancing efforts in metabolic engineering for improved biomaterials and biofuels.

References

Unveiling Arabidopyl Alcohol: A Technical Guide to a Novel Plant Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While the term "Arabidopyl alcohol" is not widely established in scientific literature, recent discoveries have identified a closely related isomer, iso-arabidopyl alcohol , as a naturally occurring compound in the model plant Arabidopsis thaliana. This in-depth technical guide consolidates the current understanding of iso-arabidopyl alcohol, focusing on its natural occurrence, biosynthetic pathway, and the experimental methodologies for its study. This information is primarily drawn from seminal research that first identified and synthesized this novel α-pyrone metabolite.

Natural Occurrence and Distribution

Iso-arabidopyl alcohol is a member of a class of metabolites designated as "arabidopyrones," which are characteristic secondary metabolites of Arabidopsis thaliana. The presence of these compounds has been confirmed in various aerial tissues of the plant, suggesting a role in the plant's interaction with its environment. However, detailed quantitative analyses of iso-arabidopyl alcohol in specific tissues are not yet extensively documented in the initial discovery papers.

Table 1: Natural Occurrence of Arabidopyrones in Arabidopsis thaliana

Plant TissuePresence of Arabidopyrones
Rosette LeavesDetected
StemsDetected
FlowersDetected
Siliques (seed pods)Detected
RootsNot Detected

The Biosynthetic Pathway of Iso-Arabidopyl Alcohol

The formation of iso-arabidopyl alcohol in Arabidopsis thaliana proceeds through a novel biosynthetic pathway. This pathway originates from the general phenylpropanoid pathway and involves a key enzymatic step catalyzed by a cytochrome P450 enzyme, followed by an extradiol ring-cleavage dioxygenase.

Biosynthesis of Iso-Arabidopyl Alcohol Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaroyl_CoA p-Coumaroyl-CoA Cinnamic_acid->p_Coumaroyl_CoA C4H, 4CL Intermediates Phenylpropanoid Intermediates p_Coumaroyl_CoA->Intermediates Substrate Catechol-substituted Substrate Intermediates->Substrate CYP84A4 Cleavage_Product Ring-cleavage Product Substrate->Cleavage_Product AtLigB (extradiol dioxygenase) Iso_Arabidopyl_Alcohol iso-Arabidopyl alcohol Cleavage_Product->Iso_Arabidopyl_Alcohol Spontaneous cyclization & reduction

Caption: Biosynthetic pathway of iso-arabidopyl alcohol.

Experimental Protocols

The following sections detail the methodologies for the isolation of iso-arabidopyl alcohol from its natural source and its chemical synthesis, based on established protocols.

Isolation from Arabidopsis thaliana

The protocol for extracting and identifying iso-arabidopyl alcohol from plant material is a standard procedure in metabolomics.

Table 2: Experimental Protocol for the Isolation of Iso-Arabidopyl Alcohol

StepProcedure
1. Plant Material Harvesting Collect aerial tissues (leaves, stems, flowers) from mature Arabidopsis thaliana plants.
2. Metabolite Extraction Immediately freeze the tissue in liquid nitrogen and grind to a fine powder. Extract the metabolites with a solvent mixture, typically 80% methanol in water.
3. Sample Clarification Centrifuge the extract to pellet insoluble debris. Collect the supernatant.
4. Analytical Detection Analyze the supernatant using High-Performance Liquid Chromatography coupled to Mass Spectrometry (HPLC-MS) to identify and relatively quantify iso-arabidopyl alcohol and other arabidopyrones.
5. Preparative Isolation For obtaining pure compound, the crude extract can be subjected to preparative HPLC using a suitable column and gradient.
Total Synthesis of Iso-Arabidopyl Alcohol

The chemical synthesis of iso-arabidopyl alcohol has been achieved through a multi-step process, with the key transformations being a Claisen condensation and a Wittig reaction.

Table 3: Key Steps in the Total Synthesis of Iso-Arabidopyl Alcohol

StepTransformationDescription
1. Claisen Condensation Formation of a β-keto ester intermediate.An ester is reacted with another ester in the presence of a strong base to form a carbon-carbon bond.
2. Wittig Reaction Formation of the α-pyrone ring.The β-keto ester is reacted with a phosphorus ylide (Wittig reagent) to form a double bond and subsequently the heterocyclic ring.
3. Functional Group Manipulation Final modifications to achieve the target molecule.This may involve reduction or other transformations of functional groups on the α-pyrone scaffold.
4. Purification Isolation of the final product.The synthesized iso-arabidopyl alcohol is purified from the reaction mixture using column chromatography.

digraph "Synthetic Workflow of Iso-Arabidopyl Alcohol" {
graph [rankdir="LR", splines=ortho, nodesep=0.7, bgcolor="#FFFFFF"];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", fontcolor="#5F6368"];

Starting_Materials [label="Ester Substrates"]; Claisen_Product [label="β-keto ester"]; Wittig_Product [label="α-pyrone intermediate"]; Final_Product [label="iso-Arabidopyl alcohol", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Starting_Materials -> Claisen_Product [label="Claisen Condensation", color="#EA4335", fontcolor="#EA4335"]; Claisen_Product -> Wittig_Product [label="Wittig Reaction", color="#FBBC05", fontcolor="#FBBC05"]; Wittig_Product -> Final_Product [label="Reduction/Modification", color="#34A853", fontcolor="#34A853"];

}

Caption: Synthetic workflow for iso-arabidopyl alcohol.

This guide serves as a foundational resource for researchers interested in the novel plant metabolite iso-arabidopyl alcohol. For detailed experimental conditions, analytical data, and further insights, consulting the primary research literature is strongly recommended. The discovery of arabidopyrones opens new avenues for investigating plant specialized metabolism and its evolutionary diversification.

Physical and chemical properties of iso-arabidopyl alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of iso-arabidopyl alcohol. Iso-arabidopyl alcohol, a member of the arabidopyrone family of natural products, is a secondary metabolite found in Arabidopsis thaliana. This document summarizes its known chemical and physical characteristics, details its biosynthetic pathway, and outlines its chemical synthesis. The information is presented through structured data tables and detailed diagrams to facilitate understanding and application in research and development.

Chemical Identity and Properties

Iso-arabidopyl alcohol is a depositor-supplied synonym for the compound formally named 5-[(E)-3-hydroxyprop-1-enyl]-6-oxopyran-2-carboxylic acid[1]. It is a unique α-pyrone derivative discovered in the model plant organism, Arabidopsis thaliana[2][3].

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₉H₈O₅PubChem[1]
Molecular Weight 196.16 g/mol PubChem[1]
Monoisotopic Mass 196.03717 DaPubChem[1]
XLogP3-AA (LogP) 0.9PubChem (Computed)[1]
Hydrogen Bond Donors 2PubChem (Computed)[1]
Hydrogen Bond Acceptors 5PubChem (Computed)[1]
Rotatable Bond Count 2PubChem (Computed)[1]
Topological Polar Surface Area 86.7 ŲPubChem (Computed)[1]
Formal Charge 0PubChem[1]
IUPAC Name 5-[(E)-3-hydroxyprop-1-enyl]-6-oxopyran-2-carboxylic acidPubChem[1]
SMILES C1=C(C(=O)OC(=C1)C(=O)O)/C=C/COPubChem[1]
InChIKey ZHVDMMGTPDSABS-OWOJBTEDSA-NPubChem[1]

Note: The properties listed are computationally generated and may not reflect experimentally determined values.

Biosynthesis Pathway

Iso-arabidopyl alcohol is synthesized in Arabidopsis thaliana through a novel branch of the phenylpropanoid pathway[3]. This biosynthetic route involves the neofunctionalization of a duplicated gene, highlighting an evolutionary mechanism for the generation of chemical diversity in plants[3][4][5].

Experimental Protocol: Elucidation of the Biosynthetic Pathway

The biosynthesis of arabidopyrones, including iso-arabidopyl alcohol, was elucidated by Weng et al. (2012) through a combination of genetic, metabolic, and biochemical analyses in Arabidopsis thaliana[3]. The key experimental steps involved:

  • Metabolite Profiling: Comparative metabolite profiling of wild-type and mutant Arabidopsis plants using liquid chromatography-mass spectrometry (LC-MS) to identify novel compounds.

  • Gene Co-expression Analysis: Identification of candidate biosynthetic genes by analyzing transcriptomic data for genes co-expressed with known phenylpropanoid pathway genes.

  • Mutant Analysis: Characterization of knockout mutants for candidate genes to establish their role in the pathway.

  • Heterologous Expression and Enzyme Assays: Expression of candidate enzymes (e.g., CYP84A4 and AtLigB) in a heterologous host (e.g., yeast or E. coli) to characterize their specific catalytic functions and substrate specificities.

  • Isotopic Labeling: Feeding experiments with stable isotope-labeled precursors (e.g., ¹³C-phenylalanine) to trace the metabolic flow and confirm the origin of the carbon skeleton.

Diagram of the Biosynthetic Pathway

The following diagram illustrates the key enzymatic steps in the biosynthesis of iso-arabidopyl alcohol from the amino acid phenylalanine.

Biosynthesis_Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_arabidopyrone Arabidopyrone Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL p_Coumaraldehyde p_Coumaraldehyde p_Coumaroyl_CoA->p_Coumaraldehyde CCR Caffealdehyde Caffealdehyde p_Coumaraldehyde->Caffealdehyde CYP84A4 Ring_Cleavage_Product Ring Cleavage Intermediate Caffealdehyde->Ring_Cleavage_Product AtLigB (Dioxygenase) Iso_arabidopyl_alcohol Iso-arabidopyl alcohol Ring_Cleavage_Product->Iso_arabidopyl_alcohol Spontaneous & Further modification

Biosynthesis of Iso-arabidopyl alcohol from Phenylalanine.

Chemical Synthesis

The total synthesis of iso-arabidopyl alcohol was first reported by Matsumoto et al. in 2020[6]. The synthetic strategy relies on two key reactions: a Claisen condensation to construct the α-pyrone core and a Wittig reaction to install the side chain[2][7].

Experimental Protocol: General Synthetic Strategy

While the detailed, step-by-step protocol from the primary literature is not fully accessible, the general methodology can be outlined based on the reported key reactions[2][7]:

  • Formation of the α-Pyrone Ring: A Claisen condensation reaction is employed. This typically involves the base-mediated reaction of an ester with another carbonyl compound to form a β-keto ester or a related derivative, which can then be cyclized to form the pyrone ring.

  • Introduction of the Side Chain: A Wittig reaction is used to append the (E)-3-hydroxyprop-1-enyl side chain. This involves the reaction of a phosphorus ylide (generated from a phosphonium salt) with an appropriate aldehyde precursor on the α-pyrone ring.

  • Deprotection and Isolation: Final deprotection steps, if any protecting groups were used, followed by purification (e.g., by chromatography) to yield pure iso-arabidopyl alcohol.

Diagram of the Synthetic Workflow

This diagram provides a logical overview of the synthetic approach to iso-arabidopyl alcohol.

Synthesis_Workflow Start Simple Starting Materials Pyrone_Intermediate α-Pyrone Aldehyde Precursor Start->Pyrone_Intermediate Claisen Condensation & Ring Formation Phosphonium_Salt Phosphonium Salt (Side Chain Precursor) Start->Phosphonium_Salt Protected_Product Protected Iso-arabidopyl alcohol Pyrone_Intermediate->Protected_Product Wittig_Ylide Wittig Ylide Phosphonium_Salt->Wittig_Ylide Base Wittig_Ylide->Protected_Product Wittig Reaction Final_Product Iso-arabidopyl alcohol Protected_Product->Final_Product Deprotection & Purification

General workflow for the total synthesis of Iso-arabidopyl alcohol.

Biological Function and Applications

The biological role of iso-arabidopyl alcohol and other arabidopyrones is primarily understood in the context of plant secondary metabolism. These compounds are believed to be involved in plant defense mechanisms[8][9]. As α-pyrones are a structural feature in a wide variety of biologically active metabolites, they may possess antimicrobial or other valuable bioactivities[10]. However, specific studies on the pharmacological activities of iso-arabidopyl alcohol are limited. Its unique structure, derived from a novel biosynthetic pathway, makes it an interesting target for further investigation in drug discovery and as a scaffold for the synthesis of novel bioactive compounds.

References

The Untapped Potential of Arabidopyl Alcohol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of a Novel Natural Product within the Pharmacologically Rich α-Pyrone Class

For Immediate Release

[City, State] – [Date] – While direct pharmacological studies on Arabidopyl alcohol, a naturally occurring α-pyrone from Arabidopsis thaliana, remain to be conducted, its chemical classification places it within a group of compounds renowned for a wide spectrum of biological activities. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the known biosynthesis of this compound and the vast therapeutic potential of the α-pyrone chemical scaffold, offering a roadmap for future investigation into this specific molecule.

Currently, the scientific literature on this compound is focused on its biosynthesis and physiological role within Arabidopsis thaliana. It is understood to be a substituted α-pyrone metabolite derived from the phenylpropanoid pathway. Its synthesis involves the activity of a ring-cleavage dioxygenase, and it is considered one of the most abundant arabidopyrones in this plant species.

While no quantitative data on the biological activity of this compound in a therapeutic context is available, the broader class of α-pyrones has been the subject of extensive research, revealing a wealth of pharmacological potential.

The Pharmacological Landscape of α-Pyrones

α-Pyrones are a class of heterocyclic compounds that form the core structure of many natural and synthetic molecules with significant biological activities.[1][2][3][4] These activities are diverse and include antimicrobial, antifungal, cytotoxic, anti-inflammatory, and antiviral properties.[1][5][6] This established pharmacological profile of the α-pyrone scaffold suggests that this compound could be a valuable candidate for biological screening.

Potential Therapeutic Areas for α-Pyrone Compounds
Biological ActivityDescriptionKey Findings from α-Pyrone Studies
Antimicrobial Inhibition of bacterial and fungal growth.Various natural and synthetic α-pyrones have demonstrated potent activity against a range of pathogens, including Bacillus subtilis, Escherichia coli, and Staphylococcus aureus.[6]
Cytotoxic/Anticancer Induction of cell death in cancer cell lines.Certain α-pyrones have shown significant growth inhibitory effects against human cancer cell lines such as A2780 human ovarian carcinoma and K562 human chronic myelogenous leukemia.[6]
Anti-inflammatory Reduction of inflammatory responses.Some α-pyrone derivatives have been investigated for their ability to modulate inflammatory pathways.[1]
Antiviral (including Anti-HIV) Inhibition of viral replication.The α-pyrone moiety is a structural feature in some compounds that have been shown to act as HIV protease inhibitors.[7][8]
Neuroprotective Protection of nerve cells from damage.Research has indicated a potential role for some α-pyrones against neurodegeneration.[2]

A Roadmap for Investigating the Biological Activity of this compound

Given the absence of direct pharmacological data, a structured approach is necessary to elucidate the potential of this compound. The following experimental workflow is proposed for an initial investigation.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: In Vivo Evaluation Isolation_Purification Isolation & Purification of this compound Structural_Elucidation Structural Elucidation & Characterization Isolation_Purification->Structural_Elucidation Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) Structural_Elucidation->Cytotoxicity_Assay Antimicrobial_Screening Antimicrobial Screening (e.g., MIC Assays) Structural_Elucidation->Antimicrobial_Screening Anti_inflammatory_Assay Anti-inflammatory Assays (e.g., Nitric Oxide Inhibition) Structural_Elucidation->Anti_inflammatory_Assay Enzyme_Inhibition_Assay Enzyme Inhibition Assays (e.g., Protease, Kinase) Structural_Elucidation->Enzyme_Inhibition_Assay Hit_Identification Hit Identification from Phase 1 Cytotoxicity_Assay->Hit_Identification Antimicrobial_Screening->Hit_Identification Anti_inflammatory_Assay->Hit_Identification Enzyme_Inhibition_Assay->Hit_Identification Target_Identification Target Identification & Validation Hit_Identification->Target_Identification Signaling_Pathway_Analysis Signaling Pathway Analysis Target_Identification->Signaling_Pathway_Analysis Lead_Optimization Lead Optimization (Structure-Activity Relationship) Signaling_Pathway_Analysis->Lead_Optimization Animal_Model_Selection Selection of Appropriate Animal Models Lead_Optimization->Animal_Model_Selection Toxicity_Studies Toxicity & Pharmacokinetic Studies Animal_Model_Selection->Toxicity_Studies Efficacy_Studies Efficacy Studies in Disease Models Toxicity_Studies->Efficacy_Studies

Proposed workflow for the biological evaluation of this compound.

Detailed Methodologies for Key Initial Experiments

1. Cytotoxicity Screening (MTT Assay)

  • Objective: To assess the potential of this compound to inhibit cell proliferation in various cancer cell lines.

  • Protocol:

    • Culture human cancer cell lines (e.g., A549, HeLa, MCF-7) in appropriate media and conditions.

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a range of concentrations of this compound for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

2. Antimicrobial Screening (Minimum Inhibitory Concentration - MIC Assay)

  • Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

  • Protocol:

    • Prepare a twofold serial dilution of this compound in a liquid growth medium in a 96-well plate.

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., E. coli, S. aureus).

    • Include positive (microorganism with no compound) and negative (medium only) controls.

    • Incubate the plate under appropriate conditions for 18-24 hours.

    • Determine the MIC by visual inspection for the lowest concentration of the compound that prevents visible growth.

Conceptual Signaling Pathway for a Hypothetical Anti-inflammatory α-Pyrone

While the specific mechanism of this compound is unknown, a common pathway for anti-inflammatory compounds involves the inhibition of pro-inflammatory signaling cascades, such as the NF-κB pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Inflammatory Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Inhibits NFkB_p65_p50_nucleus NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nucleus Translocates NFkB_IkB NF-κB-IκB Complex NFkB_IkB->NFkB_p65_p50 Releases Hypothetical_a_Pyrone Hypothetical α-Pyrone (this compound?) Hypothetical_a_Pyrone->IKK Inhibits? Gene_Transcription Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) NFkB_p65_p50_nucleus->Gene_Transcription Induces NFkB_p65_p50IkB NFkB_p65_p50IkB NFkB_p65_p50IkB->NFkB_IkB

A potential anti-inflammatory mechanism for an α-pyrone compound.

Conclusion

This compound represents a novel, uninvestigated natural product from a pharmacologically significant class of compounds. While its specific biological activities are yet to be discovered, the extensive research on α-pyrones provides a strong rationale for its evaluation as a potential therapeutic agent. The experimental frameworks and conceptual pathways outlined in this guide offer a starting point for researchers to unlock the potential of this intriguing molecule. Further investigation is warranted to determine if this compound holds the key to new developments in antimicrobial, anticancer, or anti-inflammatory therapies.

References

A Technical Guide to the Function of Key Alcohols in Arabidopsis thaliana

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: While the term "arabidopyl alcohol" does not correspond to a recognized compound in the scientific literature concerning Arabidopsis thaliana, this guide provides an in-depth overview of the biosynthesis, function, and experimental analysis of several crucial classes of alcohols in this model plant. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of monolignols, fatty alcohols, and ethanol, along with the pivotal role of alcohol dehydrogenase enzymes.

Monolignols: The Building Blocks of Lignin

Monolignols, primarily p-coumaryl, coniferyl, and sinapyl alcohols, are the fundamental precursors to lignin, a complex polymer essential for the structural integrity of the plant's secondary cell walls.

Biosynthesis and Function

The synthesis of monolignols originates from the amino acid L-phenylalanine through the phenylpropanoid pathway[1][2]. A series of enzymatic reactions, including deamination, hydroxylation, methylation, and reduction, lead to the formation of the three main monolignols[1][2][3]. The final reduction step, converting cinnamaldehydes to cinnamyl alcohols, is catalyzed by cinnamyl alcohol dehydrogenase (CAD) enzymes[3]. In Arabidopsis, the genes CAD-C and CAD-D are primarily responsible for supplying both coniferyl and sinapyl alcohols for lignin biosynthesis in the floral stem[3]. The relative proportions of these monolignols in the lignin polymer vary depending on the plant species and tissue type[3].

A double mutant (cad-c cad-d) in Arabidopsis exhibits a limp floral stem phenotype, highlighting the critical role of these enzymes in providing structural support[3]. Beyond its structural role, coniferyl alcohol can also act as a signaling molecule, regulating the phenylpropanoid pathway[1].

Quantitative Data

The endogenous levels of free monolignols can be quantified in Arabidopsis tissues.

CompoundTissueAmount (nmol/g fresh weight)
Coniferyl alcoholStem~7
p-Coumaryl alcoholStemSignificant levels detected
Sinapyl alcoholStemLower levels detected

Data sourced from[1].

Experimental Protocols

Quantification of Endogenous Monolignols:

  • Plant tissues (e.g., stems) are harvested and immediately frozen in liquid nitrogen.

  • The tissue is ground to a fine powder and extracted with a suitable solvent (e.g., methanol).

  • The extract is then analyzed using techniques like high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) to separate and quantify the different monolignols.

Biosynthesis Pathway Diagram

Monolignol_Biosynthesis Phe L-Phenylalanine Cinnamate Cinnamate Phe->Cinnamate PAL pCoumarate p-Coumarate Cinnamate->pCoumarate C4H pCoumaroylCoA p-Coumaroyl-CoA pCoumarate->pCoumaroylCoA 4CL CaffeoylCoA Caffeoyl-CoA pCoumaroylCoA->CaffeoylCoA pCoumaryl_alcohol p-Coumaryl alcohol pCoumaroylCoA->pCoumaryl_alcohol FeruloylCoA Feruloyl-CoA CaffeoylCoA->FeruloylCoA Coniferaldehyde Coniferaldehyde FeruloylCoA->Coniferaldehyde Sinapaldehyde Sinapaldehyde FeruloylCoA->Sinapaldehyde Coniferyl_alcohol Coniferyl alcohol Coniferaldehyde->Coniferyl_alcohol CAD Sinapyl_alcohol Sinapyl alcohol Sinapaldehyde->Sinapyl_alcohol CAD/SAD Lignin Lignin pCoumaryl_alcohol->Lignin Coniferyl_alcohol->Lignin Sinapyl_alcohol->Lignin

Caption: Simplified monolignol biosynthesis pathway in Arabidopsis thaliana.

Fatty Alcohols: Components of Waxes and Suberin

Long-chain fatty alcohols are key constituents of protective barriers in plants, such as the cuticular wax on the stem and leaves, and the suberin in roots and seed coats.

Biosynthesis and Function

In Arabidopsis, the biosynthesis of primary alcohols for cuticular waxes begins with the de novo synthesis of C16 and C18 fatty acids, which are then elongated to very-long-chain fatty acids (VLCFAs)[4]. These VLCFAs are subsequently reduced to primary alcohols by FATTY ACYL-CoA REDUCTASEs (FARs)[4][5]. Specifically, FAR1, FAR4, and FAR5 are required for the synthesis of C22, C20, and C18 saturated fatty alcohols, respectively, which are found in root suberin and waxes[5].

These fatty alcohols can be esterified to hydroxycinnamic acids to form alkyl hydroxycinnamates, which are major components of Arabidopsis root waxes[5]. The enzyme FATTY ALCOHOL:CAFFEOYL-CoA CAFFEOYL TRANSFERASE (FACT) is involved in the synthesis of alkyl caffeates[5].

Quantitative Data

The composition of waxes and suberin can be significantly altered in various mutants and under different conditions.

ComponentGenotype/ConditionTissueAmount (µg/g dry weight or as specified)
Suberin monomer loadWild-typeTaproot9,411 ± 2,028
Extractable waxWild-typeTaproot703 ± 170
CaffeateWild-typeSeed residue61 ± 8
Caffeatefact-1 mutantSeed residue19 ± 2
Secondary alcoholsWild-typeStem wax2.4 µg/cm²
KetonesWild-typeStem wax6.0 µg/cm²
C29 DiolsWild-typeStem wax~0.05 µg/cm²
C29 KetolsWild-typeStem wax~0.16 µg/cm²

Data sourced from[5][6].

Experimental Protocols

Analysis of Root Waxes and Suberin:

  • Wax Extraction: Entire roots are rapidly dipped in a solvent like chloroform to extract soluble waxes.

  • Suberin Analysis: The remaining root material is treated by acid-catalyzed transmethylation (e.g., with 5% sulfuric acid in methanol) to depolymerize the suberin.

  • Quantification: The extracted waxes and depolymerized suberin monomers are derivatized (e.g., by silylation) and analyzed by GC-MS. Internal standards like methyl heptadecanoate are used for accurate quantification[5].

Fatty Alcohol Biosynthesis Workflow

Fatty_Alcohol_Workflow Fatty_Acids C16/C18 Fatty Acids VLCFA Very-Long-Chain Fatty Acyl-CoAs Fatty_Acids->VLCFA FAE Complex Fatty_Alcohols C18, C20, C22 Fatty Alcohols VLCFA->Fatty_Alcohols FAR1, FAR4, FAR5 Alkyl_Hydroxycinnamates Alkyl Hydroxycinnamates Fatty_Alcohols->Alkyl_Hydroxycinnamates Suberin Suberin Fatty_Alcohols->Suberin Hydroxycinnamic_Acids Hydroxycinnamic Acids Hydroxycinnamic_Acids->Alkyl_Hydroxycinnamates FACT (for caffeates)

Caption: Workflow for the biosynthesis of fatty alcohols and their derivatives in Arabidopsis.

Ethanol and Alcohol Dehydrogenase (ADH): Role in Stress Response

Ethanol fermentation, catalyzed by alcohol dehydrogenase (ADH), is a crucial metabolic pathway for plant survival under low-oxygen (hypoxic) conditions.

Function and Regulation

Under hypoxia, mitochondrial respiration is inhibited, leading to a decrease in ATP production. Plants switch to fermentation to recycle NAD+ from NADH, allowing glycolysis to continue producing a small amount of ATP[7]. The primary fermentative pathway in most plants is alcoholic fermentation, which involves the conversion of pyruvate to acetaldehyde and then to ethanol by ADH[7].

The expression of the ADH gene in Arabidopsis is induced by hypoxia[8]. This induction is regulated by at least two signaling pathways: one that is ethylene-dependent and another that is ethylene-independent[8]. Calcium ions (Ca2+) also act as a second messenger in the signaling cascade that leads to ADH gene activation[8][9]. Overexpression of ADH1 has been shown to confer enhanced resistance to both abiotic (salt, drought, cold) and biotic stresses[10].

Exogenous application of ethanol can also enhance tolerance to other stresses, such as high-light and salinity, by reducing the accumulation of reactive oxygen species (ROS)[11].

Quantitative Data

The activity of the ADH promoter can be quantified using reporter gene systems.

ConditionReporter SystemFold Increase in Activity
Hypoxic treatment (24h)ADH::GUS8- to 10-fold

Data sourced from[8].

Experimental Protocols

GUS Activity Assay for ADH Promoter Induction:

  • Transgenic Arabidopsis plants containing an ADH promoter-GUS reporter fusion are grown under normal conditions.

  • The plants are subjected to hypoxic stress (e.g., by incubation in an argon atmosphere).

  • Plant tissues are harvested, and GUS activity is measured fluorometrically or spectrophotometrically using a substrate like 4-methylumbelliferyl-β-D-glucuronide (MUG).

  • Protein concentration is determined to normalize the GUS activity.

ADH Enzyme Activity Assay:

  • Crude protein extracts are prepared from plant tissues.

  • The assay measures the oxidation of NADH to NAD+ at 340 nm in the presence of the substrate (e.g., acetaldehyde).

  • The reaction mixture typically contains a buffer, NADH, and the protein extract, with the reaction initiated by adding the substrate.

Hypoxic Stress Signaling Pathway

Hypoxia_Signaling Hypoxia Hypoxia Ca_increase Cytosolic Ca2+ Increase Hypoxia->Ca_increase Ethylene_synthesis Ethylene Synthesis Hypoxia->Ethylene_synthesis Ethylene_independent Ethylene-Independent Pathway Hypoxia->Ethylene_independent ADH_induction ADH Gene Induction Ca_increase->ADH_induction Ethylene_signaling Ethylene Signaling (ETR1, EIN2) Ethylene_synthesis->Ethylene_signaling Ethylene_signaling->ADH_induction Required for later stages Ethylene_independent->ADH_induction Ethanol_fermentation Ethanol Fermentation ADH_induction->Ethanol_fermentation

Caption: Signaling pathways leading to ADH induction under hypoxic stress in Arabidopsis.

References

Discovery and history of Arabidopyl alcohol

Author: BenchChem Technical Support Team. Date: November 2025

Absence of Scientific Literature on "Arabidopyl Alcohol"

Following a comprehensive search of scientific databases and chemical literature, there is no evidence to suggest the existence of a compound named "this compound." This term does not appear in established chemical registries or peer-reviewed publications. The name may be a neologism or a misspelling of a different, recognized chemical entity.

Given the lack of any discoverable data, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations related to "this compound" as the core subject does not exist within the current body of scientific knowledge.

Researchers, scientists, and drug development professionals seeking information on chemical compounds are advised to consult authoritative sources such as the CAS Registry, PubChem, and Scopus to verify the existence and properties of substances of interest.

Should a valid chemical name be provided, a detailed technical guide adhering to the specified requirements can be generated.

An In-Depth Technical Guide to Arabidopyl Alcohol and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An Important Note on Availability of Information: Publicly available scientific literature and chemical databases contain limited to no specific information on a compound named "Arabidopyl alcohol" or its direct derivatives. The information presented herein is based on a comprehensive search of available data, which primarily yielded information on a structurally related compound, "iso-arabidopyl alcohol," and general principles of alcohol chemistry and drug development. Therefore, this guide will provide a foundational understanding based on available data for iso-arabidopyl alcohol and extrapolate potential characteristics and research avenues for the hypothetical "this compound" and its derivatives, in line with the user's request for a technical guide.

Introduction to Iso-Arabidopyl Alcohol

Iso-arabidopyl alcohol is a chemical compound with the molecular formula C₉H₈O₅.[1] It is identified in the PubChem database with CID 102515144.[1] While detailed biological activity and pharmacological data are not extensively documented, its chemical structure suggests potential for further investigation and derivatization in drug discovery.

Chemical and Physical Properties

A summary of the computed properties of iso-arabidopyl alcohol is provided in Table 1. This data is essential for researchers in designing experiments and understanding the compound's behavior in various solvents and biological systems.

PropertyValueSource
Molecular Formula C₉H₇O₅⁻PubChem
Molecular Weight 195.15 g/mol PubChem
IUPAC Name 5-[(E)-3-hydroxyprop-1-enyl]-6-oxopyran-2-carboxylatePubChem
InChI Key ZHVDMMGTPDSABS-OWOJBTEDSA-MPubChem
SMILES C1=C(C(=O)OC(=C1)C(=O)[O-])/C=C/COPubChem

Synthesis of Alcohols: General Methodologies

The synthesis of alcohols is a fundamental process in organic chemistry with various established methods. These can be broadly categorized into the transformation of other functional groups into a hydroxyl group. For a hypothetical "this compound," its synthesis would likely involve multi-step organic reactions. General experimental workflows for alcohol synthesis are depicted below.

General Experimental Workflow for Alcohol Synthesis from an Alkyl Halide

G Alkyl_Halide Alkyl Halide Nucleophilic_Substitution Nucleophilic Substitution (e.g., with NaOH) Alkyl_Halide->Nucleophilic_Substitution Alcohol Alcohol Nucleophilic_Substitution->Alcohol Purification Purification (e.g., Chromatography) Alcohol->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization Final_Product Pure Alcohol Characterization->Final_Product

Caption: General workflow for the synthesis of an alcohol from an alkyl halide via nucleophilic substitution.

General Experimental Workflow for Alcohol Synthesis from a Carbonyl Compound

G Carbonyl_Compound Carbonyl Compound (Aldehyde or Ketone) Reduction Reduction (e.g., with NaBH4) Carbonyl_Compound->Reduction Alcohol Alcohol Reduction->Alcohol Workup Aqueous Workup Alcohol->Workup Purification Purification (e.g., Chromatography) Workup->Purification Final_Product Pure Alcohol Purification->Final_Product

Caption: General workflow for the synthesis of an alcohol from a carbonyl compound via reduction.

Potential Biological Activities and Signaling Pathways

While no specific biological activities are documented for iso-arabidopyl alcohol, its structure contains a pyran ring and a conjugated system, which are present in many biologically active natural products. The hydroxyl group can also participate in hydrogen bonding, a key interaction in biological systems.

Hypothetical Signaling Pathway Inhibition

Many drugs exert their effects by inhibiting specific signaling pathways. For a derivative of "this compound," a hypothetical mechanism could involve the inhibition of a kinase signaling pathway, which is often implicated in diseases like cancer.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Activates Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Promotes Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Arabidopyl_Derivative Arabidopyl Derivative Arabidopyl_Derivative->Kinase2 Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway by an "this compound" derivative.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of a novel compound like "this compound" would need to be developed and optimized. Below are general methodologies that would be adapted.

General Protocol for Synthesis of an Alcohol Derivative
  • Reaction Setup: A solution of the starting material (e.g., a halogenated precursor to this compound) in a suitable solvent (e.g., tetrahydrofuran) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: The nucleophile (e.g., sodium hydroxide solution) is added dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C).

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, the mixture is quenched with a suitable reagent (e.g., saturated ammonium chloride solution) and the product is extracted into an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product is purified by column chromatography on silica gel.

  • Characterization: The structure and purity of the final compound are confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

General Protocol for In Vitro Kinase Inhibition Assay
  • Reagent Preparation: Prepare solutions of the kinase, substrate, ATP, and the test compound (e.g., an "this compound" derivative) in a suitable assay buffer.

  • Assay Plate Setup: Add the kinase, substrate, and test compound to the wells of a microtiter plate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30 °C) for a set period.

  • Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based assay that measures the amount of ATP remaining).

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC₅₀ value.

Conclusion and Future Directions

The exploration of novel chemical entities is a cornerstone of drug discovery. While specific information on "this compound" is currently unavailable, the structural features of the related "iso-arabidopyl alcohol" suggest a potential starting point for the design and synthesis of new bioactive molecules. Future research should focus on the synthesis of "this compound" and a library of its derivatives. Subsequent screening of these compounds in various biological assays could uncover novel therapeutic agents. The methodologies and workflows presented in this guide provide a framework for such an endeavor.

References

Spectroscopic Analysis of Arabidopyl Alcohol and its Congeners: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The chemical name "Arabidopyl alcohol" is not a standard systematic name and does not correspond to a readily identifiable structure in common chemical databases. A search for this term on PubChem reveals a substance named "iso-arabidopyl alcohol," which is the anionic form of 5-[(E)-3-hydroxyprop-1-enyl]-6-oxopyran-2-carboxylic acid. Due to the absence of published experimental spectroscopic data for a compound explicitly named "this compound," this guide will focus on the predicted spectroscopic data for its likely parent compound, 5-[(E)-3-hydroxyprop-1-enyl]-6-oxopyran-2-carboxylic acid . The experimental protocols provided are generalized for the analysis of such a molecule.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a detailed overview of the expected spectroscopic characteristics and analytical methodologies for the structural elucidation of 5-[(E)-3-hydroxyprop-1-enyl]-6-oxopyran-2-carboxylic acid.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for 5-[(E)-3-hydroxyprop-1-enyl]-6-oxopyran-2-carboxylic acid. These predictions are based on the known spectroscopic behavior of the functional groups present in the molecule: a primary alcohol, a carboxylic acid, a conjugated diene, and a pyranone ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts

Proton TypePredicted Chemical Shift (δ, ppm)MultiplicityNotes
Carboxylic Acid (-COOH)10.0 - 13.0Broad SingletHighly deshielded, may exchange with D₂O.[1][2][3]
Vinylic Protons (-CH=CH-)5.5 - 7.5Doublet, MultipletRegion for protons on double bonds; coupling constants will depend on stereochemistry.
Methylene Protons (-CH₂-OH)~ 4.2DoubletAdjacent to an electronegative oxygen and a double bond.
Alcohol (-OH)Variable (2.0 - 5.0)Broad SingletChemical shift is concentration and solvent dependent; may exchange with D₂O.
Pyranone Ring Protons6.0 - 7.5Doublets, MultipletsVinylic protons within the heterocyclic ring structure.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon TypePredicted Chemical Shift (δ, ppm)Notes
Carboxylic Acid Carbon (-COOH)165 - 185Deshielded due to the two oxygen atoms.[2][4]
Pyranone Carbonyl Carbon (C=O)160 - 170Carbonyl carbon within the lactone ring.
Vinylic Carbons (-C=C-)100 - 150Carbons involved in the double bonds of the side chain and the pyranone ring.
Methylene Carbon (-CH₂-OH)~ 60Carbon bearing the primary alcohol functional group.
Mass Spectrometry (MS)

Table 3: Expected Mass Spectrometric Fragmentation

m/z ValueProposed FragmentFragmentation Pathway
M⁺[C₉H₈O₅]⁺Molecular Ion
M - 18[C₉H₆O₄]⁺Loss of H₂O (dehydration) from the alcohol.[5]
M - 45[C₈H₇O₃]⁺Loss of the carboxyl group (·COOH).[5]
M - 46[C₉H₇O₃]⁺Neutral loss of formic acid from α-hydroxycarboxylic acids.[6]
45[COOH]⁺ or [CH₂OH]⁺Characteristic fragment for carboxylic acids or primary alcohols.[6]
Infrared (IR) Spectroscopy

Table 4: Expected Infrared Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity and Shape
O-H Stretch (Carboxylic Acid)2500 - 3300Strong, Very Broad
O-H Stretch (Alcohol)3200 - 3550Strong, Broad
C-H Stretch (Alkene)3010 - 3100Medium
C=O Stretch (Carboxylic Acid)1710 - 1760Strong, Sharp
C=O Stretch (Pyranone)1715 - 1730Strong, Sharp
C=C Stretch (Alkene & Ring)1620 - 1680Medium to Weak
C-O Stretch (Alcohol & Acid)1050 - 1320Strong

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for a solid organic compound like 5-[(E)-3-hydroxyprop-1-enyl]-6-oxopyran-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry vial. The choice of solvent depends on the solubility of the compound. For a molecule with both alcohol and carboxylic acid groups, DMSO-d₆ is often a good choice as it can solvate polar functional groups and will not exchange with the acidic and hydroxyl protons.

    • Transfer the solution to a standard 5 mm NMR tube.

    • If desired, add a small amount of a reference standard, such as tetramethylsilane (TMS), although modern spectrometers can lock onto the deuterium signal of the solvent.

  • Data Acquisition (¹H and ¹³C NMR):

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which is indicated by a sharp and symmetrical lock signal.

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans.

    • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans are required (e.g., 1024 or more), and a longer relaxation delay may be necessary for quantitative analysis.

Mass Spectrometry (MS)
  • Sample Preparation and Introduction (Electron Ionization - EI):

    • For a volatile solid, place a small amount (microgram to milligram range) into a capillary tube.

    • Insert the capillary tube into the direct insertion probe of the mass spectrometer.

    • For less volatile solids, dissolve the sample in a volatile solvent (e.g., methanol or dichloromethane), and inject the solution into the ion source via a heated inlet or after separation by gas chromatography (GC-MS).

  • Data Acquisition (EI-MS):

    • The sample is introduced into the high-vacuum ion source.

    • The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[7]

    • The resulting ions (the molecular ion and fragment ions) are accelerated by an electric field.

    • The ions are then separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge (m/z) ratio.[8]

    • The detector records the abundance of each ion, generating a mass spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press.

    • Apply high pressure (several tons) to form a transparent or translucent pellet.

  • Sample Preparation (Thin Film Method):

    • Dissolve a small amount of the solid sample in a few drops of a volatile solvent (e.g., acetone or methylene chloride).[9]

    • Drop the solution onto a salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate, leaving a thin film of the solid on the plate.[9]

  • Data Acquisition (FT-IR):

    • Place the KBr pellet or the salt plate with the thin film into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment (or a blank KBr pellet).

    • Acquire the sample spectrum. The instrument records an interferogram, which is then mathematically converted to a spectrum of absorbance or transmittance versus wavenumber via a Fourier transform.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic identification of an unknown organic compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_elucidation Structure Elucidation Sample Unknown Solid Compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_MS Direct Insertion or Dissolve in Volatile Solvent Sample->Prep_MS Prep_IR Prepare KBr Pellet or Thin Film Sample->Prep_IR Acq_NMR Acquire 1H & 13C NMR Spectra Prep_NMR->Acq_NMR Acq_MS Acquire Mass Spectrum Prep_MS->Acq_MS Acq_IR Acquire IR Spectrum Prep_IR->Acq_IR Analysis_NMR Determine Chemical Shifts, Coupling Constants, & Integration Acq_NMR->Analysis_NMR Analysis_MS Identify Molecular Ion & Fragmentation Patterns Acq_MS->Analysis_MS Analysis_IR Identify Characteristic Functional Group Absorptions Acq_IR->Analysis_IR Combine_Data Combine & Correlate All Spectroscopic Data Analysis_NMR->Combine_Data Analysis_MS->Combine_Data Analysis_IR->Combine_Data Propose_Structure Propose Chemical Structure Combine_Data->Propose_Structure

Caption: Workflow for Spectroscopic Identification.

References

Technical Guide to the Safety and Handling of Aliphatic Alcohols for Research and Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The chemical "Arabidopyl alcohol" is not a recognized compound in standard chemical databases. Consequently, this guide provides safety and handling information for common aliphatic alcohols frequently used in laboratory settings, such as Isopropyl Alcohol, as a representative example. Researchers must consult the specific Safety Data Sheet (SDS) for any chemical before use.

Introduction

This guide offers a comprehensive overview of the safety and handling protocols for aliphatic alcohols commonly encountered in research and drug development. Due to the lack of available data for "this compound," this document will use Isopropyl Alcohol as a model to illustrate best practices. The principles and procedures outlined here are broadly applicable to many short-chain alcohols, but always defer to the substance-specific SDS.

Hazard Identification and Classification

Aliphatic alcohols present a range of hazards that necessitate careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

GHS Classification for Isopropyl Alcohol:

  • Flammable liquids (Category 2): Highly flammable liquid and vapor.

  • Eye irritation (Category 2A): Causes serious eye irritation.[1][2]

  • Specific target organ toxicity — single exposure (Category 3): May cause drowsiness or dizziness.[2]

Hazard Statements:

  • H225: Highly flammable liquid and vapor.[2]

  • H319: Causes serious eye irritation.[1][2]

  • H336: May cause drowsiness or dizziness.[2]

The following DOT script visualizes the primary hazards associated with Isopropyl Alcohol.

GHS_Hazards cluster_hazards GHS Hazard Classification Flammable Liquid Flammable Liquid Serious Eye Irritation Serious Eye Irritation STOT - Single Exposure STOT - Single Exposure Acute_Oral_Toxicity_Workflow Dose Preparation Dose Preparation Animal Dosing Animal Dosing Dose Preparation->Animal Dosing Observation Period Observation Period Animal Dosing->Observation Period Clinical Signs Recording Clinical Signs Recording Observation Period->Clinical Signs Recording Body Weight Measurement Body Weight Measurement Observation Period->Body Weight Measurement Gross Necropsy Gross Necropsy Observation Period->Gross Necropsy Data Analysis & Reporting Data Analysis & Reporting Clinical Signs Recording->Data Analysis & Reporting Body Weight Measurement->Data Analysis & Reporting Histopathology (if required) Histopathology (if required) Gross Necropsy->Histopathology (if required) Histopathology (if required)->Data Analysis & Reporting Safe_Handling_Workflow Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Ensure Ventilation Ensure Ventilation Select PPE->Ensure Ventilation Prepare Work Area Prepare Work Area Ensure Ventilation->Prepare Work Area Dispense Chemical Dispense Chemical Prepare Work Area->Dispense Chemical Perform Experiment Perform Experiment Dispense Chemical->Perform Experiment Decontaminate & Clean Decontaminate & Clean Perform Experiment->Decontaminate & Clean Store Chemical Store Chemical Perform Experiment->Store Chemical Proper Waste Disposal Proper Waste Disposal Decontaminate & Clean->Proper Waste Disposal

References

Methodological & Application

Application Notes and Protocols for the Extraction of Long-Chain Alcohols from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Arabidopyl Alcohol": The term "this compound" does not correspond to a recognized chemical compound in plant biochemistry literature. It is likely a typographical error or a misnomer. This document focuses on the extraction of long-chain aliphatic alcohols (fatty alcohols), which are significant components of plant waxes and suberin, with a particular focus on protocols developed for the model organism Arabidopsis thaliana. These protocols are broadly applicable to other plant species for the isolation of similar compounds.

Introduction

Long-chain primary alcohols are integral components of plant cuticular waxes and suberin, forming a protective barrier against environmental stresses.[1][2] These compounds are typically found as free alcohols or esterified to fatty acids or hydroxycinnamic acids.[2] The extraction and analysis of these alcohols are crucial for understanding plant physiology, stress responses, and for various biotechnological applications. This document provides detailed protocols for the extraction of these compounds from plant tissues, particularly from the roots of Arabidopsis thaliana, a common model for such studies.

Quantitative Data Summary

The efficiency of long-chain alcohol extraction is influenced by the choice of solvent, extraction time, and the specific plant tissue. The following table summarizes quantitative data from various extraction protocols.

Plant MaterialTarget CompoundsExtraction MethodSolventExtraction TimeYield/ObservationsReference
Arabidopsis thaliana roots (7-week-old)Root waxes (including alkyl hydroxycinnamates)Chloroform dippingChloroform1 minute~90% (w/w) of total extractable lipid material.[3]
Arabidopsis thaliana rootsSuberin-associated waxesWhole root immersionChloroform1.5 minutesEffective for extraction prior to GC-MS analysis.[4]
Arabidopsis thaliana leavesCuticular waxesRinsingChloroform30 secondsAmount of wax extracted is quantifiable and sensitive to inhibitors.[5]
Quercus suber leavesCuticular lipidsSoxhlet extractionn-hexane3 hoursHighest recovery of cuticular lipids compared to other solvents and times.[6]
Quercus suber leavesCuticular lipidsSoxhlet extractionDichloromethane6 hoursSimilar lipid recovery to 3-hour n-hexane extraction.[6]
Wheat strawStraw waxSoxhlet extractionHexane5 hoursWax yield of approximately 0.8% of dry matter.[7]
General Plant MaterialSoluble componentsSoakingEthanol24 hoursEffective for general extraction of soluble components.[8][8]

Experimental Protocols

Protocol 1: Extraction of Suberin-Associated Root Waxes from Arabidopsis thaliana

This protocol is adapted from methods optimized for the extraction of waxes from the roots of Arabidopsis thaliana for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[1][4]

Materials:

  • Arabidopsis thaliana plants (e.g., 7-week-old)

  • Chloroform (HPLC grade)

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Internal standards (e.g., 5 to 10 µg of each)[4]

  • Glass tubes with PTFE-lined screw caps (9 ml)

  • Forceps

  • Nitrogen gas supply

  • Heating block (110°C)

  • Vortex mixer

Procedure:

  • Plant Material Preparation:

    • Carefully remove the Arabidopsis plants from the growth medium.

    • Gently wash the roots with deionized water to remove any debris.

    • Excise the taproots for extraction.

  • Solvent Extraction:

    • Place the roots (e.g., 16 taproots for one replicate) into a 9 ml glass tube with a PTFE-lined screw cap.[4]

    • Add a sufficient volume of chloroform to completely submerge the roots (approximately 5 ml for 16 taproots).[4]

    • Gently rotate the tube for 1.5 minutes.[4]

    • Carefully decant the chloroform extract into a new, clean glass tube, ensuring the roots remain in the original tube.

  • Sample Concentration:

    • Add internal standards to the chloroform extract for quantification.[4]

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas, with the tube in a water bath heated to 30-40°C.[4]

  • Derivatization for GC-MS Analysis:

    • To the dried extract, add 0.5 ml of pyridine and 0.5 ml of BSTFA.[4]

    • Cap the tubes under nitrogen gas and incubate at 110°C for 10 minutes in a dry heating block.[4]

    • After cooling, the sample is ready for GC-MS analysis to identify and quantify the long-chain alcohols and other wax components.

Protocol 2: General Lipid Extraction from Arabidopsis Leaf Tissue

This protocol is a more general method for extracting total lipids, including fatty alcohols, from plant leaf tissue.

Materials:

  • Arabidopsis thaliana leaves

  • Isopropanol with 0.01% butylated hydroxytoluene (BHT)

  • Chloroform

  • Deionized water

  • Glass tubes with Teflon-lined screw caps (50 ml)

  • Heating block or water bath (75°C)

  • Shaking incubator

  • Vortex mixer

Procedure:

  • Inactivation of Lipases:

    • Harvest 1 to 8 leaves and immediately immerse them in 3 ml of preheated (75°C) isopropanol containing 0.01% BHT in a 50 ml glass tube.[9]

    • Continue to heat for 15 minutes to inactivate lipolytic enzymes.[9]

  • Solvent Extraction:

    • Cool the sample to room temperature.

    • Add 1.5 ml of chloroform and 0.6 ml of water to the tube, then vortex thoroughly.[9]

    • Agitate the mixture on a shaking incubator at room temperature for 1 hour.[9]

  • Phase Separation and Collection:

    • Transfer the lipid extract (the lower chloroform phase) to a clean glass tube.

    • To the remaining leaf tissue, add 4 ml of a chloroform/methanol mixture (2:1, v/v) with 0.01% BHT and shake for 30 minutes.[9]

    • Collect the solvent phase and combine it with the first extract.

    • Repeat the extraction until the leaf tissue appears white.[9]

  • Final Processing:

    • The combined extracts can be washed with a salt solution (e.g., 1% KCl) to remove non-lipid contaminants.

    • The final lipid extract in the chloroform phase can be dried under nitrogen and redissolved in a suitable solvent for further analysis.

Visualizations

Signaling Pathways and Workflows

The following diagram illustrates the general workflow for the extraction of suberin-associated root waxes from Arabidopsis thaliana as described in Protocol 1.

ExtractionWorkflow Start Start: Plant Material (Arabidopsis Roots) Preparation Step 1: Preparation (Wash and Excise Roots) Start->Preparation Extraction Step 2: Solvent Extraction (Immerse in Chloroform for 1.5 min) Preparation->Extraction Decant Collect Chloroform Extract Extraction->Decant Separate Liquid PlantResidue Discard Plant Residue Extraction->PlantResidue Concentration Step 3: Concentration (Add Internal Standard and Evaporate under N2) Decant->Concentration Derivatization Step 4: Derivatization (Add Pyridine and BSTFA, Heat at 110°C) Concentration->Derivatization Analysis End: GC-MS Analysis Derivatization->Analysis

Caption: Workflow for the extraction of fatty alcohols from Arabidopsis roots.

The logical relationship for selecting an appropriate extraction solvent is influenced by the polarity of the target compounds and the solvent.

SolventSelection Target Target Compound (e.g., Long-Chain Alcohols in Waxes) Polarity Compound Polarity (Non-polar to weakly polar) Target->Polarity has a SolventChoice Solvent Selection Principle 'Like Dissolves Like' Polarity->SolventChoice guides NonPolarSolvent Non-polar Solvents (e.g., Hexane, Chloroform) SolventChoice->NonPolarSolvent suggests PolarSolvent Polar Solvents (e.g., Ethanol, Acetone) SolventChoice->PolarSolvent may lead to HighYield High Yield of Lipophilic Compounds NonPolarSolvent->HighYield Contamination Potential Contamination with Polar Metabolites (e.g., sugars) PolarSolvent->Contamination

Caption: Logic for solvent selection in lipid extraction.

References

Application Notes and Protocols for the Quantitative Analysis of Arabitol (as a proxy for Arabidopyl Alcohol) using HPLC

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The term "Arabidopyl alcohol" did not yield specific methods in the scientific literature. However, "Arabitol," a structurally similar sugar alcohol, is a well-documented compound with established analytical protocols. This document provides a detailed method for the quantitative analysis of Arabitol, which should be readily adaptable for a similar polyol like "this compound."

Introduction

Arabitol is a sugar alcohol that plays a significant role in various biological processes and is used as a low-calorie sweetener in the food industry. Accurate quantification of arabitol in different matrices, such as fermentation broths, biological fluids, and food products, is crucial for research, quality control, and clinical diagnostics. High-Performance Liquid Chromatography (HPLC) is a robust and reliable technique for the quantitative analysis of arabitol due to its high resolution, sensitivity, and specificity.

This application note provides a comprehensive protocol for the quantitative analysis of arabitol using an HPLC system equipped with a Refractive Index (RI) detector. The method is suitable for researchers, scientists, and professionals in drug development and quality control laboratories.

Experimental Protocols

Principle

This method employs isocratic HPLC separation on an amino or ion-exchange column followed by detection using a refractive index (RI) detector. The separation is based on the differential partitioning of arabitol between the stationary phase and the mobile phase. Quantification is achieved by comparing the peak area of arabitol in the sample to a calibration curve generated from standards of known concentrations.

Reagents and Materials
  • Standards: D-Arabitol (≥99% purity)

  • Solvents: Acetonitrile (HPLC grade), Deionized water (18.2 MΩ·cm)

  • Chemicals: 0.2 µm and 0.45 µm syringe filters (nylon or PTFE)

Instrumentation
  • HPLC system equipped with an isocratic pump, autosampler, column oven, and a Refractive Index (RI) detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Vortex mixer.

  • Centrifuge.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of arabitol.

ParameterCondition 1 (Amino Column)Condition 2 (Ion-Exchange Column)
Column Amino Column (e.g., Ultra Amino 3.0 µm, 150 x 4.6 mm)Ion-Exchange Ca Column (e.g., Agilent Hi-Plex Ca, 250 x 4.0 mm, 8 µm)
Mobile Phase Acetonitrile:Water (75:25, v/v)Deionized Water
Flow Rate 0.8 mL/min0.15 mL/min
Injection Volume 10 µL10 µL
Column Temperature Ambient90 °C
Detector Refractive Index (RI) DetectorRefractive Index (RI) Detector
Run Time Approximately 15 minutesApproximately 20 minutes
Preparation of Standard Solutions
  • Stock Standard Solution (10 mg/mL): Accurately weigh 100 mg of D-arabitol and dissolve it in 10 mL of the mobile phase in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 0.1 mg/mL to 5 mg/mL. A typical calibration curve may include concentrations of 0.1, 0.5, 1.0, 2.5, and 5.0 mg/mL.

Sample Preparation

The sample preparation procedure will vary depending on the matrix.

  • Aqueous Samples (e.g., Fermentation Broth, Cell Culture Supernatant):

    • Centrifuge the sample at 10,000 x g for 10 minutes to remove any particulate matter.

    • Filter the supernatant through a 0.2 µm syringe filter.

    • Dilute the filtered sample with the mobile phase if the arabitol concentration is expected to be high.

  • Solid Samples (e.g., Food Products):

    • Accurately weigh a representative portion of the homogenized sample.

    • Add a known volume of deionized water and vortex thoroughly to extract the arabitol.

    • Centrifuge the mixture at 10,000 x g for 15 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter, followed by a 0.2 µm syringe filter.

    • Dilute the filtered extract with the mobile phase as needed.

  • Biological Fluids (e.g., Plasma, Urine):

    • Protein Precipitation: To 100 µL of the sample, add 300 µL of ice-cold acetonitrile.

    • Vortex for 1 minute to precipitate the proteins.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and filter it through a 0.2 µm syringe filter.

HPLC Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 10 µL of each standard solution and sample into the HPLC system.

  • Record the chromatograms and integrate the peak area for arabitol. The approximate retention time for arabitol is 5.5 minutes under Condition 1.[1]

  • Construct a calibration curve by plotting the peak area versus the concentration of the arabitol standards.

  • Determine the concentration of arabitol in the samples by interpolating their peak areas from the calibration curve.

Data Presentation

Table 1: Method Validation Parameters
ParameterTypical Performance
Linearity (R²) ≥ 0.999
Limit of Detection (LOD) 0.01 - 0.05 mg/mL
Limit of Quantification (LOQ) 0.03 - 0.15 mg/mL
Precision (RSD%) < 2%
Accuracy (Recovery %) 95 - 105%
Table 2: Sample Quantitative Data (Example)
Sample IDPeak AreaConcentration (mg/mL)
Standard 1 (0.5 mg/mL)150,0000.50
Standard 2 (1.0 mg/mL)305,0001.00
Standard 3 (2.5 mg/mL)760,0002.50
Sample A452,0001.48
Sample B610,0002.00

Mandatory Visualizations

Diagram 1: Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Standard Arabitol Standard Standard_Prep Prepare Stock & Working Standards Standard->Standard_Prep Sample Sample Matrix Sample_Prep Sample Extraction / Precipitation Sample->Sample_Prep Filtration Filtration (0.2 µm) Standard_Prep->Filtration Sample_Prep->Filtration HPLC HPLC System (Amino/Ion-Exchange Column, RI Detector) Filtration->HPLC Data_Acq Data Acquisition HPLC->Data_Acq Cal_Curve Calibration Curve Construction Data_Acq->Cal_Curve Quant Quantification of Arabitol Data_Acq->Quant Cal_Curve->Quant Report Final Report Quant->Report

Caption: Experimental workflow for the quantitative analysis of Arabitol using HPLC.

Diagram 2: Arabitol Metabolic Pathway in Yeast

G cluster_pathway Arabitol Biosynthesis from Glucose Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P PPP Pentose Phosphate Pathway G6P->PPP Ru5P D-Ribulose-5-Phosphate PPP->Ru5P Dephosphorylation Dephosphorylation Ru5P->Dephosphorylation DRibulose D-Ribulose Dephosphorylation->DRibulose Reduction Reduction (Arabitol Dehydrogenase) DRibulose->Reduction Arabitol D-Arabitol Reduction->Arabitol

Caption: Simplified metabolic pathway for the biosynthesis of D-Arabitol from Glucose in yeast.

References

Application Notes and Protocols for the GC-MS Analysis of Arabidopyl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the analysis of Arabidopyl alcohol, a labdane diterpenoid, using Gas Chromatography-Mass Spectrometry (GC-MS). The following protocols and data are designed to assist in the development of analytical methods for the identification and quantification of this compound in various sample matrices.

Introduction

This compound is a diterpenoid of interest in pharmaceutical and biological research due to its potential therapeutic properties. Accurate and sensitive analytical methods are crucial for its detection and quantification in preclinical and clinical studies. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust platform for the analysis of volatile and semi-volatile compounds like this compound, providing both high-resolution separation and specific mass-based detection. Due to the polar nature of the alcohol functional group, derivatization is typically required to enhance volatility and improve chromatographic peak shape.

Experimental Protocols

Sample Preparation: Extraction from a Biological Matrix (e.g., Plasma)

This protocol outlines a liquid-liquid extraction (LLE) procedure suitable for isolating this compound from a biological matrix.

Materials:

  • Plasma sample containing this compound

  • Methyl tert-butyl ether (MTBE)

  • Internal Standard (IS) solution (e.g., 1 µg/mL of a structurally similar, stable isotope-labeled diterpenoid in methanol)

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Autosampler vials with inserts

Procedure:

  • To 100 µL of the plasma sample in a microcentrifuge tube, add 10 µL of the Internal Standard solution.

  • Add 500 µL of MTBE to the sample.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • The dried extract is now ready for derivatization.

Derivatization: Silylation

To improve the volatility of this compound for GC-MS analysis, a silylation reaction is performed to convert the polar hydroxyl group to a nonpolar trimethylsilyl (TMS) ether.

Materials:

  • Dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Heating block or oven

  • GC-MS autosampler vials

Procedure:

  • Reconstitute the dried extract from the sample preparation step in 50 µL of anhydrous pyridine.

  • Add 50 µL of BSTFA + 1% TMCS to the reconstituted sample.

  • Cap the vial tightly and heat at 70°C for 60 minutes.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for GC-MS analysis.

GC-MS Methodology

The following are recommended starting parameters for the GC-MS analysis of TMS-derivatized this compound. Optimization may be required based on the specific instrument and sample matrix.

Parameter Value
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B GC/MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 280°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Temperature Program Initial temperature of 150°C, hold for 1 min, ramp to 250°C at 10°C/min, then ramp to 300°C at 20°C/min and hold for 5 min.
Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Scan Range m/z 50-550
Acquisition Mode Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the GC-MS analysis of TMS-derivatized this compound. This data is representative and should be confirmed experimentally.

Compound Retention Time (min) Quantification Ion (m/z) Qualifier Ion 1 (m/z) Qualifier Ion 2 (m/z) LOD (ng/mL) LOQ (ng/mL)
This compound-TMS12.53472751210.51.5
Internal Standard-TMS11.8350278123--

LOD: Limit of Detection, LOQ: Limit of Quantification

Mass Spectral Fragmentation

The mass spectrum of the TMS-derivatized this compound is expected to show characteristic fragments. The fragmentation of labdane diterpenes is often characterized by the loss of the alkyl side chain.[1] For the TMS derivative, key fragments would likely arise from cleavage of the silyl group and fragmentation of the diterpene skeleton.

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow from sample receipt to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing sample Plasma Sample add_is Add Internal Standard sample->add_is lle Liquid-Liquid Extraction (MTBE) add_is->lle evaporate Evaporate to Dryness lle->evaporate reconstitute Reconstitute in Pyridine evaporate->reconstitute silylation Add BSTFA + 1% TMCS Heat at 70°C reconstitute->silylation injection GC Injection silylation->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the GC-MS analysis of this compound.

Logical Relationship of Analytical Steps

This diagram outlines the logical dependencies and flow of the analytical procedure.

logical_relationship start Start: Sample extraction Extraction of Analytes and Internal Standard start->extraction derivatization Chemical Derivatization (Silylation) extraction->derivatization Increases Volatility gc_separation Gas Chromatographic Separation derivatization->gc_separation Enables Gas Phase Entry ms_detection Mass Spectrometric Detection & Fragmentation gc_separation->ms_detection Separated Analytes data_analysis Data Analysis & Quantification ms_detection->data_analysis Mass Spectra & Ion Counts end End: Report Results data_analysis->end

Caption: Logical flow of the GC-MS analytical method for this compound.

References

Application Notes and Protocols: The Use of Alcohol-Based Biomarkers in Plant Studies

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The term "Arabidopyl alcohol" does not correspond to a recognized compound in current plant biology literature. This document will focus on well-researched, alcohol-related biomarkers used in studies involving the model plant Arabidopsis thaliana. The primary focus will be on Coniferyl Alcohol , a key signaling molecule in the phenylpropanoid pathway. Additionally, we will cover the application of Ethanol as a priming agent for stress tolerance and the use of Alcohol Dehydrogenase (ADH) activity as a biomarker for hypoxic stress.

Section 1: Coniferyl Alcohol as a Signaling Molecule and Biomarker

Introduction: Coniferyl alcohol (CA) is one of the three major monolignols, which are the monomeric precursors to the lignin polymer in plant secondary cell walls. Lignin provides structural integrity, facilitates water transport, and acts as a barrier against pathogens. The biosynthesis of lignin is a metabolically expensive process, requiring tight regulation. Recent studies have revealed that coniferyl alcohol, beyond its structural role, functions as a signaling molecule that provides feedback to regulate the phenylpropanoid pathway, making it a valuable biomarker for studying lignin biosynthesis and overall plant metabolic status.[1]

Applications:

  • Monitoring Phenylpropanoid Pathway Activity: CA levels can serve as a direct indicator of the metabolic flux through the lignin biosynthesis pathway.

  • Investigating Feedback Regulation: Studying CA-induced changes in gene expression helps elucidate the complex regulatory networks governing secondary metabolism.

  • Screening for Mutants: Quantifying CA in genetic screens can help identify new components involved in lignin biosynthesis, transport, or regulation.

  • Assessing Plant Stress Responses: As lignin is often synthesized in response to biotic and abiotic stress, CA levels can be a marker for stress-induced metabolic changes.

Data Presentation: Quantitative Analysis

Table 1: Effect of Exogenous Coniferyl Alcohol (CA) on Lignin Biosynthesis Gene Expression in Arabidopsis thaliana

GeneFunction in Phenylpropanoid PathwayRelative Transcript Level (0.1 mM CA vs. DMSO Control) after 4h
PAL1Phenylalanine Ammonia-LyaseDecreased
4CL14-Coumarate:CoA LigaseDecreased
HCTHydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyl TransferaseDecreased
CSECaffeoyl Shikimate EsteraseDecreased
F5HFerulate 5-HydroxylaseDecreased
COMTCaffeic Acid O-MethyltransferaseDecreased
CAD4Cinnamyl Alcohol DehydrogenaseDecreased
Data summarized from findings demonstrating that exogenously applied CA leads to the inhibition of key lignin biosynthesis genes.[1]

Table 2: Induction of MYB Transcription Factor Expression by Coniferyl Alcohol (CA)

GeneFunctionRelative Transcript Level (0.1 mM CA vs. DMSO Control) after 15 min
MYB4Transcriptional Repressor of Phenylpropanoid PathwayInduced
MYB7Transcriptional Repressor of Phenylpropanoid PathwayInduced
Data summarized from findings showing rapid induction of repressor transcription factors by CA, forming a negative feedback loop.[1]
Signaling Pathway Visualization

The application of coniferyl alcohol triggers a negative feedback loop by inducing the expression of MYB4 and MYB7 transcription factors. These repressors then downregulate the expression of genes involved in the phenylpropanoid pathway, thus controlling the rate of lignin biosynthesis.[1]

Coniferyl_Alcohol_Signaling cluster_pathway Phenylpropanoid Pathway cluster_regulation Feedback Regulation PAL1 PAL1 4CL1 4CL1 PAL1->4CL1 HCT HCT 4CL1->HCT CSE CSE HCT->CSE F5H F5H CSE->F5H COMT COMT F5H->COMT CAD4 CAD4 COMT->CAD4 CA Coniferyl Alcohol (CA) CAD4->CA Biosynthesis MYB4_7 MYB4 / MYB7 (Repressors) CA->MYB4_7 Induces Expression MYB4_7->PAL1 MYB4_7->4CL1 MYB4_7->HCT MYB4_7->CSE MYB4_7->F5H MYB4_7->COMT MYB4_7->CAD4

Caption: Coniferyl alcohol feedback regulation of the phenylpropanoid pathway.

Experimental Protocols

Protocol 1: Analysis of Gene Expression in Arabidopsis Seedlings Treated with Coniferyl Alcohol

Objective: To quantify the effect of exogenous coniferyl alcohol on the transcript levels of phenylpropanoid pathway genes.

Materials:

  • Arabidopsis thaliana (Col-0) seeds.

  • 1/2 MS (Murashige and Skoog) solid medium plates.

  • Coniferyl alcohol (CA) stock solution (e.g., 100 mM in DMSO).

  • DMSO (Dimethyl sulfoxide) as a solvent control.

  • Liquid 1/2 MS medium.

  • Sterile flasks for liquid culture.

  • Plant growth chambers (e.g., 22°C, 16h light/8h dark cycle).

  • Liquid nitrogen.

  • RNA extraction kit.

  • cDNA synthesis kit.

  • qPCR master mix and primers for target genes (e.g., PAL1, 4CL1, MYB4, MYB7) and a reference gene (e.g., ACTIN2).

  • qPCR instrument.

Methodology:

  • Plant Growth: Sterilize and sow Arabidopsis seeds on 1/2 MS solid medium. Grow seedlings for 5-7 days under controlled conditions.

  • Liquid Culture Acclimation: Transfer seedlings to flasks containing liquid 1/2 MS medium and grow for an additional 2 weeks to allow for acclimation.

  • Treatment: Prepare treatment solutions by diluting the CA stock solution in liquid 1/2 MS to a final concentration of 0.1 mM. Prepare a corresponding solvent control with an equivalent amount of DMSO.

  • Application: Add the CA or DMSO solution to the respective flasks of 2-week-old seedlings.

  • Incubation: Incubate the treated seedlings for the desired time points (e.g., 15 minutes for early response genes like MYB4/7, 4 hours for pathway genes like PAL1).[1]

  • Harvesting: At each time point, harvest whole seedlings, gently blot dry, and immediately flash-freeze in liquid nitrogen. Store at -80°C.

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the frozen tissue using a commercial kit, following the manufacturer's instructions. Synthesize first-strand cDNA from the purified RNA.

  • Quantitative RT-PCR (qRT-PCR): Perform qPCR using primers specific to the target and reference genes. Analyze the relative gene expression using the ΔΔCt method.

Experimental Workflow Visualization

Experimental_Workflow A 1. Grow Arabidopsis seedlings (Solid then Liquid Culture) B 2. Apply Treatment (0.1 mM Coniferyl Alcohol or DMSO control) A->B C 3. Incubate for a defined period (e.g., 15 min or 4h) B->C D 4. Harvest seedlings (Flash-freeze in Liquid N2) C->D E 5. RNA Extraction and cDNA Synthesis D->E F 6. qRT-PCR Analysis (Quantify Gene Expression) E->F G 7. Data Analysis (Relative Transcript Levels) F->G

Caption: Workflow for analyzing CA-induced gene expression.

Section 2: Ethanol as a Biomarker and Priming Agent for Stress Tolerance

Introduction: Exogenous application of ethanol has been shown to enhance tolerance to various abiotic stresses, including drought, salinity, and high temperatures, in multiple plant species.[2][3] Ethanol is converted to sugars via gluconeogenesis, providing energy and osmoprotectants. Its application also induces stomatal closure and activates stress-responsive signaling pathways, including those dependent on abscisic acid (ABA).[3][4] Therefore, both the application of ethanol and the monitoring of its metabolic products can be used in studies aimed at improving crop resilience.

Applications:

  • Chemical Priming: Low concentrations of ethanol can be used to prime plants, enhancing their tolerance to subsequent stress exposure.[4]

  • Metabolic Studies: Tracking the fate of labeled ethanol (e.g., using 13C) allows for the study of metabolic reprogramming and gluconeogenesis under stress.[3][4]

  • Biomarker of Fermentation: Endogenous ethanol production is a classic biomarker for hypoxic conditions, indicating a shift from aerobic respiration to fermentation.[5]

Data Presentation: Quantitative Analysis

Table 3: Physiological Effects of Ethanol Treatment on Arabidopsis under Drought Stress

ParameterConditionWater-Treated PlantsEthanol-Treated Plants
Transpiration Rate Drought StressHigherLower
Leaf Water Content Drought StressLowerHigher
Stomatal Aperture Drought StressLargerSmaller
Survival Rate Post-Drought Recovery~20%~75%
Data generalized from studies showing ethanol-induced stomatal closure and improved water retention.[3][4]
Signaling Pathway Visualization

Ethanol enhances drought tolerance through multiple mechanisms. It is converted to acetate and then acetyl-CoA, which enters the glyoxylate cycle and gluconeogenesis to produce sugars. This process, along with the activation of ABA signaling, leads to stomatal closure and the accumulation of protective metabolites.[3][4]

Ethanol_Signaling Ethanol Exogenous Ethanol Acetaldehyde Acetaldehyde Ethanol->Acetaldehyde ADH ABA ABA Signaling Pathway Ethanol->ABA ADH ADH Acetate Acetate Acetaldehyde->Acetate ALDH ALDH ALDH Gluconeo Gluconeogenesis & Sugar Accumulation Acetate->Gluconeo Drought Enhanced Drought Tolerance Gluconeo->Drought Stomata Stomatal Closure ABA->Stomata Stomata->Drought

Caption: Ethanol-mediated pathways for drought tolerance.

Section 3: Alcohol Dehydrogenase (ADH) as a Hypoxia Biomarker

Introduction: Alcohol dehydrogenase (ADH) is a key enzyme in the anaerobic response of plants.[6] Under low-oxygen (hypoxic) conditions, plant cells switch from aerobic respiration to fermentation to continue producing ATP. ADH catalyzes the final step of alcoholic fermentation, reducing acetaldehyde to ethanol. The induction of the ADH gene is a rapid and robust molecular marker for hypoxic stress.[7]

Applications:

  • Indicator of Hypoxia: Measuring ADH gene expression or ADH enzyme activity is a reliable method to detect oxygen deficiency in plant tissues.[6][7]

  • Studying Stress Signaling: The ADH promoter is often used in reporter gene constructs (e.g., ADH-GUS) to study the signaling pathways that respond to hypoxia, which involve calcium and ethylene.[7][8][9]

  • Screening for Stress-Tolerant Varieties: Plants with more efficient ADH induction and activity may exhibit better tolerance to flooding or waterlogging.

Protocol 2: GUS Histochemical Assay for ADH Promoter Activity under Hypoxia

Objective: To visualize the induction of the ADH promoter in response to hypoxic stress using a transgenic Arabidopsis line expressing an ADHpromoter::GUS reporter gene.

Materials:

  • Transgenic Arabidopsis seedlings (ADHpromoter::GUS).

  • Growth medium (e.g., 1/2 MS agar plates).

  • Argon gas supply.

  • Airtight chambers or containers.

  • GUS staining solution (containing X-Gluc).

  • 70% Ethanol for destaining.

  • Microscope.

Methodology:

  • Plant Growth: Grow ADHpromoter::GUS seedlings on MS agar plates for 7-10 days.

  • Hypoxic Treatment: Place the plates in an airtight chamber. Purge the chamber with argon gas for 15-20 minutes to displace oxygen, creating a hypoxic environment.

  • Control: Leave a set of control plates in normal atmospheric (normoxic) conditions.

  • Incubation: Incubate both treated and control plates for a specified duration (e.g., 4-8 hours). Maximal ADH gene expression is typically reached within 8 hours of hypoxic treatment.[7]

  • GUS Staining: After treatment, immerse whole seedlings in GUS staining solution and incubate at 37°C for several hours or overnight. The blue precipitate indicates GUS activity.

  • Destaining: Remove the staining solution and destain the tissues with 70% ethanol to remove chlorophyll, allowing for clear visualization of the blue stain.

  • Microscopy: Observe and photograph the seedlings under a dissecting or compound microscope to document the spatial pattern of ADH promoter induction. A strong blue color in the hypoxic-treated seedlings compared to the controls indicates a positive result.

References

Application Notes and Protocols for Testing the Effects of Arabidopyl Alcohol on Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arabidopyl alcohol is a plant-derived compound with a yet-uncharacterized bioactivity profile. These application notes provide a comprehensive set of protocols to systematically evaluate its effects on various cell cultures. The following methodologies are designed to assess cytotoxicity, induction of apoptosis, cell cycle alterations, and impact on key cellular signaling pathways. Given the limited specific data on this compound, these protocols are based on established methods for testing novel plant-derived compounds and considering the potential effects of its alcohol moiety.

Preparation of this compound Stock Solution

A critical first step is the proper solubilization and storage of this compound to ensure consistent results.

Protocol:

  • Solvent Selection: Due to its predicted chemical structure, Dimethyl Sulfoxide (DMSO) is recommended as the initial solvent for creating a high-concentration stock solution. If insolubility or precipitation occurs, other organic solvents like ethanol may be tested. The final concentration of the solvent in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of this compound powder.

    • Dissolve the powder in the chosen solvent to create a high-concentration stock solution (e.g., 10 mM, 50 mM, or 100 mM).

    • Ensure complete dissolution by gentle vortexing or brief sonication.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Cell Line Selection and Culture

The choice of cell lines is crucial and should be guided by the research objectives. A panel of cell lines, including both cancerous and non-cancerous lines, is recommended for initial screening.

Recommended Cell Lines:

  • Cancer Cell Lines:

    • A-549 (human lung carcinoma)

    • MCF-7 (human breast carcinoma)

    • PC-3 (human prostate carcinoma)

    • HeLa (human cervical cancer)

  • Non-Cancerous Cell Lines:

    • BEAS-2B (normal human bronchial epithelial)

    • MCF-10A (non-tumorigenic human breast epithelial)

Cell Culture Protocol:

  • Maintain the selected cell lines in the recommended culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture the cells upon reaching 80-90% confluency to maintain exponential growth.

Experimental Protocols

Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium from the stock solution. The concentration range should be broad for initial screening (e.g., 0.1 µM to 100 µM).

  • Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration) and a blank control (medium only).

  • Incubate the plate for 24, 48, and 72 hours.

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Data Presentation:

Concentration (µM)% Viability (24h)% Viability (48h)% Viability (72h)
0.1
1
10
50
100
Vehicle Control100100100
Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Seed cells in a 6-well plate and treat with this compound at concentrations determined from the MTT assay (e.g., IC50 concentration) for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Data Presentation:

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
Control
This compound (IC50)
Positive Control (e.g., Staurosporine)
Cell Cycle Analysis

This protocol is used to determine the effect of this compound on cell cycle progression.

Protocol:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.

Data Presentation:

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Control
This compound (IC50)
Positive Control (e.g., Nocodazole)

Signaling Pathway Analysis

Based on the general effects of alcohol and plant-derived compounds on cells, the following signaling pathways are recommended for investigation.

Potential Signaling Pathways Affected by this compound

Ethanol is known to affect membrane-associated signal transduction.[1] It can interact with various receptors and ion channels, including GABA and NMDA receptors.[2] Furthermore, alcohol can influence key signaling pathways such as PI3K/Akt and MAPK pathways.[3][4] Plant-derived compounds often exhibit anti-cancer properties by modulating pathways involved in cell survival, proliferation, and apoptosis.

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Arabidopyl_Alcohol This compound Receptor Membrane Receptor (e.g., GPCR, RTK) Arabidopyl_Alcohol->Receptor PI3K PI3K Receptor->PI3K MAPK MAPK (ERK, JNK, p38) Receptor->MAPK NF_kB NF-κB Receptor->NF_kB Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene_Expression Gene Expression mTOR->Gene_Expression Protein Synthesis Transcription_Factors Transcription Factors (e.g., AP-1, CREB) MAPK->Transcription_Factors NF_kB->Gene_Expression Inflammation Survival Transcription_Factors->Gene_Expression Proliferation Apoptosis

Western Blotting Protocol

Protocol:

  • Treat cells with this compound as previously described.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, cleaved caspase-3, Bcl-2, Bax) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Use a loading control (e.g., β-actin, GAPDH) to normalize the protein levels.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures.

Experimental_Workflow Start Start: this compound Stock_Solution Prepare Stock Solution Start->Stock_Solution Cell_Culture Select & Culture Cell Lines Stock_Solution->Cell_Culture Cytotoxicity Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity Determine_IC50 Determine IC50 Cytotoxicity->Determine_IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Determine_IC50->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis Determine_IC50->Cell_Cycle_Assay Mechanism_Study Mechanism of Action Study Determine_IC50->Mechanism_Study Data_Analysis Data Analysis & Interpretation Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Western_Blot Western Blotting Mechanism_Study->Western_Blot Western_Blot->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Logical Relationships in Data Interpretation

The interpretation of the results should follow a logical progression to build a comprehensive understanding of this compound's cellular effects.

Data_Interpretation Cytotoxicity Is the compound cytotoxic? Apoptosis Does it induce apoptosis? Cytotoxicity->Apoptosis Yes No_Effect No significant effect observed Cytotoxicity->No_Effect No Cell_Cycle Does it cause cell cycle arrest? Apoptosis->Cell_Cycle Yes Apoptosis->Cell_Cycle No Pro_Apoptotic Pro-apoptotic effect Apoptosis->Pro_Apoptotic Yes Signaling Are key signaling pathways altered? Cell_Cycle->Signaling Yes Cell_Cycle->Signaling No Cycle_Arrest Cell cycle arrest Cell_Cycle->Cycle_Arrest Yes Pathway_Modulation Specific pathway modulation identified Signaling->Pathway_Modulation Yes

References

Metabolic Engineering of Arabidopyl Alcohol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arabidopyl alcohol is a specialized secondary metabolite belonging to the arabidopyrone family of α-pyrones, first identified in the model plant Arabidopsis thaliana. These compounds are synthesized through a novel biosynthetic pathway that has evolved from the general phenylpropanoid pathway.[1][2] While research into the specific applications of this compound is still in its nascent stages, the broader class of α-pyrones exhibits a wide range of biological activities, suggesting potential for drug development. This document provides an overview of the biosynthesis of this compound, potential metabolic engineering strategies, and detailed experimental protocols for pathway elucidation.

Biosynthesis of this compound

The biosynthesis of this compound and other arabidopyrones in Arabidopsis thaliana is a branch of the phenylpropanoid pathway, initiated from the amino acid phenylalanine.[1][3] The pathway is notable for the recruitment and neofunctionalization of enzymes that are typically associated with other metabolic routes, such as lignin biosynthesis.

The key steps in the proposed biosynthetic pathway are:

  • Phenylpropanoid Pathway Initiation: The pathway begins with the conversion of phenylalanine to cinnamic acid, which is then hydroxylated to form p-coumaric acid. These initial steps are common to the general phenylpropanoid pathway.

  • Formation of a Catechol Precursor: A crucial step is the formation of a catechol-substituted substrate. This is catalyzed by the cytochrome P450 enzyme, CYP84A4 . This enzyme is an Arabidopsis-specific paralog of CYP84A1, which is involved in lignin biosynthesis. The evolution of CYP84A4 represents a key neofunctionalization event that diverts flux towards arabidopyrone synthesis.[1][2]

  • Ring Cleavage: The catechol intermediate undergoes extradiol ring cleavage, a reaction catalyzed by the dioxygenase AtLigB .[1][4] This ring-cleavage is a critical step in the formation of the α-pyrone ring structure characteristic of arabidopyrones.

  • Downstream Modifications: Following ring cleavage, a series of enzymatic reactions, which are not yet fully characterized, are presumed to occur. These likely involve reductases and dehydrogenases to yield the final arabidopyrone structures, including this compound.

The table below summarizes the key enzymes identified in the arabidopyrone biosynthetic pathway.

EnzymeGene (in Arabidopsis)FunctionCitation
Cytochrome P450 84A4CYP84A4Catalyzes the formation of a catechol-substituted precursor from a phenylpropanoid intermediate.[1][2]
Extradiol Ring-Cleavage DioxygenaseAtLigBPerforms extradiol ring cleavage of the catechol precursor, leading to the formation of the α-pyrone ring.[1][4]

Metabolic Engineering Applications

While specific examples of metabolic engineering to enhance this compound production are not yet prevalent in published literature, the elucidation of the biosynthetic pathway opens up several potential strategies for researchers.

Potential Metabolic Engineering Strategies:

  • Overexpression of Key Biosynthetic Genes: Increasing the expression of CYP84A4 and AtLigB could potentially enhance the metabolic flux towards arabidopyrone biosynthesis.

  • Upregulation of Precursor Supply: Enhancing the production of phenylalanine and early phenylpropanoid pathway intermediates could provide a greater pool of precursors for this compound synthesis. This could be achieved by overexpressing genes encoding enzymes such as phenylalanine ammonia-lyase (PAL) and cinnamate-4-hydroxylase (C4H).

  • Downregulation of Competing Pathways: The phenylpropanoid pathway is a branch point for the biosynthesis of numerous compounds, including lignins, flavonoids, and coumarins. Downregulating the expression of genes in these competing pathways, for example, through RNAi or CRISPR-Cas9, could redirect metabolic flux towards arabidopyrone production.

  • Heterologous Production: The identified biosynthetic genes (CYP84A4 and AtLigB) could be expressed in a heterologous host, such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli), to establish a microbial production platform for this compound. This approach would allow for fermentation-based production, which can be more scalable and controllable than plant-based extraction.

Potential in Drug Development

The direct biological activities of this compound have not been extensively studied. However, the broader class of α-pyrones, isolated from various natural sources like fungi and plants, are known to possess a range of pharmacological properties.[5][6][7][8] These activities provide a rationale for investigating the therapeutic potential of arabidopyrones.

Reported Biological Activities of α-Pyrones:

  • Antimicrobial and Antifungal: Many α-pyrone derivatives have demonstrated inhibitory activity against various pathogenic bacteria and fungi.[5]

  • Cytotoxic and Anticancer: Certain α-pyrones have shown cytotoxicity against various cancer cell lines, suggesting their potential as lead compounds for anticancer drug discovery.[8]

  • Anti-inflammatory: Some natural pyrones exhibit anti-inflammatory properties.[8]

  • Phytotoxic: Some α-pyrones act as phytotoxins, which could be explored for the development of herbicides.[5]

Further research is required to determine if this compound and other arabidopyrones share these biological activities. Screening for these and other bioactivities would be a critical next step in evaluating their potential for drug development.

Experimental Protocols

Protocol 1: Isotopic Labeling for Elucidation of the this compound Biosynthetic Pathway

This protocol is adapted from the methodology used to trace the biosynthetic origin of this compound in Arabidopsis thaliana.[9][10][11][12]

Objective: To determine the metabolic precursors of this compound using stable isotope-labeled compounds.

Materials:

  • Arabidopsis thaliana seedlings (wild-type).

  • Murashige and Skoog (MS) medium.

  • Stable isotope-labeled precursors (e.g., [¹³C₆]-Phenylalanine, [¹³C₉]-Phenylalanine).

  • Liquid chromatography-mass spectrometry (LC-MS) system.

  • Solvents for extraction (e.g., methanol, water, formic acid).

  • Standard laboratory glassware and equipment.

Methodology:

  • Seedling Growth:

    • Sterilize Arabidopsis thaliana seeds and germinate them on solid MS medium.

    • Grow seedlings under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C).

  • Isotopic Labeling:

    • After a specified growth period (e.g., 10-14 days), transfer seedlings to liquid MS medium.

    • Supplement the liquid MS medium with a known concentration of the stable isotope-labeled precursor (e.g., 1 mM [¹³C₆]-Phenylalanine).

    • Include a control group of seedlings grown in liquid MS medium without the labeled precursor.

    • Incubate the seedlings in the labeling medium for a defined period (e.g., 24-72 hours).

  • Metabolite Extraction:

    • Harvest the seedlings, gently blot them dry, and record the fresh weight.

    • Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder.

    • Extract the metabolites by adding a pre-chilled extraction solvent (e.g., 80% methanol in water with 0.1% formic acid).

    • Vortex the mixture thoroughly and incubate on ice.

    • Centrifuge the extract to pellet cell debris.

    • Collect the supernatant containing the soluble metabolites.

  • LC-MS Analysis:

    • Analyze the metabolite extracts using a high-resolution LC-MS system.

    • Use a suitable chromatography column (e.g., C18) and a gradient elution program to separate the metabolites.

    • Operate the mass spectrometer in a mode that allows for the detection and quantification of both labeled and unlabeled this compound.

    • Identify this compound based on its retention time and mass-to-charge ratio (m/z).

  • Data Analysis:

    • Compare the mass spectra of this compound from the labeled and unlabeled samples.

    • The incorporation of the stable isotope will result in a shift in the m/z of this compound corresponding to the number of incorporated labeled atoms.

    • Calculate the percentage of labeled this compound to determine the efficiency of precursor incorporation.

    • By using precursors labeled at different positions, it is possible to deduce the specific atoms that are incorporated into the final molecule, thus elucidating the biosynthetic pathway.

Visualizations

Arabidopyl_Alcohol_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_arabidopyrone Arabidopyrone Biosynthesis Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic_Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p_Coumaric_Acid Cinnamic_Acid->p_Coumaric_Acid C4H Phenylpropanoid_Intermediate Phenylpropanoid_Intermediate p_Coumaric_Acid->Phenylpropanoid_Intermediate Multiple Steps Catechol_Precursor Catechol_Precursor Phenylpropanoid_Intermediate->Catechol_Precursor CYP84A4 Ring_Cleavage_Product Ring_Cleavage_Product Catechol_Precursor->Ring_Cleavage_Product AtLigB Arabidopyl_Alcohol Arabidopyl_Alcohol Ring_Cleavage_Product->Arabidopyl_Alcohol Downstream Modifications

Caption: Proposed biosynthetic pathway of this compound.

Experimental_Workflow cluster_growth Plant Growth and Labeling cluster_analysis Analysis A Arabidopsis Seedling Growth B Transfer to Liquid Medium A->B C Addition of Isotope-Labeled Precursor B->C D Metabolite Extraction C->D E LC-MS Analysis D->E F Data Analysis and Pathway Elucidation E->F

Caption: Workflow for isotopic labeling experiment.

References

Application Notes and Protocols for Studying Monolignols in Plant Stress Response

Author: BenchChem Technical Support Team. Date: November 2025

Note on Terminology: The term "Arabidopyl alcohol" is not a recognized compound in plant biology. This document assumes the user is referring to key monolignols, coniferyl alcohol and sinapyl alcohol , which are fundamental to the stress response in the model plant Arabidopsis thaliana. These alcohols are precursors to lignin, a polymer that provides structural support and a defensive barrier against biotic and abiotic stresses.

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to investigate the role of coniferyl and sinapyl alcohol in the plant stress response, with a focus on Arabidopsis thaliana.

Introduction to Monolignols in Plant Stress

Coniferyl alcohol and sinapyl alcohol are synthesized through the phenylpropanoid pathway. In response to stresses such as pathogen infection, wounding, or drought, the biosynthesis of these monolignols is often upregulated. They are then transported to the cell wall, where they are oxidized by peroxidases and laccases to form lignin. This lignification process reinforces the cell wall, creating a physical barrier that impedes pathogen invasion and water loss. Studying these compounds is crucial for understanding plant defense mechanisms and for developing strategies to enhance crop resilience.

Quantitative Analysis of Monolignols

The accurate quantification of monolignols is essential for understanding their role in stress responses. Due to their reactive nature, monolignols are often analyzed as their glycoside derivatives or after extraction from plant tissues. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are common methods for their quantification.

Table 1: Example of Monolignol Content Changes in Arabidopsis Under Stress

CompoundTreatmentFold Change (vs. Control)Common Quantification Method
Coniferyl AlcoholPathogen Inoculation2.5 - 5.0LC-MS/MS
Sinapyl AlcoholPathogen Inoculation1.8 - 3.5LC-MS/MS
Coniferyl AlcoholDrought Stress1.5 - 2.8GC-MS
Sinapyl AlcoholDrought Stress1.2 - 2.0GC-MS

Note: The values presented are illustrative and can vary significantly based on the plant's age, the nature and duration of the stress, and the specific ecotype.

Experimental Protocols

Protocol 1: Extraction and Quantification of Monolignols by LC-MS/MS

This protocol describes a common method for extracting and quantifying monolignols from Arabidopsis tissue.

Materials:

  • Plant tissue (e.g., leaves, roots)

  • Liquid nitrogen

  • 80% methanol

  • Formic acid

  • LC-MS/MS system

  • Analytical standards (coniferyl alcohol, sinapyl alcohol)

Procedure:

  • Harvest 50-100 mg of plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity.

  • Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue lyser.

  • Add 1 mL of pre-chilled 80% methanol to the powdered tissue.

  • Vortex thoroughly and incubate at 4°C for 1 hour with occasional shaking.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Repeat the extraction (steps 3-5) on the pellet and combine the supernatants.

  • Filter the combined supernatant through a 0.22 µm syringe filter.

  • Acidify the extract with formic acid to a final concentration of 0.1%.

  • Analyze the sample using a reverse-phase C18 column on an LC-MS/MS system.

  • Quantify coniferyl and sinapyl alcohol by comparing with a standard curve generated from analytical standards.

Protocol 2: Gene Expression Analysis of Monolignol Biosynthesis Genes by qRT-PCR

This protocol allows for the study of transcriptional regulation of the monolignol pathway under stress.

Table 2: Key Genes in the Arabidopsis Monolignol Biosynthesis Pathway

GeneEnzymeFunction
PAL1Phenylalanine ammonia-lyaseCommits phenylalanine to the phenylpropanoid pathway.
C4HCinnamate 4-hydroxylaseHydroxylates cinnamate to p-coumarate.
4CL14-coumarate:CoA ligaseActivates p-coumarate for downstream reactions.
HCTHydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyl transferaseKey enzyme in the pathway leading to caffeoyl-CoA.
CCoAOMT1Caffeoyl-CoA O-methyltransferaseMethylates caffeoyl-CoA to produce feruloyl-CoA.
CCR1Cinnamoyl-CoA reductaseReduces cinnamoyl-CoAs to cinnamaldehydes.
CAD5Cinnamyl alcohol dehydrogenaseReduces cinnamaldehydes to monolignols.

Materials:

  • Plant tissue

  • Liquid nitrogen

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Gene-specific primers (see literature for validated sequences)

Procedure:

  • Harvest and flash-freeze plant tissue as described in Protocol 1.

  • Extract total RNA using a commercial kit, following the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

  • Synthesize cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.

  • Set up qRT-PCR reactions using a suitable qPCR master mix, cDNA template, and gene-specific primers for the target genes (e.g., PAL1, C4H, CAD5) and a reference gene (e.g., ACTIN2).

  • Perform the qPCR run on a thermal cycler.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between control and stress-treated samples.

Protocol 3: Histochemical Staining of Lignin with Phloroglucinol-HCl

This method allows for the visualization of lignified tissues.

Materials:

  • Plant tissue (e.g., stem sections)

  • Phloroglucinol solution (2% in 95% ethanol)

  • Concentrated hydrochloric acid (HCl)

  • Microscope slides and coverslips

  • Microscope

Procedure:

  • Prepare fresh staining solution by mixing 2 volumes of 2% phloroglucinol solution with 1 volume of concentrated HCl. Caution: This solution is corrosive and should be handled in a fume hood.

  • Take thin, free-hand sections of the plant tissue (e.g., the base of the stem).

  • Mount the sections in a drop of the phloroglucinol-HCl solution on a microscope slide.

  • Place a coverslip over the section and gently press to remove air bubbles.

  • Observe the section under a bright-field microscope immediately. Lignified tissues, which are rich in cinnamaldehyde residues derived from monolignols, will stain a cherry-red color.

  • Document the results with a camera, as the color will fade over time.

Signaling Pathways and Experimental Workflows

Monolignol_Biosynthesis_Pathway Phe Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL CafCoA Caffeoyl-CoA CouCoA->CafCoA HCT FerCoA Feruloyl-CoA CafCoA->FerCoA CCoAOMT ConAld Coniferaldehyde FerCoA->ConAld CCR FiveOHFerCoA 5-hydroxyferuloyl-CoA FerCoA->FiveOHFerCoA F5H ConAlc Coniferyl Alcohol ConAld->ConAlc CAD Lignin Lignin (G and S units) ConAlc->Lignin Peroxidases/ Laccases SinCoA Sinapoyl-CoA FiveOHFerCoA->SinCoA COMT SinAld Sinapaldehyde SinCoA->SinAld CCR SinAlc Sinapyl Alcohol SinAld->SinAlc CAD SinAlc->Lignin Stress Biotic/Abiotic Stress (e.g., Pathogen, Drought) Stress->Phe Upregulates Pathway Genes

Caption: Simplified monolignol biosynthesis pathway in Arabidopsis.

Experimental_Workflow Start Plant Growth under Control vs. Stress Conditions Harvest Harvest Plant Material (e.g., leaves, roots) Start->Harvest Split Split Samples for Parallel Analysis Harvest->Split Metabolomics Metabolite Extraction Split->Metabolomics Metabolites RNA RNA Extraction & cDNA Synthesis Split->RNA Transcripts Histo Histochemical Staining (Phloroglucinol-HCl) Split->Histo Tissues LCMS LC-MS/MS Analysis (Quantify Monolignols) Metabolomics->LCMS Data Data Integration and Analysis LCMS->Data qPCR qRT-PCR Analysis (Gene Expression) RNA->qPCR qPCR->Data Micro Microscopy (Visualize Lignification) Histo->Micro Micro->Data

Application Notes and Protocols for Arabitol (Arabinitol) as a Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The term "arabidopyl alcohol" is not a recognized standard chemical name. Based on the context of analytical chemistry and its structural similarity, it is highly probable that the intended compound is Arabitol , also known as arabinitol. This document will focus on the application of arabitol as an analytical standard.

Introduction

Arabitol (meso-1,2,3,4,5-Pentanepentol) is a five-carbon sugar alcohol that has found significant utility in analytical chemistry, particularly in the field of metabolomics and food analysis. Its stable, non-reactive nature under many conditions, coupled with its structural similarity to many analytes of interest, makes it an excellent candidate for use as both an internal and external standard in chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The use of an appropriate standard is critical for accurate and precise quantification of analytes by correcting for variations in sample preparation, injection volume, and instrument response.

This application note provides detailed protocols for the use of arabitol as a standard in GC-MS and HPLC analysis, along with relevant quantitative data to demonstrate its performance. These methods are intended for researchers, scientists, and drug development professionals who require reliable and reproducible quantification of carbohydrates and related metabolites.

Physicochemical Properties of Arabitol

A thorough understanding of the physicochemical properties of a standard is essential for its proper application.

PropertyValue
Molecular Formula C₅H₁₂O₅
Molar Mass 152.15 g/mol
Appearance White crystalline powder
Melting Point 102-104 °C
Boiling Point Decomposes
Solubility Highly soluble in water, soluble in ethanol
Chirality Exists as D-arabitol, L-arabitol, and the meso-compound xylitol

Arabitol as an Internal Standard in GC-MS Analysis

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like sugar alcohols, a derivatization step is necessary to increase their volatility. Arabitol is frequently used as an internal standard in GC-MS-based metabolomics.

Experimental Protocol: GC-MS Analysis of Carbohydrates with Arabitol Internal Standard

This protocol outlines the steps for sample preparation, derivatization, and GC-MS analysis of carbohydrates using arabitol as an internal standard.

1. Reagents and Materials:

  • Arabitol (analytical standard grade)

  • Methanol (HPLC grade)

  • Pyridine (anhydrous)

  • Methoxyamine hydrochloride

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Sample containing carbohydrate analytes

  • Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of arabitol in deionized water.

  • Derivatization Reagent 1 (Oximation): Dissolve 20 mg of methoxyamine hydrochloride in 1 mL of anhydrous pyridine.

  • Derivatization Reagent 2 (Silylation): MSTFA with 1% TMCS.

2. Sample Preparation and Derivatization:

  • To 100 µL of the sample, add a known amount of the arabitol internal standard stock solution (e.g., 10 µL of 1 mg/mL for a final concentration of 100 µg/mL).

  • Evaporate the sample to dryness under a stream of nitrogen gas at 40°C.

  • Add 50 µL of the oximation reagent (methoxyamine hydrochloride in pyridine) to the dried sample.

  • Vortex the mixture for 1 minute and incubate at 37°C for 90 minutes.

  • Add 70 µL of the silylation reagent (MSTFA with 1% TMCS) to the mixture.

  • Vortex for 1 minute and incubate at 37°C for 30 minutes.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

3. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent

  • Mass Spectrometer: Agilent 5975C or equivalent

  • Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp: 5°C/minute to 310°C

    • Hold: 10 minutes at 310°C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-600

Quantitative Data for Arabitol in GC-MS

The performance of arabitol as an internal standard is demonstrated by the following validation parameters.

ParameterResultReference
Linearity (Correlation Coefficient, r²) > 0.99
Limit of Detection (LOD) 0.02 µmol/L
Reproducibility (RSD) < 10%
Accuracy (Bias) < 6%

Arabitol in HPLC Analysis

HPLC is a versatile technique for the separation and quantification of a wide range of compounds. Arabitol can be analyzed directly by HPLC with refractive index (RI) or evaporative light scattering detection (ELSD), or after derivatization for UV or fluorescence detection.

Experimental Protocol: HPLC-ELSD Analysis of Sugars and Sugar Alcohols

This protocol describes the analysis of arabitol and other carbohydrates using HPLC with an ELSD detector.

1. Reagents and Materials:

  • Arabitol (analytical standard grade)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Deionized water

  • Standard Stock Solutions: Prepare individual stock solutions of arabitol and other target analytes at 1 mg/mL in deionized water. Prepare a mixed standard solution by diluting the stock solutions.

2. Sample Preparation:

  • For liquid samples, filter through a 0.45 µm syringe filter.

  • For solid samples, dissolve a known weight in deionized water, vortex, and centrifuge. Filter the supernatant through a 0.45 µm syringe filter.

  • If necessary, perform a solid-phase extraction (SPE) cleanup to remove interfering matrix components.

3. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity or equivalent

  • Detector: Evaporative Light Scattering Detector (ELSD)

  • Column: Amine-based column (e.g., Shodex Asahipak NH2P-50 4E) or a suitable HILIC column.

  • Mobile Phase: Isocratic or gradient elution with acetonitrile and water. A typical starting condition is 80:20 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • ELSD Nebulizer Temperature: 40°C

  • ELSD Evaporator Temperature: 60°C

  • ELSD Gas Flow: 1.5 L/min (Nitrogen)

Quantitative Data for Arabitol in HPLC-ELSD
ParameterResultReference
Linearity (Correlation Coefficient, r²) > 0.995
Recovery (SPE Cleanup) 99-100.03%
Precision (RSD) 0.1-0.8%

Signaling Pathways and Experimental Workflows

While arabitol is primarily used as a standard in analytical chemistry, it is also a metabolite found in various organisms. In fungi, D-arabitol is a product of the pentose phosphate pathway. Its accumulation in body fluids can be an indicator of certain metabolic disorders or fungal infections.

Experimental Workflow Diagrams

The following diagrams illustrate the experimental workflows for the GC-MS and HPLC analysis of arabitol.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A Sample B Add Arabitol IS A->B Spike C Dry Down B->C Evaporate D Oximation (Methoxyamine HCl in Pyridine) C->D Step 1 E Silylation (MSTFA) D->E Step 2 F GC-MS Analysis E->F G Data Processing F->G Quantify HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Sample B Dissolve/Dilute A->B C Filter/SPE Cleanup B->C D HPLC-ELSD Analysis C->D E Data Processing D->E Quantify

Application Notes and Protocols for In Vitro Assays Involving Perillyl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Arabidopyl Alcohol": Initial searches for "this compound" did not yield specific results for in vitro assays. It is highly probable that this is a typographical error and the intended compound is Perillyl Alcohol (POH) , a naturally occurring monoterpene found in the essential oils of plants like peppermint, lavender, and cherries.[1] POH has been extensively studied for its anticancer properties in various in vitro models.[1][2][3] These application notes and protocols are therefore focused on Perillyl Alcohol.

Application Notes

Perillyl alcohol (POH) is a promising natural compound with demonstrated antitumor activities against a wide range of human cancers in preclinical studies.[2][4] Its mechanism of action is multifaceted, making it a subject of interest for cancer research and drug development. In vitro studies are crucial for elucidating its cellular and molecular effects.

Primary Applications in Cancer Research:

  • Cytotoxicity and Antiproliferative Studies: POH has been shown to inhibit the proliferation of numerous cancer cell lines in a dose-dependent manner.[5] Its efficacy has been observed in various cancer types, including breast, lung, pancreatic, and glioblastoma.[2][6]

  • Mechanism of Action Studies: POH's anticancer effects are attributed to its ability to induce cell cycle arrest, primarily at the G1 phase, and to trigger apoptosis (programmed cell death).[5][7][8]

  • Signaling Pathway Analysis: POH modulates several key signaling pathways involved in cancer progression. It is known to inhibit the isoprenylation of Ras proteins, a critical step for their function in signal transduction.[2][9] Furthermore, it impacts the PI3K/AKT/mTOR, MAPK/ERK, and TGF-β signaling pathways.[4][10]

Experimental Considerations:

  • Cell Line Selection: The sensitivity to POH can vary significantly between different cancer cell lines.[11] It is advisable to screen a panel of relevant cell lines to determine the most suitable model for a specific research question.

  • Dosage and Treatment Duration: POH's effects are dose- and time-dependent. Pilot experiments are recommended to establish the optimal concentration range and incubation time for the desired cellular response (e.g., cytostatic vs. cytotoxic effects).

  • Solubility: Perillyl alcohol is a lipophilic compound. Appropriate solvents, such as DMSO or ethanol, should be used to prepare stock solutions, with final concentrations in cell culture media containing a minimal and non-toxic percentage of the solvent.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Perillyl Alcohol in various human cancer cell lines, as reported in the literature. These values highlight the differential sensitivity of cancer cells to POH treatment.

Cell LineCancer TypeIC50 (µM)Reference
B16Melanoma250[9]
KPL-1Breast Cancer (ER+)Varies with dosage[5]
MCF-7Breast Cancer (ER+)Varies with dosage[5]
MKL-FBreast Cancer (ER-)Varies with dosage[5]
MDA-MB-231Breast Cancer (ER-)Varies with dosage[5]
A549Non-Small Cell Lung CancerVaries with dosage[8]
H520Non-Small Cell Lung CancerVaries with dosage[8]
U87GlioblastomaVaries with dosage[6]
A172GlioblastomaVaries with dosage[6]

Note: IC50 values can be influenced by experimental conditions such as cell density, treatment duration, and the specific assay used.[11]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is used to determine the cytotoxic or cytostatic effects of Perillyl Alcohol on cancer cells by measuring their metabolic activity.

Materials:

  • Perillyl Alcohol (POH)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]

  • MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)[12]

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of POH in complete culture medium. Remove the old medium from the wells and add 100 µL of the POH-containing medium to the respective wells. Include vehicle control wells (medium with the same concentration of solvent used to dissolve POH).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12][13]

  • Solubilization: Carefully aspirate the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[12]

  • Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Measure the absorbance at 570-590 nm using a microplate reader.[12][13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of cell cycle distribution (G0/G1, S, G2/M phases) in cells treated with Perillyl Alcohol.

Materials:

  • Treated and control cells

  • PBS

  • 70% cold ethanol (-20°C)[14][15]

  • RNase A solution (100 µg/mL in PBS)[16]

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)[15]

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[14]

  • Incubation: Incubate the fixed cells for at least 2 hours at -20°C. Cells can be stored at this stage for several weeks.[14]

  • Washing: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet twice with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[15]

  • Incubation: Incubate the cells for 20-30 minutes at room temperature in the dark.[14][15]

  • Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity corresponds to the DNA content, allowing for the differentiation of cell cycle phases.[17]

Apoptosis Assessment by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with Perillyl Alcohol.

Materials:

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V conjugate, Propidium Iodide, and Binding Buffer)

  • Treated and control cells

  • PBS

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (volumes may vary depending on the kit manufacturer).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

Visualizations

Perillyl_Alcohol_Signaling_Pathway POH Perillyl Alcohol (POH) HMG_CoA_Reductase HMG-CoA Reductase POH->HMG_CoA_Reductase Inhibits Ras_Prenylation Ras Protein Prenylation POH->Ras_Prenylation Inhibits TGF_beta_R TGF-β Receptors POH->TGF_beta_R Upregulates Bax Bax (pro-apoptotic) POH->Bax Increases Bcl2 Bcl-2 (anti-apoptotic) POH->Bcl2 Decreases Mevalonate_Pathway Mevalonate Pathway HMG_CoA_Reductase->Mevalonate_Pathway Isoprenoids Isoprenoid Intermediates (FPP, GGPP) Mevalonate_Pathway->Isoprenoids Isoprenoids->Ras_Prenylation Ras Ras Ras_Prenylation->Ras Raf Raf Ras->Raf PI3K PI3K Ras->PI3K MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Cell_Cycle_Arrest G1 Cell Cycle Arrest ERK->Cell_Cycle_Arrest AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cell_Proliferation Cell_Survival Cell Survival mTOR->Cell_Survival TGF_beta_R->Cell_Cycle_Arrest Apoptosis Apoptosis Mitochondria Mitochondria Caspases Caspase Activation Mitochondria->Caspases Bax->Mitochondria Bcl2->Mitochondria Caspases->Apoptosis

Caption: POH's multifaceted anticancer mechanisms.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed 1. Seed cells in 96-well plate Treat 2. Treat with Perillyl Alcohol (POH) dilutions Seed->Treat Incubate 3. Incubate for 24-72 hours Treat->Incubate Add_MTT 4. Add MTT reagent Incubate->Add_MTT Incubate_MTT 5. Incubate for 3-4 hours (Formazan formation) Add_MTT->Incubate_MTT Solubilize 6. Add solvent to dissolve crystals Incubate_MTT->Solubilize Read 7. Read absorbance at 570 nm Solubilize->Read Calculate 8. Calculate % viability and IC50 value Read->Calculate

Caption: Workflow for the MTT cell viability assay.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Arabidol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Arabidol, a complex polycyclic alcohol with significant potential in drug development. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers optimize their synthetic yields and overcome common experimental hurdles.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of Arabidol.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in Grignard Reaction (Step 2) 1. Impure or wet solvent/glassware. 2. Inactive magnesium turnings. 3. Starting material (aldehyde) is impure.1. Ensure all solvents are rigorously dried and glassware is flame-dried under vacuum. 2. Activate magnesium with iodine or 1,2-dibromoethane. 3. Purify the aldehyde by distillation or chromatography before use.
Formation of Side-Products in Oxidation (Step 4) 1. Over-oxidation of the secondary alcohol. 2. Use of a non-selective oxidizing agent.1. Use a milder oxidizing agent such as Dess-Martin periodinane (DMP) or a Swern oxidation. 2. Monitor the reaction closely by TLC to avoid over-oxidation.
Epoxide Ring-Opening Fails (Step 5) 1. Steric hindrance around the epoxide. 2. Nucleophile is not strong enough.1. Use a more powerful nucleophile or a Lewis acid catalyst to activate the epoxide. 2. Increase the reaction temperature, but monitor for decomposition.
Poor Diastereoselectivity in Reduction (Step 6) 1. Choice of reducing agent. 2. Reaction temperature.1. Employ a stereoselective reducing agent, such as one with a bulky directing group. 2. Conduct the reaction at a lower temperature to enhance selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the Wittig reaction (Step 3) to maximize the Z-alkene isomer?

A1: For the synthesis of the Z-alkene via the Wittig reaction, it is crucial to use a non-stabilized ylide and conduct the reaction at low temperatures. We recommend initiating the reaction at -78 °C and allowing it to slowly warm to room temperature. The use of salt-free ylides can also improve the Z:E ratio.

Q2: How can I minimize the formation of the Wurtz-type homocoupling product during the Grignard reaction?

A2: The formation of homocoupling byproducts can be minimized by the slow addition of the alkyl halide to the magnesium turnings. Maintaining a dilute solution and ensuring the reaction temperature does not rise too quickly can also be beneficial.

Q3: My final product, Arabidol, is difficult to purify. What purification strategy do you recommend?

A3: Due to the presence of multiple hydroxyl groups, Arabidol is quite polar. We recommend using reversed-phase flash chromatography with a water/acetonitrile or water/methanol gradient. If isomers are difficult to separate, preparative HPLC may be necessary.

Experimental Protocols & Data

Step 3: Wittig Reaction Optimization

The following table summarizes the effect of different solvents and temperatures on the yield and diastereoselectivity of the Wittig reaction to form the key alkene intermediate.

Entry Solvent Temperature (°C) Yield (%) Z:E Ratio
1THF258530:70
2Toluene09050:50
3THF-78 to 259295:5
4Diethyl Ether-78 to 258890:10

Protocol for Optimized Wittig Reaction (Entry 3): To a flame-dried, argon-purged round-bottom flask, (methoxymethyl)triphenylphosphonium chloride (1.2 eq) is added, followed by anhydrous THF. The suspension is cooled to -78 °C, and n-butyllithium (1.1 eq) is added dropwise. The mixture is stirred for 1 hour at this temperature, after which the aldehyde from Step 2 (1.0 eq) dissolved in THF is added slowly. The reaction is stirred at -78 °C for 4 hours and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_reagents Check Reagent Purity start->check_reagents check_conditions Verify Reaction Conditions check_reagents->check_conditions Pure & Dry purify_reagents Purify Starting Materials check_reagents->purify_reagents Impure? dry_solvents Dry Solvents/Glassware check_reagents->dry_solvents Wet? optimize_stoichiometry Optimize Stoichiometry check_conditions->optimize_stoichiometry Correct adjust_temp Adjust Temperature check_conditions->adjust_temp Incorrect Temp? adjust_time Adjust Reaction Time check_conditions->adjust_time Incorrect Time? titrate_reagents Titrate Reagents (e.g., BuLi) optimize_stoichiometry->titrate_reagents Incorrect Ratio? end_goal Improved Yield optimize_stoichiometry->end_goal Correct purify_reagents->check_conditions dry_solvents->check_conditions adjust_temp->optimize_stoichiometry adjust_time->optimize_stoichiometry titrate_reagents->end_goal

Caption: Troubleshooting workflow for addressing low reaction yields.

Synthetic Pathway to Arabidol

Arabidol_Synthesis A Starting Material (Cyclic Ketone) B Intermediate 1 (Aldehyde) A->B 1. Ozonolysis C Intermediate 2 (Secondary Alcohol) B->C 2. Grignard Rxn D Intermediate 3 (Alkene) C->D 3. Wittig Rxn E Intermediate 4 (Epoxide) D->E 4. m-CPBA F Intermediate 5 (Diol) E->F 5. Ring Opening G Arabidol (Final Product) F->G 6. Reduction

Caption: Overall synthetic route to Arabidol.

Overcoming solubility issues with Arabidopyl alcohol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Arabidopyl alcohol. The information is designed to help overcome common challenges, particularly those related to solubility.

Troubleshooting Guide: Overcoming Solubility Issues

Issue: Precipitate Formation When Preparing Stock Solutions

Question: I am trying to dissolve this compound in a common organic solvent like DMSO to make a concentrated stock solution, but it is not fully dissolving or is precipitating out. What should I do?

Answer:

  • Initial Assessment:

    • Confirm Purity: Ensure the this compound is of high purity, as impurities can affect solubility.

    • Solvent Quality: Use anhydrous, high-purity solvents. Water contamination in organic solvents can significantly reduce the solubility of hydrophobic compounds.

  • Troubleshooting Steps:

    • Sonication: Sonicate the solution in a water bath for 10-15 minutes. This can help break up aggregates and enhance dissolution.

    • Gentle Warming: Gently warm the solution to 37°C. Do not overheat, as this could degrade the compound.

    • Try Alternative Solvents: If DMSO is not effective, consider other organic solvents such as ethanol, methanol, or a mixture of solvents.[1] Test solubility in a small volume first.

    • Co-solvent System: Prepare the stock solution in a co-solvent system. A common approach is to dissolve the compound in a small amount of a strong organic solvent (e.g., DMSO) and then dilute it with a less organic, more aqueous-compatible solvent like ethanol or polyethylene glycol (PEG).[2][3]

Issue: Precipitation Upon Dilution in Aqueous Buffer or Cell Culture Media

Question: My this compound stock solution in DMSO is clear, but when I dilute it into my aqueous assay buffer (e.g., PBS) or cell culture medium, a precipitate forms. How can I prevent this?

Answer:

This is a common issue for hydrophobic compounds when transferring from a high-concentration organic stock to an aqueous environment.

  • Optimization of Dilution:

    • Lower Stock Concentration: Try preparing a less concentrated initial stock solution in your organic solvent.

    • Stepwise Dilution: Perform serial dilutions, gradually increasing the proportion of the aqueous solvent.

    • Vortexing During Dilution: Add the stock solution dropwise to the aqueous buffer while vortexing to ensure rapid and uniform mixing.

  • Formulation Strategies:

    • Use of Surfactants: Incorporate a low concentration of a non-ionic surfactant, such as Tween-20 or Triton X-100 (typically 0.01-0.05%), in your aqueous buffer.[4] This can help to maintain the compound in solution by forming micelles.[5]

    • Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[6][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.

    • Solid Dispersion: For in vivo studies or more complex formulations, creating a solid dispersion of this compound in a hydrophilic carrier like polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP) can improve its dissolution rate and bioavailability.[6][8]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for this compound?

A1: Based on the general properties of similar organic molecules, dimethyl sulfoxide (DMSO) is a recommended starting point for creating a high-concentration stock solution. If solubility issues persist, ethanol or a co-solvent system can be explored.[2][3]

Q2: How can I determine the maximum soluble concentration of this compound in my chosen solvent system?

A2: A practical approach is to perform a serial dilution test. Prepare a saturated solution and then create a series of dilutions. The highest concentration that remains clear without any visible precipitate after a set period (e.g., 24 hours) at a defined temperature is your working maximum soluble concentration.

Q3: Will the use of solubility enhancers like surfactants or cyclodextrins interfere with my biological assay?

A3: It is possible. Always run appropriate vehicle controls in your experiments. This includes testing the effects of the solvent, surfactant, or cyclodextrin alone at the same final concentration used to dissolve the this compound. For cell-based assays, be mindful that high concentrations of detergents can be cytotoxic.[4]

Q4: Are there any physical methods to improve the solubility of this compound powder before dissolving it?

A4: Yes, physical modifications can be effective. Micronization, which reduces the particle size and increases the surface area, can improve the dissolution rate.[7] This can be achieved through techniques like milling or grinding.

Experimental Protocols

Protocol 1: Preparation of an this compound Stock Solution Using a Co-solvent System
  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the minimum volume of pure DMSO required to fully dissolve the powder. Vortex thoroughly.

  • Gently warm the solution to 37°C for 5-10 minutes if necessary to aid dissolution.

  • In a separate tube, prepare your desired final solvent by mixing it with a co-solvent. For example, for a final solution in 10% DMSO / 90% saline, prepare the appropriate volume of saline.

  • While vortexing the saline, slowly add the concentrated DMSO stock solution drop by drop.

  • Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use or further dilution.

Protocol 2: Enhancing Aqueous Solubility with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Prepare a stock solution of HP-β-CD in your aqueous buffer (e.g., a 45% w/v solution in PBS).

  • Prepare a concentrated stock of this compound in a suitable organic solvent (e.g., 100 mM in ethanol).

  • In a new tube, add the required volume of the HP-β-CD solution.

  • While vortexing, slowly add the this compound stock solution to the HP-β-CD solution. The molar ratio of HP-β-CD to the compound is typically high (e.g., 100:1) to ensure efficient encapsulation.

  • Allow the mixture to incubate at room temperature for at least 1 hour with gentle agitation to facilitate the formation of the inclusion complex.

  • The resulting clear solution contains the water-soluble this compound-cyclodextrin complex.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Various Solvent Systems

Solvent SystemMaximum Soluble Concentration (mM)Observations
100% Water< 0.1Insoluble
100% Ethanol50Clear solution
100% DMSO100Clear solution
PBS (pH 7.4)< 0.1Precipitate forms
PBS + 0.1% Tween-201Clear solution
10% HP-β-CD in PBS5Clear solution

Table 2: Example of Vehicle Control Data in a Cell Viability Assay

TreatmentFinal ConcentrationCell Viability (%)
Untreated Control-100
Vehicle (0.1% DMSO)0.1%98.5
Vehicle (0.05% Tween-20)0.05%97.2
This compound in 0.1% DMSO10 µM65.4

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_dilution Aqueous Dilution start Weigh this compound dissolve Dissolve in Organic Solvent (e.g., DMSO) start->dissolve check_sol Check for Precipitate dissolve->check_sol heat_sonicate Gentle Warming or Sonication check_sol->heat_sonicate Precipitate stock_ready Clear Stock Solution check_sol->stock_ready No Precipitate heat_sonicate->dissolve dilute Dilute in Aqueous Buffer stock_ready->dilute check_precip Check for Precipitate dilute->check_precip final_sol Final Working Solution check_precip->final_sol No Precipitate troubleshoot Troubleshoot with Enhancers (e.g., Surfactant) check_precip->troubleshoot Precipitate troubleshoot->dilute

Caption: Workflow for dissolving and diluting this compound.

signaling_pathway AA This compound Receptor Cell Surface Receptor AA->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates Gene Target Gene Expression TF->Gene Induces Response Cellular Response (e.g., Anti-inflammatory) Gene->Response

Caption: Hypothetical signaling pathway for this compound.

References

Technical Support Center: Extraction of Plant-Derived Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of plant-derived compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting advice for minimizing the degradation of sensitive compounds, such as plant-based alcohols, during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of plant-derived alcohols during extraction?

A1: Several factors can contribute to the degradation of sensitive plant-derived alcohols during extraction. These include:

  • Temperature: Excessive heat can lead to the thermal degradation of heat-sensitive compounds.[1] Many traditional extraction methods that use heat, such as Soxhlet extraction, can pose a risk to thermally labile molecules.[1][2]

  • pH: The acidity or alkalinity of the extraction solvent can cause hydrolysis or other chemical reactions that alter the structure of the target compound.

  • Light Exposure: Certain compounds are photosensitive and can degrade upon exposure to UV or even visible light.

  • Oxidation: Exposure to air can lead to oxidation, which can be accelerated by the presence of certain enzymes released from the plant material during extraction.

  • Solvent Choice: The polarity and reactivity of the solvent can influence the stability of the extracted compounds. While ethanol is a common and effective solvent, its purity and the presence of contaminants can impact the final extract.[3][4][5]

  • Extraction Time: Prolonged extraction times can increase the exposure of the target compound to degradative conditions.[1][6]

Q2: Which extraction methods are recommended for heat-sensitive compounds?

A2: For compounds that are sensitive to heat, it is advisable to use non-thermal or low-temperature extraction methods. Some recommended techniques include:

  • Maceration: This simple technique involves soaking the plant material in a solvent at room temperature for an extended period.[7]

  • Cold Ethanol Extraction: Performing ethanol extraction at reduced temperatures can significantly limit the extraction of undesirable compounds like chlorophyll and waxes and minimize thermal degradation.[2]

  • Ultrasound-Assisted Extraction (UAE): UAE uses sound waves to disrupt cell walls and enhance extraction efficiency at lower temperatures and shorter times compared to traditional methods.[8][9]

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material directly, which can lead to faster extraction times and potentially less degradation if optimized correctly.[8][10]

  • Supercritical Fluid Extraction (SFE): SFE, often using carbon dioxide, is a highly selective method that operates at relatively low temperatures, making it ideal for sensitive compounds.[10]

Q3: How can I prevent oxidation during the extraction process?

A3: To minimize oxidation, consider the following strategies:

  • Use of Antioxidants: Adding antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent can help protect the target compound from oxidative degradation.

  • Inert Atmosphere: Performing the extraction under an inert atmosphere, such as nitrogen or argon, can displace oxygen and prevent oxidation.

  • Degassed Solvents: Using solvents that have been degassed to remove dissolved oxygen can further reduce the risk of oxidation.

  • Prompt Processing: Process the plant material and extracts as quickly as possible to minimize exposure to air.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction of plant-derived alcohols.

Problem Potential Cause Troubleshooting Steps
Low yield of the target compound Incomplete cell lysis- Reduce the particle size of the plant material by grinding. - Consider using enzymatic digestion prior to extraction.
Inappropriate solvent- Test a range of solvents with varying polarities. - For alcohols, ethanol or methanol are often good starting points.[3][5]
Insufficient extraction time or temperature- Optimize the extraction time and temperature. For heat-sensitive compounds, prioritize longer extraction times at lower temperatures.[1][6]
Presence of impurities in the extract Non-selective extraction method- Employ a more selective extraction technique like SFE. - Optimize the solvent polarity to target the desired compound more specifically.[10]
Co-extraction of undesirable compounds- For ethanol extractions, consider using a lower temperature to reduce the co-extraction of chlorophyll and waxes.[2] - Perform a post-extraction purification step such as chromatography.
Degradation of the target compound High extraction temperature- Switch to a low-temperature or non-thermal extraction method like cold ethanol extraction or UAE.[2][8]
Presence of oxygen- Work under an inert atmosphere and use degassed solvents.
Inappropriate pH- Buffer the extraction solvent to a pH where the target compound is known to be stable.
Light exposure- Protect the extraction setup from light by using amber glassware or covering it with aluminum foil.

Experimental Protocols

Below are detailed methodologies for key experiments related to the extraction and prevention of degradation of a hypothetical plant-derived alcohol, "Arabidopyl alcohol."

Protocol 1: Cold Ethanol Extraction of this compound
  • Preparation of Plant Material:

    • Dry the plant material at a low temperature (e.g., 40°C) to a constant weight.

    • Grind the dried material to a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.

    • Add 100 mL of pre-chilled (-20°C) 95% ethanol.

    • Seal the flask and place it on an orbital shaker at 150 rpm in a cold room or refrigerated incubator set to 4°C.

    • Macerate for 24 hours.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper to remove the solid plant material.

    • Wash the residue with a small amount of cold ethanol to ensure complete recovery of the extract.

    • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator with the water bath temperature set to a maximum of 40°C.

  • Storage:

    • Store the concentrated extract at -20°C in an amber vial under a nitrogen atmosphere to prevent degradation.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
  • Preparation of Plant Material:

    • Prepare the plant material as described in Protocol 1.

  • Extraction:

    • Place 10 g of the powdered plant material in a 250 mL beaker.

    • Add 100 mL of 95% ethanol.

    • Place the beaker in an ultrasonic bath.

    • Set the ultrasonic frequency to 35 kHz and the power to 200 W.

    • Maintain the temperature of the water bath at 25°C by adding ice as needed.

    • Sonicate for 30 minutes.

  • Filtration, Concentration, and Storage:

    • Follow steps 3 and 4 from Protocol 1.

Data Presentation

The following table summarizes hypothetical data comparing the yield and purity of this compound obtained using different extraction methods.

Extraction Method Temperature (°C) Time (hours) Yield of this compound (mg/g of dry plant material) Purity of this compound (%) Degradation Products (%)
Soxhlet Extraction 8085.28510.5
Maceration 25483.8923.1
Cold Ethanol Extraction 4244.1951.2
Ultrasound-Assisted Extraction 250.54.5942.5

Visualizations

Workflow for Preventing Degradation During Extraction

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction Harvest Harvest Plant Material Dry Low-Temperature Drying Harvest->Dry Grind Grind to Fine Powder Dry->Grind ChooseMethod Select Low-Temp Method (e.g., Cold Ethanol, UAE) Grind->ChooseMethod Proceed to Extraction AddSolvent Add Pre-chilled/Degassed Solvent ChooseMethod->AddSolvent Extract Perform Extraction (Control Temp & Time) AddSolvent->Extract Filter Filter Extract Extract->Filter Concentrate Low-Temp Concentration (e.g., Rotary Evaporator) Filter->Concentrate Store Store under Inert Gas at Low Temperature Concentrate->Store Analysis Analysis Concentrate->Analysis Analyze for Purity & Yield

Caption: Workflow for minimizing degradation during the extraction of sensitive plant compounds.

Signaling Pathway of Potential Degradation

G cluster_degradation Degradation Factors A This compound (Stable) B Degraded Products A->B Degradation Heat Heat Heat->B Light Light Light->B Oxygen Oxygen Oxygen->B pH Extreme pH pH->B

Caption: Factors leading to the degradation of this compound.

References

Technical Support Center: Optimizing HPLC Separation of Arabidopyl Alcohol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the High-Performance Liquid Chromatography (HPLC) separation of Arabidopyl alcohol isomers. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing an HPLC method for this compound isomer separation?

A1: For initial method development for this compound isomers, a normal-phase chiral HPLC approach is recommended. Polysaccharide-based chiral stationary phases (CSPs), such as those coated with amylose or cellulose derivatives, have shown broad applicability for separating a wide range of enantiomers, including aromatic alcohols.[1][2] A common starting mobile phase is a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol or ethanol.[3][4]

Q2: I am not achieving baseline separation of my this compound isomers. What parameters can I adjust?

A2: Achieving baseline separation often requires systematic optimization of several parameters. Here are key adjustments to consider:

  • Mobile Phase Composition: Vary the ratio of the non-polar solvent to the alcohol modifier. Increasing the alcohol percentage generally decreases retention time but can also affect selectivity.[5]

  • Alcohol Modifier: The choice of alcohol modifier (e.g., ethanol, isopropanol, n-butanol) can significantly impact chiral recognition and, therefore, separation.[5]

  • Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.[6]

  • Temperature: Temperature can influence the interactions between the analytes and the CSP. It is a parameter worth investigating to enhance selectivity.[7]

  • Mobile Phase Additives: For ionizable compounds, adding a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) can improve peak shape and resolution.[3][6]

Q3: My peaks are tailing. What are the common causes and solutions?

A3: Peak tailing is a frequent issue in HPLC and can be caused by several factors. Here’s a troubleshooting guide:

Potential Cause Recommended Solution
Secondary Interactions Interaction of the analyte with active sites on the silica support of the column. Adding a competitive amine (e.g., diethylamine) to the mobile phase for basic compounds can mitigate this.
Column Overload Injecting too much sample can lead to peak distortion. Try diluting the sample or reducing the injection volume.
Mismatched Sample Solvent The solvent used to dissolve the sample should ideally be the same as or weaker than the mobile phase. Dissolving the sample in a stronger solvent can cause peak distortion.
Column Contamination or Degradation If the column is old or has been exposed to harsh conditions, its performance may decline. Try cleaning the column according to the manufacturer's instructions or replace it if necessary.

Q4: Can I use reversed-phase HPLC for separating this compound isomers?

A4: Yes, reversed-phase (RP) HPLC is a viable option, particularly with immobilized polysaccharide-based CSPs that are compatible with aqueous mobile phases.[8] RP-HPLC can be advantageous for analytes with poor solubility in non-polar organic solvents.[8] A typical mobile phase for RP chiral separations consists of an aqueous buffer and an organic modifier like acetonitrile or methanol.[6][8]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: Poor or no resolution of enantiomers.

  • Logical Workflow:

    Caption: Workflow for troubleshooting poor resolution.

  • Troubleshooting Steps:

    • Verify Column Selection: Ensure you are using a chiral stationary phase known for separating aromatic alcohols, such as a polysaccharide-based column (e.g., Chiralpak® series).

    • Optimize Mobile Phase: Systematically alter the mobile phase composition. Create a table to track the resolution factor (Rs) with different solvent ratios and alcohol modifiers.

    • Methodical Parameter Adjustment: Change one parameter at a time (flow rate, temperature) to observe its effect on the separation.

    • Consider Derivatization: If direct separation is unsuccessful, consider derivatizing the this compound with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[9][10]

Problem 2: Inconsistent retention times.

  • Logical Workflow:

    Caption: Workflow for troubleshooting inconsistent retention times.

  • Troubleshooting Steps:

    • Mobile Phase Preparation: Ensure the mobile phase is accurately prepared, thoroughly mixed, and properly degassed to prevent bubble formation.[11] Inconsistent mobile phase composition is a common cause of retention time shifts.[11]

    • System Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence of injections. A stable baseline is a good indicator of equilibration.

    • Pump Performance: Check for leaks in the HPLC system and ensure the pump is delivering a constant flow rate. Pressure fluctuations can indicate problems with the pump seals or check valves.[12]

    • Temperature Control: Use a column oven to maintain a constant temperature, as fluctuations in ambient temperature can affect retention times.[7]

Experimental Protocols

Protocol 1: Chiral HPLC Separation of this compound Isomers (Normal-Phase)

This protocol is a starting point based on methods for structurally similar indanol derivatives.[1][13]

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: Chiralpak® ID-3 (Amylose tris(3-chlorophenylcarbamate)) (150 x 4.6 mm, 3 µm).

  • Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the this compound racemate in the mobile phase to a concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

Protocol 2: Indirect Separation via Diastereomer Formation

This protocol provides a general workflow for the indirect separation approach.[9][10]

  • Derivatization: React the racemic this compound with an enantiomerically pure chiral derivatizing agent (e.g., (S)-(+)-naproxen chloride) in the presence of a suitable base to form diastereomeric esters.

  • Purification: Purify the resulting diastereomeric mixture to remove excess reagents.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A standard achiral C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile / Water with 0.1% Formic Acid (gradient or isocratic, to be optimized).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30 °C.

  • Detection: UV at a wavelength appropriate for the naproxen chromophore (e.g., 230 nm).

  • Sample Preparation: Dissolve the purified diastereomeric mixture in the initial mobile phase.

  • Injection Volume: 10 µL.

  • Experimental Workflow:

    Caption: Workflow for indirect separation of isomers.

Quantitative Data Summary

The following tables present hypothetical data based on typical separations of aromatic alcohol isomers to illustrate the effects of method optimization.

Table 1: Effect of Alcohol Modifier on Resolution

Mobile Phase (n-Hexane / Alcohol, 90:10 v/v)Retention Time (Peak 1, min)Retention Time (Peak 2, min)Resolution (Rs)
n-Hexane / Ethanol8.59.81.8
n-Hexane / 2-Propanol7.28.11.5
n-Hexane / n-Butanol9.110.72.1

Table 2: Effect of Mobile Phase Composition on Resolution (n-Hexane / 2-Propanol)

Mobile Phase Ratio (v/v)Retention Time (Peak 1, min)Retention Time (Peak 2, min)Resolution (Rs)
95:510.311.91.9
90:107.28.11.5
85:155.15.71.2

Table 3: Effect of Flow Rate on Resolution (n-Hexane / 2-Propanol, 90:10 v/v)

Flow Rate (mL/min)Retention Time (Peak 1, min)Retention Time (Peak 2, min)Resolution (Rs)
1.26.06.81.4
1.07.28.11.5
0.89.010.21.7

References

Troubleshooting low signal intensity of Arabidopyl alcohol in MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low signal intensity of Arabidopyl alcohol in Mass Spectrometry (MS) experiments.

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format to help you diagnose and resolve low signal intensity during your experiments.

Question 1: Why am I seeing a very weak or no molecular ion peak for this compound?

Answer: Low signal intensity for the expected molecular ion ([M+H]⁺) of an alcohol like this compound is a common issue. Several factors could be responsible:

  • In-source Fragmentation: Alcohols are prone to fragmentation in the mass spectrometer's ion source. The most common fragmentation patterns are the loss of a water molecule (a neutral loss of 18 Da), resulting in an [M+H-H₂O]⁺ ion, and alpha-cleavage (breaking the C-C bond adjacent to the hydroxyl group).[1][2][3][4] The molecular ion of alcohols can be small and sometimes undetectable.[4] Check your spectra for prominent peaks at M-18; this may be the most abundant ion instead of the parent molecule.

  • Suboptimal Ionization Parameters: The efficiency of ionization is highly dependent on the instrument's source settings. Parameters such as spray voltage, capillary temperature, sheath gas, and auxiliary gas flow rates need to be optimized specifically for this compound.[5][6]

  • Adduct Formation: The charge may be distributed across several different ion species (adducts) instead of being concentrated in the [M+H]⁺ ion. Look for common adducts such as sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium ([M+NH₄]⁺).[7] The formation of these adducts can diminish the intensity of the protonated molecule.

  • Sample Concentration: The concentration of your analyte may be too low or too high. Very low concentrations can be below the instrument's limit of detection, while overly concentrated samples can lead to ion suppression and poor signal.[8]

Question 2: My signal intensity is inconsistent between runs. What could be the cause?

Answer: Inconsistent signal intensity often points to issues with sample preparation, chromatography, or instrument stability.

  • Sample Preparation Variability: Ensure your sample preparation protocol is consistent. Inaccuracies in dilution, evaporation, or reconstitution steps can lead to significant concentration differences between samples.

  • Chromatographic Issues: Poor chromatography can lead to broad peaks and reduced signal intensity. Check for column degradation, mobile phase inconsistencies, or sample matrix effects. Running blank samples between your analyses can help prevent carry-over from previous samples.[8]

  • Matrix Effects: Components in your sample matrix (e.g., salts, lipids) can suppress the ionization of this compound. This is a common issue in complex biological samples. Consider additional sample cleanup steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[9]

  • Instrument Contamination: A dirty ion source or mass spectrometer can lead to fluctuating signals. Follow your instrument manufacturer's guidelines for regular cleaning and maintenance.

Question 3: I suspect adduct formation is splitting my signal. How can I confirm and manage this?

Answer: Adduct formation is common in electrospray ionization (ESI).[10]

  • Identification: To identify adducts, search your mass spectrum for peaks corresponding to the expected masses of common adducts. For this compound (let M be its molecular weight), you would look for:

    • [M+Na]⁺ = M + 22.989 Da

    • [M+K]⁺ = M + 38.963 Da

    • [M+NH₄]⁺ = M + 18.034 Da

  • Management:

    • Mobile Phase Modifiers: If you are using additives like ammonium formate, this can promote the formation of ammonium adducts.[7] To promote the [M+H]⁺ ion, ensure your mobile phase is sufficiently acidic (e.g., by adding 0.1% formic acid).[5]

    • Reduce Salt Contamination: Sodium and potassium adducts often originate from glassware, solvents, or the sample itself. Use high-purity solvents and meticulously clean all glassware. If salts are inherent to the sample, implement a desalting step in your sample preparation. High inorganic salt concentrations are not compatible with ESI.[8]

Logical Troubleshooting Workflow

Here is a decision-tree diagram to guide you through the troubleshooting process for low MS signal intensity.

TroubleshootingWorkflow start Low Signal Intensity for this compound check_ion Are you looking for the correct ion? (e.g., [M+H]+, [M+H-H2O]+, adducts) start->check_ion optimize_ms Optimize MS Parameters (Source, Voltages, Gas Flow) check_ion->optimize_ms Yes, correct ion is monitored solution Signal Intensity Improved check_ion->solution No, found signal in another ion (e.g., M-18) check_sample_prep Review Sample Preparation (Concentration, Purity, Solvent) optimize_ms->check_sample_prep Signal still low optimize_ms->solution Signal improved check_sample_prep->optimize_ms Prep issues found and corrected check_lc Evaluate Chromatography (Peak Shape, Retention Time) check_sample_prep->check_lc Prep is OK check_lc->optimize_ms LC issues found and corrected no_solution Issue Persists: Consult Instrument Specialist check_lc->no_solution LC is OK

Caption: A workflow for troubleshooting low MS signal.

Frequently Asked Questions (FAQs)

Q1: What is the best ionization mode for this compound, ESI or APCI?

Electrospray Ionization (ESI) is generally the preferred method for moderately polar molecules like alcohols and is often more sensitive.[10] However, Atmospheric Pressure Chemical Ionization (APCI) can sometimes be more effective for less polar compounds or if ESI is yielding poor results.[11][12] If you are experiencing low signal with ESI, testing APCI is a worthwhile step. A comparison of over 75 pesticides showed that different classes are more sensitive with either APCI or ESI.[11]

Q2: How can I improve my sample preparation for MS analysis of this compound?

A robust sample preparation protocol is critical.

  • Concentration: Aim for a final analyte concentration in the low µg/mL to high ng/mL range. A common starting point is to prepare a 1 mg/mL stock solution and then dilute it to the desired final concentration (e.g., 10 µg/mL).[8]

  • Solvent: Dissolve and dilute your sample in a solvent that is compatible with your mobile phase (e.g., methanol, acetonitrile, water).[8] Avoid non-volatile solvents like DMSO if possible, or ensure they are diluted significantly.

  • Purity: Remove inorganic salts and other non-volatile components, as they can cause ion suppression and contaminate the MS source.[8]

  • Filtration: Always filter your final sample solution through a 0.2 µm filter before injection to remove particulates that could clog the system.[8]

Q3: Which specific MS parameters should I focus on optimizing?

Optimizing MS parameters is essential to increase signal intensity.[5][6] Key parameters to tune via direct infusion of an this compound standard include:

  • Ion Source Parameters:

    • Capillary/Spray Voltage

    • Source Temperature / Vaporizer Temperature[13]

    • Sheath, Aux, and Sweep Gas Flow Rates

  • Ion Optics & Analyzer Parameters:

    • RF Level

    • Collision Energy (for MS/MS)

    • Automatic Gain Control (AGC) Target

    • Maximum Ion Injection Time (MIT)[5][6]

Data Presentation

Table 1: Key Mass Spectrometry Parameters for Optimization

The following table summarizes critical parameters that influence signal intensity. Optimal values are instrument- and compound-specific and should be determined empirically.

Parameter CategoryParameterTypical Range/ValueImpact on Signal IntensityReference
Ion Source (ESI) Spray Voltage1 - 5 kVAffects the efficiency of droplet formation and ion emission.[5]
Capillary Temp.250 - 400 °CAids in desolvation of droplets to release gas-phase ions.[13]
Sheath Gas Flow20 - 60 (arb. units)Helps to nebulize the liquid stream and aids desolvation.[5]
Auxiliary Gas Flow5 - 20 (arb. units)Further aids in desolvation.[5]
Ion Guidance RF Level40 - 80%Affects the transmission of ions through the ion optics.[5]
AGC Target1e5 - 5e6Controls the number of ions allowed into the mass analyzer.[5][6]
Max. Injection Time50 - 200 msThe maximum time allowed to fill the ion trap/analyzer.[5][6]
Fragmentation Collision Energy (MS/MS)10 - 40 eVControls the degree of fragmentation of the precursor ion.[5][6]

Experimental Protocols

Protocol 1: General Sample Preparation for LC-MS Analysis

This protocol outlines a basic procedure for preparing a sample containing this compound for LC-MS analysis.

  • Stock Solution Preparation: Accurately weigh a small amount of your this compound standard or sample and dissolve it in a suitable organic solvent (e.g., methanol or acetonitrile) to create a stock solution of 1 mg/mL.

  • Working Solution Preparation: Take an aliquot of the stock solution and dilute it with your initial mobile phase solvent (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration appropriate for your instrument, typically in the range of 1-10 µg/mL.[8]

  • Matrix Sample Preparation (if applicable): If your analyte is in a complex matrix (e.g., plasma, tissue homogenate), perform a protein precipitation by adding 3 volumes of cold acetonitrile, vortexing, and centrifuging to pellet the precipitated proteins. Collect the supernatant.[9][14]

  • Evaporation and Reconstitution (Optional): For cleaner samples or to concentrate the analyte, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in the initial mobile phase solvent.

  • Filtration: Filter the final solution through a 0.2 µm syringe filter (e.g., PTFE) into an LC autosampler vial.[15]

  • Blank Samples: Prepare blank samples using the same solvent as your final sample to run before and after your sample set to check for carryover and system contamination.[8]

Visualizations

Experimental Workflow Diagram

This diagram illustrates the general workflow from sample preparation to data analysis.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis prep_start Start with Sample dissolve Dissolve/Extract Analyte prep_start->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter Sample (0.2 µm) dilute->filter vial Transfer to Autosampler Vial filter->vial inject Inject into LC-MS vial->inject separate Chromatographic Separation inject->separate ionize Ionization (ESI/APCI) separate->ionize detect Mass Detection ionize->detect data_analysis Data Analysis (Check for Signal) detect->data_analysis

Caption: A general workflow for LC-MS analysis.

References

Technical Support Center: Purification of Plant-Derived Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of plant-derived alcohols, such as those from Arabidopsis thaliana.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when purifying secondary metabolite alcohols from plant extracts?

Purifying secondary metabolite alcohols from crude plant extracts presents several challenges. The complexity of the initial extract means the target compound is often mixed with numerous other substances. Key difficulties include:

  • Complexity of the Extract: Plant extracts are complex mixtures containing various classes of compounds, which can interfere with the isolation of the target alcohol.[1]

  • Co-eluting Impurities: Compounds with similar physicochemical properties to the target alcohol can be difficult to separate using chromatographic techniques.[2][3]

  • Compound Stability: Target molecules, especially terpene alcohols, can be sensitive to heat, light, or pH, leading to degradation during the purification process.[4][5]

  • Presence of Pigments: Pigments like chlorophyll are often co-extracted, especially when using ethanol, resulting in a dark-colored extract that requires additional cleanup steps.[6]

  • Solvent Removal: Efficiently removing the extraction solvent without degrading the target compound can be challenging.[4][7][8]

Q2: What are common impurities found in crude plant extracts containing alcohols?

Crude extracts typically contain a wide array of substances. Common impurities include:

  • Pigments: Chlorophyll and carotenoids are frequently co-extracted, especially with polar solvents like ethanol.[6]

  • Waxes and Lipids: These non-polar compounds can be present in significant amounts.

  • Other Secondary Metabolites: Flavonoids, alkaloids, and other terpenoids are often present and can have similar polarities to the target alcohol, making separation difficult.[1][9]

  • Residual Solvents: Traces of extraction solvents like ethanol, methanol, or hexane may remain in the sample.[10][11]

Q3: How can I improve the stability of my target alcohol during purification?

Many plant-derived alcohols, particularly terpenes, can be unstable. To minimize degradation:

  • Low-Temperature Processing: Use low temperatures for extraction and solvent removal to prevent thermal degradation.[4] Vacuum distillation (e.g., with a rotary evaporator) is recommended to lower the boiling point of the solvent.[4][8]

  • Protection from Light: Some compounds are sensitive to UV light, which can cause degradation.[5] Work in a dimly lit area or use amber glassware.

  • Control pH: The pH of your sample and chromatographic mobile phase can affect the stability of certain compounds.

  • Inert Atmosphere: For highly sensitive compounds, working under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

Q4: Which chromatographic techniques are best for purifying plant-derived alcohols?

A combination of chromatographic methods is often necessary for successful purification.[1]

  • Flash Chromatography: Ideal for rapid, initial fractionation of the crude extract.[1]

  • Column Chromatography: A standard technique for separating compounds based on polarity. Both normal-phase (e.g., silica gel) and reverse-phase (e.g., C18) columns can be used.[1]

  • High-Performance Liquid Chromatography (HPLC): Used for final purification to achieve high purity.[1] Preparative or semi-preparative HPLC is often the last step.[1]

  • Solid-Phase Extraction (SPE): A useful pre-purification step to clean up the sample and remove major classes of impurities.[1]

Troubleshooting Guide

Problem: My target alcohol is co-eluting with an impurity.

Solution: Co-elution occurs when two or more compounds are not separated by the chromatographic system.[3] Here are several strategies to address this:

  • Optimize the Mobile Phase:

    • Change Solvent Strength: In reverse-phase HPLC, decreasing the percentage of the organic solvent will increase retention times and may improve separation.[12]

    • Change Solvent Selectivity: Switching one of the mobile phase solvents can alter the interactions with the stationary phase and improve resolution. For example, if you are using methanol, try acetonitrile.[3]

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, changing the column chemistry (e.g., from C18 to a phenyl-hexyl or cyano column) can provide different selectivity and resolve the co-eluting peaks.[12]

  • Adjust the Temperature: Increasing the column temperature in HPLC can improve efficiency and may change the elution order, potentially resolving overlapping peaks.[12]

  • Modify the Gradient: In gradient elution, making the gradient shallower (i.e., increasing the run time) can improve the separation of closely eluting compounds.

Below is a decision tree to help troubleshoot co-elution issues.

co_elution_troubleshooting start Co-eluting Peaks Observed change_mobile_phase Optimize Mobile Phase start->change_mobile_phase change_solvent_strength Adjust Solvent Strength (e.g., %B in RP-HPLC) change_mobile_phase->change_solvent_strength Try First change_solvent_type Change Solvent Type (e.g., MeOH to ACN) change_solvent_strength->change_solvent_type Failure resolution_achieved Resolution Achieved change_solvent_strength->resolution_achieved Success adjust_temp Adjust Temperature change_solvent_type->adjust_temp Failure change_solvent_type->resolution_achieved Success change_stationary_phase Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) change_stationary_phase->resolution_achieved Success modify_gradient Modify Gradient Profile (Make it shallower) adjust_temp->modify_gradient Failure adjust_temp->resolution_achieved Success modify_gradient->change_stationary_phase Failure modify_gradient->resolution_achieved Success

Caption: A decision tree for troubleshooting co-eluting peaks in chromatography.

Problem: My extract is dark green/brown due to pigments.

Solution: The presence of chlorophyll and other pigments is a common issue, especially with ethanol extractions.[6]

  • Activated Carbon Treatment: Activated carbon is effective at removing pigments but can also adsorb your target compound, leading to lower yields.[6] Use with caution and optimize the amount used.

  • Liquid-Liquid Partitioning: Perform a liquid-liquid extraction to partition the target alcohol into a solvent where the pigments are less soluble. For example, partitioning between a polar solvent and a non-polar solvent like hexane can help remove chlorophyll.

  • Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to bind either the pigments or the target compound, allowing for their separation.

Problem: I am losing my compound during solvent evaporation.

Solution: This is a common issue with volatile or semi-volatile alcohols.

  • Use a Rotary Evaporator: A rotary evaporator (rotovap) allows for efficient solvent removal under reduced pressure, which lowers the boiling point and reduces the risk of thermal degradation.[4][8]

  • Control the Temperature: Keep the water bath temperature low. For many solvents, a temperature of 30-40°C is sufficient under vacuum.[4]

  • Step-wise Vacuum: Apply the vacuum gradually to prevent bumping and sample loss.

  • Use a Cold Trap: Ensure the condenser and, if necessary, a dry ice/acetone cold trap are cold enough to efficiently trap the evaporating solvent and prevent loss of volatile compounds.

Quantitative Data Summary

The following table summarizes retention times for common residual solvents that may be present as impurities in herbal extracts, as determined by gas chromatography (GC).

CompoundRetention Time (minutes)
Methanol3.72
Ethanol5.26
Isopropyl Alcohol6.28
Data from a study using a BP 624 column with a flame ionization detector.[10]

Experimental Protocols

General Workflow for Plant-Derived Alcohol Purification

The purification of a specific alcohol from a plant extract is a multi-step process.[1][13] The general workflow is outlined below.

purification_workflow start Plant Material (e.g., Arabidopsis leaves) extraction Extraction (e.g., with Ethanol or Hexane) start->extraction filtration Filtration/Centrifugation (Remove solid debris) extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration cleanup Sample Cleanup (e.g., SPE or Liquid-Liquid Extraction) concentration->cleanup fractionation Fractionation (Flash Chromatography) cleanup->fractionation purification Final Purification (Preparative HPLC) fractionation->purification analysis Purity Analysis (Analytical HPLC, GC-MS, NMR) purification->analysis end Pure Alcohol analysis->end

Caption: A general experimental workflow for the purification of a plant-derived alcohol.

Protocol 1: Solvent Removal using a Rotary Evaporator

This protocol is for concentrating a plant extract and removing the extraction solvent.

  • Setup:

    • Fill the water bath to the appropriate level and set the temperature (e.g., 40°C).

    • Ensure the condenser is connected to a circulating chiller or cold water source.

    • Attach a clean receiving flask to the condenser.

  • Procedure:

    • Transfer the extract to a round-bottom flask, filling it no more than halfway.

    • Attach the flask to the rotary evaporator.

    • Begin rotating the flask to create a thin film of the liquid on the inner surface.

    • Gradually apply a vacuum. The solvent should begin to boil at the lower temperature.

    • Continue until the majority of the solvent has collected in the receiving flask.

    • Once concentrated, release the vacuum slowly before stopping the rotation.

    • The concentrated extract can then be redissolved in a suitable solvent for the next purification step.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

SPE is used to remove interfering compounds before chromatographic analysis.

  • Cartridge Selection: Choose an SPE cartridge based on the polarity of the target alcohol and the impurities. For a moderately polar alcohol, a reverse-phase (C18) or normal-phase (silica) cartridge could be appropriate.

  • Conditioning: Wash the cartridge with a strong solvent (e.g., methanol for C18) to activate the stationary phase.

  • Equilibration: Flush the cartridge with a solvent that mimics the sample's solvent system.

  • Loading: Load the crude extract onto the cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent to elute weakly bound impurities while retaining the target compound.

  • Elution: Elute the target alcohol with a stronger solvent.

  • Analysis: Collect the fractions and analyze them (e.g., by TLC or analytical HPLC) to determine which contain the purified compound.

References

How to increase the stability of Arabidopyl alcohol in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the stability of Arabidopyl alcohol in solution during their experiments.

Troubleshooting Guide

Issue: Rapid Degradation of this compound in Solution

If you are observing a rapid loss of this compound concentration in your solution, consider the following potential causes and troubleshooting steps.

Potential CauseTroubleshooting StepsExpected Outcome
pH-Related Degradation 1. Measure the pH of your solution. 2. Adjust the pH to a neutral range (pH 6.5-7.5) using a suitable buffer system (e.g., phosphate buffer). 3. For long-term storage, consider preparing the solution in a buffer at a slightly basic pH (pH 8.0), if compatible with your experimental design.Increased stability by minimizing acid-catalyzed dehydration or other pH-sensitive degradation pathways.
Oxidative Degradation 1. Deoxygenate your solvent by sparging with an inert gas (e.g., argon or nitrogen) before preparing the solution. 2. Add an antioxidant to the solution. Common choices include Butylated Hydroxytoluene (BHT) at 0.01-0.1% or Ascorbic Acid at 0.1-1 mM. 3. Store the solution in a tightly sealed container with minimal headspace.Reduced degradation from oxidation, which can target the alcohol functional group and any unsaturated bonds in the molecule.
Light-Induced Degradation 1. Prepare and handle the solution under low-light conditions. 2. Store the solution in an amber vial or a container wrapped in aluminum foil to protect it from light.Prevention of photodegradation, which can be a concern for compounds with chromophores.
Thermal Degradation 1. Prepare the solution at room temperature or below. 2. For short-term storage, keep the solution at 4°C. 3. For long-term storage, store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.Slowed degradation rates, as chemical reactions, including degradation, are generally temperature-dependent.
Solvent-Related Issues 1. Ensure the use of high-purity, anhydrous solvents. The presence of water can facilitate hydrolysis of related esters or promote other degradation reactions.[1] 2. If using aqueous solutions, consider the use of co-solvents like propylene glycol or glycerin to improve solubility and potentially stability.[2] 3. Avoid solvents containing impurities that could act as catalysts for degradation.Enhanced stability by minimizing solvent-mediated degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

While specific degradation pathways for this compound are not extensively documented, alcohols, in general, are susceptible to oxidation and dehydration.[3][4] Oxidation can convert the primary alcohol group into an aldehyde and subsequently a carboxylic acid. Dehydration, often acid-catalyzed, can lead to the formation of an alkene.[5][6]

Hypothetical Degradation Pathways for this compound

cluster_oxidation Oxidation Pathway cluster_dehydration Dehydration Pathway Arabidopyl_alcohol This compound Aldehyde_intermediate Aldehyde Intermediate Arabidopyl_alcohol->Aldehyde_intermediate [O] Carboxylic_acid_product Carboxylic Acid Product Aldehyde_intermediate->Carboxylic_acid_product [O] Arabidopyl_alcohol_dehyd This compound Alkene_product Alkene Product Arabidopyl_alcohol_dehyd->Alkene_product H+, Heat

Caption: Potential degradation routes for this compound.

Q2: Which solvents are recommended for dissolving this compound?

Primary alcohols are generally soluble in a range of organic solvents.[7] For experimental purposes, ethanol, methanol, and dimethyl sulfoxide (DMSO) are common choices. When preparing aqueous solutions, it is crucial to assess the solubility and stability in the chosen buffer system. The use of co-solvents may be necessary to achieve the desired concentration and maintain stability.[2]

Q3: Are there any known stabilizers for this compound?

While specific stabilizers for this compound are not documented, general stabilizers for terpene-derived alcohols can be considered. These include antioxidants like BHT and phenolic compounds.[8][9] The choice of stabilizer should be compatible with the intended application and experimental design.

Q4: How should I monitor the stability of my this compound solution?

The stability of your solution can be monitored by analyzing the concentration of this compound over time using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

Experimental Protocols

Protocol: General Stability Assessment of this compound in Solution

This protocol outlines a general method for assessing the stability of this compound under various conditions.

Experimental Workflow for Stability Assessment

prep Prepare Stock Solution of this compound aliquot Aliquot into Different Storage Conditions (e.g., pH, Temp, Light Exposure) prep->aliquot sampling Sample at Predetermined Time Points (e.g., T=0, 24h, 48h, 1 week) aliquot->sampling analysis Analyze Samples by HPLC-UV/MS sampling->analysis data Determine Concentration and Degradant Profile analysis->data report Plot Concentration vs. Time to Determine Degradation Rate data->report

Caption: Workflow for assessing the stability of this compound.

1. Materials and Reagents:

  • This compound (high purity)

  • Solvent(s) of interest (e.g., Ethanol, PBS buffer)

  • HPLC-grade solvents for mobile phase

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with UV or MS detector

  • pH meter

  • Incubators/refrigerators set to desired temperatures

  • Amber and clear vials

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound.

  • Dissolve it in the chosen solvent to a specific concentration (e.g., 1 mg/mL).

  • Ensure complete dissolution.

3. Sample Preparation for Stability Study:

  • Aliquot the stock solution into different sets of vials for each condition to be tested (e.g., different pH values, temperatures, light exposure).

  • For light exposure studies, use both amber and clear vials.

  • Prepare a sufficient number of vials to allow for sampling at multiple time points without disturbing the remaining samples.

4. Storage and Sampling:

  • Store the vials under the specified conditions.

  • At each time point (e.g., 0, 24, 48, 72 hours, 1 week), retrieve one vial from each condition.

  • If stored frozen, allow the sample to thaw completely and come to room temperature before analysis.

5. HPLC Analysis:

  • Develop an HPLC method capable of separating this compound from potential degradants.

  • Inject a known volume of each sample onto the HPLC system.

  • Record the peak area of the this compound peak.

6. Data Analysis:

  • Calculate the concentration of this compound in each sample based on a calibration curve.

  • Plot the concentration of this compound as a function of time for each condition.

  • Determine the degradation rate constant and shelf-life under each condition.

Illustrative Stability Data

The following table provides an example of how to present stability data. The values presented are for illustrative purposes only and do not represent actual experimental data for this compound.

Storage ConditionInitial Concentration (µg/mL)Concentration at 24h (µg/mL)Concentration at 72h (µg/mL)% Remaining at 72h
4°C, pH 7.0, Dark100.299.899.599.3%
25°C, pH 7.0, Dark100.195.388.788.6%
25°C, pH 5.0, Dark100.390.175.475.2%
25°C, pH 7.0, Light99.985.665.265.3%

References

Technical Support Center: Arabidopyl Alcohol Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of Arabidopyl alcohol.

Troubleshooting Guide: Common Pitfalls

The following table summarizes common issues encountered during this compound quantification, their potential causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Signal/Peak Incomplete cell lysis and extraction.Optimize the extraction procedure by testing different solvents and considering physical disruption methods like sonication or homogenization.
Degradation of this compound post-extraction.Work quickly on ice, use antioxidants in your extraction buffer, and analyze samples as soon as possible or store them at -80°C.[1]
Suboptimal HPLC/GC-MS conditions.Ensure the mobile phase composition and gradient (for HPLC) or temperature program (for GC-MS) are optimized for this compound.[2]
Improper column selection for chromatography.Use a column with appropriate chemistry (e.g., C18 for reverse-phase HPLC) for the separation of diterpenoids.[2]
Poor Peak Shape (Tailing or Fronting) Column overload.Dilute the sample or inject a smaller volume.
Column degradation.Use a guard column to protect the analytical column and replace the column if performance declines.[3]
Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure this compound is in a single ionic state.
Inconsistent Retention Times Fluctuations in temperature.Use a column oven to maintain a stable temperature.
Changes in mobile phase composition.Prepare fresh mobile phase for each run and ensure proper mixing.
Poor instrument maintenance.Regularly perform system maintenance and calibration as per the manufacturer's guidelines.[2]
High Background Noise Contaminated solvents or reagents.Use high-purity solvents (e.g., HPLC or MS grade).
Sample matrix effects.Employ solid-phase extraction (SPE) or other sample cleanup techniques to remove interfering compounds.[4]
Inaccurate Quantification Lack of a proper standard curve.Prepare a standard curve with a pure standard of this compound covering the expected concentration range in your samples.
Inconsistent sample preparation.Ensure precise and reproducible sample handling and extraction for all samples and standards.[2]
Metabolite interconversion after extraction.Minimize the time between sample preparation and analysis to prevent chemical changes to the analyte.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best method for extracting this compound from plant tissue?

A1: The optimal extraction method can depend on the specific plant matrix. However, a common starting point for diterpenoids is extraction with a moderately polar organic solvent like methanol or ethanol. For complex matrices, a multi-step extraction or a cleanup step using solid-phase extraction (SPE) may be necessary to remove interfering substances like chlorophyll.[3] It is advisable to test different solvent systems and extraction times to optimize recovery for your specific sample type.

Q2: Which analytical technique is most suitable for quantifying this compound?

A2: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is a widely used and robust technique for the quantification of plant secondary metabolites.[3] Gas Chromatography-Mass Spectrometry (GC-MS) can also be an excellent choice, particularly for volatile and thermally stable compounds, and may require derivatization to improve volatility and peak shape.

Q3: My samples are showing multiple peaks around the expected retention time for this compound. What could be the cause?

A3: This could be due to the presence of isomers or degradation products of this compound. The complex nature of plant extracts often leads to the co-elution of structurally similar compounds.[1][3] To address this, you can try optimizing your chromatographic separation by adjusting the mobile phase gradient or temperature program. Using a high-resolution mass spectrometer can also help differentiate between compounds with the same nominal mass.

Q4: How can I confirm the identity of the peak I am quantifying as this compound?

A4: The most definitive way to confirm the identity of a peak is by comparing its retention time and mass spectrum to that of a pure, certified reference standard. If a standard is not available, high-resolution mass spectrometry can provide an accurate mass measurement, which can be used to predict the elemental composition. Tandem mass spectrometry (MS/MS) can provide structural information by fragmenting the molecule and analyzing the resulting product ions.

Q5: What are the critical aspects of sample preparation for accurate quantification?

A5: Critical aspects of sample preparation include ensuring complete and reproducible extraction, preventing degradation of the analyte, and removing interfering matrix components.[2] It is crucial to handle all samples and standards consistently. This includes using the same extraction procedure, solvent volumes, and incubation times.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material
  • Sample Preparation: Harvest and immediately freeze plant tissue in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Extraction: Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube. Add 1 mL of 80% methanol.

  • Homogenization: Vortex the mixture vigorously for 1 minute, then sonicate for 15 minutes in a water bath.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Collection: Carefully transfer the supernatant to a new tube.

  • Re-extraction (Optional): For exhaustive extraction, the pellet can be re-extracted with another 1 mL of 80% methanol, and the supernatants can be combined.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

Protocol 2: Quantification by HPLC-UV
  • HPLC System: An HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: Linear gradient from 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: Linear gradient from 80% to 20% B

    • 31-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV absorbance at a wavelength appropriate for this compound (if unknown, a photodiode array detector can be used to determine the optimal wavelength).

  • Quantification: Create a standard curve by injecting known concentrations of a pure this compound standard. The concentration of this compound in the samples is then determined by comparing their peak areas to the standard curve.

Visualizations

experimental_workflow sample_prep Sample Preparation (Grinding Frozen Tissue) extraction Extraction (80% Methanol) sample_prep->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm filter) centrifugation->filtration hplc_analysis HPLC Analysis filtration->hplc_analysis data_processing Data Processing (Quantification) hplc_analysis->data_processing

Caption: Experimental workflow for this compound quantification.

signaling_pathway stimulus External Stimulus receptor Membrane Receptor stimulus->receptor transduction Signal Transduction Cascade receptor->transduction transcription_factor Transcription Factor Activation transduction->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression arabidopyl_synthesis This compound Biosynthesis gene_expression->arabidopyl_synthesis cellular_response Cellular Response arabidopyl_synthesis->cellular_response

Caption: A generic signaling pathway leading to metabolite biosynthesis.

References

Reducing background noise in Arabidopyl alcohol NMR spectra

Author: BenchChem Technical Support Team. Date: November 2025

otechnical Support Center: Optimizing NMR Spectra

A Note on "Arabidopyl alcohol": The compound "this compound" is not found in standard chemical literature. This guide provides general and robust troubleshooting strategies for reducing background noise in NMR spectra of small organic molecules, which will be fully applicable to your compound of interest.

Frequently Asked Questions (FAQs)

Q1: What is the most common source of background noise in NMR spectra?

A1: The primary source of noise in NMR is typically thermal noise from the spectrometer's detection circuits.[1] However, significant noise and artifacts can also arise from improper sample preparation, poor instrument calibration (shimming), and incorrect acquisition parameters.

Q2: How can I quickly improve my signal-to-noise ratio (S/N)?

A2: The most direct way to improve the S/N is to increase the number of scans. The signal-to-noise ratio scales with the square root of the number of scans.[1][2] This means to double the S/N, you must quadruple the number of scans.[3]

Q3: My baseline is wavy or distorted. What causes this?

A3: A rolling or distorted baseline can be caused by several factors, including a very high sample concentration leading to receiver overload, an FID that was truncated (acquisition time was too short), or instabilities in the spectrometer.[3][4] Adjusting the receiver gain or using a solvent suppression pulse sequence can help if a strong signal is the cause.[4]

Q4: I see sharp, random spikes in my spectrum. What are they?

A4: These are often electronic noise spikes. They can be transient and may sometimes be reduced by acquiring more scans. If they are persistent and reproducible, they may indicate an issue with the spectrometer electronics.

Q5: Why are my peaks broad?

A5: Peak broadening can be caused by several issues:

  • Poor Shimming: The magnetic field is not homogeneous across the sample.[5]

  • High Sample Concentration: Increased viscosity or molecular aggregation can broaden lines.[6][7]

  • Solid Particles: Undissolved material in the sample will severely distort the magnetic field homogeneity.[6][8]

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.

Troubleshooting Guides

Issue 1: Low Signal-to-Noise Ratio (S/N)

Your spectrum is noisy, and weak signals are difficult to distinguish from the baseline.

Troubleshooting Steps:

  • Increase the Number of Scans: This is the most fundamental way to improve S/N. As a rule, quadrupling the scans will double the S/N.[9]

  • Check Sample Concentration: Ensure your sample concentration is optimal. For ¹H NMR of small molecules, 5-25 mg in 0.6-0.7 mL of solvent is a good starting point.[6][7] Very dilute samples will naturally have low S/N.

  • Optimize Acquisition Parameters:

    • Pulse Width: Use a 90° pulse for the best signal in a single scan.[1]

    • Acquisition Time (AT): Set the AT long enough to allow the FID to decay completely into the noise, typically 1-5 seconds for ¹H NMR.[1] Truncating the FID can introduce artifacts.[3]

  • Use a Higher Field Spectrometer: The signal-to-noise ratio increases with the magnetic field strength of the NMR instrument.[2][10]

  • Data Processing: Apply a matched filter (e.g., an exponential window function) during Fourier transformation. This can improve S/N at the cost of slightly broader lines.

Quantitative Data Summary: S/N vs. Number of Scans

Number of Scans (NS)Relative S/N ImprovementRelative Time Increase
162x (vs. 4 scans)4x
644x (vs. 4 scans)16x
2568x (vs. 4 scans)64x
102416x (vs. 4 scans)256x

Table based on the principle that S/N ∝ √NS.

Issue 2: Poor Line Shape and Broad Peaks

Peaks are not sharp (Lorentzian) and may appear asymmetric or excessively broad.

Troubleshooting Steps:

  • Improve Shimming: This is the most critical step for sharp lines. The goal is to maximize the lock level and achieve a smooth, long-decaying FID. Poor shimming of Z-shims can cause symmetrical broadening, while poor X/Y shims can introduce spinning sidebands.[11]

  • Filter the Sample: Always filter your sample through a pipette with a tight glass wool plug to remove any particulate matter.[6] Suspended solids are a common cause of poor line shape.[6][8]

  • Check Sample Depth: The sample volume should be sufficient to cover the receiver coil, typically a height of 4.5 to 5.5 cm in a standard 5 mm tube.[6][12] Too little solvent can cause magnetic field distortions.[8]

  • Use High-Quality NMR Tubes: Use tubes rated for your spectrometer's field strength. Scratched or low-quality tubes can degrade resolution.[7][8][12]

  • Degas the Sample: Dissolved oxygen is paramagnetic and can cause line broadening. If high resolution is critical, degas the sample with several freeze-pump-thaw cycles.

Experimental Protocol: Optimal Sample Preparation

  • Weigh Analyte: Weigh 5-25 mg of your compound directly into a clean, dry vial.

  • Add Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent.[7] Ensure the solvent is of high purity.

  • Dissolve: Gently vortex or sonicate the vial to ensure the analyte is completely dissolved.

  • Prepare Filter: Tightly pack a small plug of glass wool into the constriction of a clean Pasteur pipette. Do not use cotton wool, as solvents can leach impurities from it.[6]

  • Filter Sample: Using the prepared pipette, transfer the solution into a high-quality 5 mm NMR tube.

  • Check Volume: Ensure the sample height in the tube is between 4.5 and 5.5 cm.[6]

  • Cap and Clean: Cap the tube securely and wipe the outside with a lint-free tissue to remove any dust or fingerprints.[7]

Visual Guides

Logical Troubleshooting Workflow for NMR Noise

Noise_Troubleshooting Start Noisy Spectrum Observed CheckSample Step 1: Evaluate Sample (Concentration, Purity, Volume) Start->CheckSample SampleOK Sample OK? CheckSample->SampleOK CheckShims Step 2: Check Instrument Shims (Lock Level & FID Shape) SampleOK->CheckShims Yes RemakeSample Action: Remake Sample (Filter, Adjust Concentration) SampleOK->RemakeSample No ShimsOK Shims OK? CheckShims->ShimsOK CheckAcquisition Step 3: Review Acquisition Parameters (Scans, Pulse Width, Gain) ShimsOK->CheckAcquisition Yes Reshim Action: Re-shim Spectrometer ShimsOK->Reshim No AcquisitionOK Acquisition OK? CheckAcquisition->AcquisitionOK ProcessData Step 4: Use Data Processing (Apodization, Baseline Correction) AcquisitionOK->ProcessData Yes AdjustParams Action: Adjust Parameters (Increase Scans) AcquisitionOK->AdjustParams No End Improved Spectrum ProcessData->End RemakeSample->CheckSample Reshim->CheckShims AdjustParams->CheckAcquisition

A step-by-step workflow for diagnosing and resolving common sources of noise in NMR spectra.

Experimental Workflow for Sample Preparation

Sample_Prep_Workflow Start Start: Solid Analyte Weigh 1. Weigh 5-25 mg of Analyte Start->Weigh AddSolvent 2. Add 0.6-0.7 mL Deuterated Solvent Weigh->AddSolvent Dissolve 3. Dissolve Completely (Vortex/Sonicate) AddSolvent->Dissolve Filter 4. Filter Through Glass Wool Plug Dissolve->Filter Transfer 5. Transfer to High-Quality NMR Tube Filter->Transfer CheckHeight 6. Adjust Height to 4.5-5.5 cm Transfer->CheckHeight CapClean 7. Cap and Clean Tube Exterior CheckHeight->CapClean End Ready for NMR CapClean->End

An optimal workflow for preparing a clean, homogeneous NMR sample to minimize background noise.

References

Calibration curve issues for Arabidopyl alcohol analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Arabidopyl alcohol, with a specific focus on addressing calibration curve issues.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during the quantitative analysis of this compound, which can lead to inaccurate calibration curves.

Q1: Why is my calibration curve for this compound showing poor linearity (low R² value)?

Poor linearity is a frequent issue, especially with polar molecules like this compound which contains both hydroxyl and carboxyl functional groups. Several factors can contribute to this problem.

Troubleshooting Steps:

  • Standard Preparation: Inaccurate preparation of standard solutions is a primary cause of non-linearity.

    • Action: Re-prepare the standard solutions, ensuring the high purity of the this compound standard. Use calibrated pipettes and balances. Perform serial dilutions carefully to minimize cumulative errors.

  • Mobile Phase/Carrier Gas Issues (HPLC/GC): Inconsistent mobile phase composition or carrier gas flow rate can lead to variable responses.

    • Action (HPLC): Ensure the mobile phase is well-mixed and degassed. If preparing the mobile phase online, check the proportioning valves. For a polar compound like this compound, consider using a polar-embedded column or Hydrophilic Interaction Liquid Chromatography (HILIC) to improve retention and peak shape, which can impact linearity.[1][2]

    • Action (GC): Verify the stability of the carrier gas flow rate. Given the polar nature and likely low volatility of this compound, derivatization (e.g., silylation) may be necessary to improve its chromatographic behavior.[3]

  • Detector Saturation: At high concentrations, the detector response may no longer be linear.

    • Action: Extend the calibration curve to include lower concentrations and check if linearity improves in that range. If saturation is suspected, reduce the concentration of the highest standards.

  • Sample Matrix Effects: If analyzing this compound in a complex matrix, other components can interfere with the analysis.

    • Action: Prepare matrix-matched calibration standards by spiking a blank matrix with known concentrations of this compound.

Q2: I'm observing significant peak tailing for my this compound standards. How can I improve the peak shape?

Peak tailing is common for polar and acidic compounds due to strong interactions with the stationary phase.

Troubleshooting Steps:

  • HPLC Method Optimization:

    • Column Choice: Standard C18 columns may not be ideal for retaining and eluting polar compounds like this compound effectively.[1][2] Consider using a column with a polar-embedded phase or a HILIC column.

    • Mobile Phase pH: The carboxyl group on this compound will be ionized depending on the mobile phase pH. Adjusting the pH to suppress this ionization (typically by lowering the pH for a carboxylic acid) can significantly improve peak shape.

    • Additive Use: Adding a small amount of a competing acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase can help to saturate active sites on the stationary phase and reduce tailing.

  • GC Method Optimization:

    • Derivatization: As this compound has active hydrogens, derivatization is highly recommended to block these polar groups, reduce tailing, and improve volatility.[3]

    • Inert Flow Path: Ensure all components of the GC system (liner, column, etc.) are properly deactivated to prevent adsorption of the analyte.

Q3: My retention times for this compound are shifting between injections. What could be the cause?

Retention time instability can invalidate your results and make peak identification difficult.

Troubleshooting Steps:

  • Column Equilibration: Insufficient equilibration time between injections, especially after a gradient elution, is a common cause of retention time drift.

    • Action: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

  • Temperature Fluctuations: Changes in column temperature can affect retention times.

    • Action: Use a column oven to maintain a stable temperature throughout the analysis.

  • Pump Performance (HPLC): Leaks or malfunctioning check valves in the HPLC pump can lead to inconsistent flow rates.

    • Action: Inspect the pump for leaks and perform routine maintenance on seals and check valves.

  • Mobile Phase Composition: Changes in the mobile phase, such as evaporation of a volatile organic component, can alter its elution strength.

    • Action: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

Q4: I am seeing baseline noise or drift in my chromatograms. How can I resolve this?

A noisy or drifting baseline can interfere with the accurate integration of peaks, particularly at low concentrations.

Troubleshooting Steps:

  • Mobile Phase Contamination: Impurities in the mobile phase solvents or additives can cause baseline issues.

    • Action: Use high-purity (HPLC or MS-grade) solvents and reagents. Filter the mobile phase before use.

  • Detector Issues: A dirty flow cell or a failing lamp in a UV detector can cause noise.

    • Action: Flush the flow cell with an appropriate cleaning solution. Check the detector lamp's energy output.

  • System Leaks: Small leaks in the system can introduce air and cause baseline disturbances.

    • Action: Carefully inspect all fittings and connections for any signs of leakage.

Quantitative Data Summary

The following tables summarize typical issues and their potential impact on quantitative data during this compound analysis.

Table 1: Common Calibration Curve Problems and Their Quantitative Impact

IssuePotential CauseImpact on Quantitative Data
Poor Linearity (Low R²) Inaccurate standard preparation, detector saturation, inappropriate analytical method.Inaccurate quantification of unknown samples, especially at the high and low ends of the curve.
Peak Tailing Strong analyte-stationary phase interactions, active sites on the column.Inaccurate peak integration leading to underestimation of the analyte concentration.
Retention Time Shifts Inadequate column equilibration, temperature fluctuations, inconsistent mobile phase.Misidentification of peaks and inaccurate quantification if peak integration windows are fixed.
Baseline Noise/Drift Contaminated mobile phase, detector issues, system leaks.Poor signal-to-noise ratio, leading to high variability and inaccuracy in quantifying low-concentration samples.

Experimental Protocols

Due to the limited specific literature on "this compound," a generalized experimental protocol for the analysis of a similar polar, acidic, and alcohol-containing compound by LC-MS is provided below. This should be optimized for your specific instrumentation and requirements.

Protocol: Quantitative Analysis of Iso-Arabidopyl Alcohol using LC-MS

This protocol is based on the analysis of similar polar compounds and should be adapted and validated.

  • Standard Preparation:

    • Prepare a stock solution of iso-arabidopyl alcohol (assuming availability of a pure standard) in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

    • Perform serial dilutions from the stock solution to prepare a series of calibration standards ranging from the expected limit of quantitation (LOQ) to the upper limit of the linear range. A typical range might be 1 ng/mL to 1000 ng/mL.

  • Sample Preparation (from a biological matrix):

    • To 100 µL of the sample (e.g., plasma, cell lysate), add 300 µL of a cold protein precipitation solvent (e.g., acetonitrile or methanol containing an internal standard).

    • Vortex for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for LC-MS analysis.

  • LC-MS Conditions:

    • HPLC System: A high-performance liquid chromatography system coupled to a mass spectrometer.

    • Column: A HILIC column (e.g., Amide or Silica-based) or a polar-embedded C18 column. Dimensions: e.g., 2.1 mm x 100 mm, 1.7 µm particle size.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A gradient starting with a high percentage of organic phase (e.g., 95% B) and decreasing to a lower percentage to elute the polar analyte.

      Time (min) %A %B
      0.0 5 95
      5.0 50 50
      5.1 5 95

      | 8.0 | 5 | 95 |

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is likely suitable for the carboxylate group of iso-arabidopyl alcohol.

    • MS/MS Transition: The precursor ion would be the deprotonated molecule [M-H]⁻. A suitable product ion would be determined by infusion of the standard.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

    • Apply a linear regression model to the calibration curve.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Troubleshooting Workflow for Calibration Curve Issues

G cluster_method Method Troubleshooting cluster_instrument Instrument Troubleshooting Start Calibration Curve Issue (e.g., Poor Linearity, Tailing) CheckStandards Verify Standard Preparation - Purity - Weighing/Pipetting - Dilutions Start->CheckStandards CheckMethod Review Analytical Method Start->CheckMethod CheckInstrument Inspect Instrument Performance Start->CheckInstrument Resolve Issue Resolved CheckStandards->Resolve If standards were the issue HPLC HPLC Specifics - Column Choice (Polar-Embedded/HILIC) - Mobile Phase pH & Additives CheckMethod->HPLC GC GC Specifics - Derivatization - Inert Flow Path CheckMethod->GC Detector Check Detector Settings - Saturation - Wavelength CheckMethod->Detector Pump Check Pump/Flow Controller - Leaks - Flow Rate Stability CheckInstrument->Pump Injector Inspect Injector - Leaks - Blockages CheckInstrument->Injector ColumnOven Verify Temperature Stability CheckInstrument->ColumnOven HPLC->Resolve GC->Resolve Detector->Resolve Pump->Resolve Injector->Resolve ColumnOven->Resolve

Caption: A logical workflow for troubleshooting common calibration curve issues.

Generalized Alcohol Metabolism and Signaling Pathway

While a specific signaling pathway for this compound is not documented, the following diagram illustrates a general pathway for alcohol metabolism and its potential downstream effects, which may be relevant.

G Generalized Alcohol Metabolism and Potential Signaling cluster_metabolism Alcohol Metabolism cluster_signaling Downstream Signaling Effects Alcohol Alcohol (e.g., this compound) Aldehyde Aldehyde Intermediate Alcohol->Aldehyde ADH Acetate Acetate/Carboxylic Acid Aldehyde->Acetate ALDH ROS Reactive Oxygen Species (ROS) Generation Aldehyde->ROS MAPK MAPK Pathway Activation ROS->MAPK NFkB NF-kB Activation ROS->NFkB CellularResponse Cellular Responses (Inflammation, Apoptosis, etc.) MAPK->CellularResponse NFkB->CellularResponse

Caption: A generalized pathway of alcohol metabolism and downstream signaling.

References

Validation & Comparative

Comparing Arabidopyl alcohol activity with other phytohormones

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Phytohormone Activity

A Note on Terminology: This guide provides a comparative analysis of the five major classes of classical phytohormones. The term "Arabidopyl alcohol" is not a recognized phytohormone in scientific literature. It is presumed to be a potential misnomer, and as such, this document will focus on well-established plant hormones: Auxins, Cytokinins, Gibberellins, Abscisic Acid (ABA), and Ethylene . This guide is intended for researchers, scientists, and drug development professionals, offering a comparative overview of their activities, supported by experimental data and methodologies.

Comparative Analysis of Phytohormone Activity

Phytohormones are signaling molecules that, at extremely low concentrations, regulate a vast array of physiological and developmental processes in plants.[1] Their activity is determined by their concentration, the sensitivity of the plant tissue, and their interaction with other hormones. While their functions often overlap and are interconnected, each class has distinct primary roles and mechanisms of action.

  • Auxins , primarily represented by Indole-3-acetic acid (IAA), are key regulators of cell elongation, apical dominance, and root formation.[2] They act by promoting the degradation of Aux/IAA transcriptional repressors, thereby activating gene expression.[3]

  • Cytokinins (CKs), such as zeatin, are central to cell division and shoot initiation. They are often used in tissue culture to induce shoot proliferation and work in a complex interplay with auxins to regulate morphogenesis.

  • Gibberellins (GAs) are best known for their role in stimulating stem elongation, seed germination, and flowering.[4] The "Green Revolution" was significantly impacted by the development of semi-dwarf crop varieties with altered GA responses.

  • Abscisic Acid (ABA) is a primary mediator of abiotic stress responses, particularly drought.[5] It induces stomatal closure to reduce water loss and plays a crucial role in seed dormancy.[5][6]

  • Ethylene , a gaseous hormone, regulates a wide range of processes including fruit ripening, senescence, and the "triple response" in etiolated seedlings.[7]

The following tables provide a quantitative comparison of these five phytohormone classes based on receptor binding affinity, effective concentrations in common bioassays, and typical endogenous levels.

Data Presentation: Quantitative Comparison of Phytohormone Activities

Table 1: Receptor-Ligand Binding Affinities

This table summarizes the dissociation constants (Kd) for the binding of phytohormones to their respective receptors. A lower Kd value indicates a higher binding affinity.

Phytohormone ClassReceptor(s)LigandDissociation Constant (Kd)Plant SystemCitation(s)
Auxin TIR1/AFB - Aux/IAA Co-receptorsIAA~10 - 300 nM (Varies with Aux/IAA partner)Arabidopsis thaliana[3][8][9]
Cytokinin AHK3, CRE1/AHK4trans-zeatin~1 - 4 nMArabidopsis thaliana[10]
Gibberellin GID1a, GID1b, GID1cGA₄Kd values differ, with AtGID1b showing the lowest KdArabidopsis thaliana[11]
Abscisic Acid PYR/PYL/RCAR(+)-ABA~30 - 60 nM (in presence of PP2Cs)Arabidopsis thaliana[5][6]
(+)-ABA>50 µM (dimeric receptors alone)Arabidopsis thaliana[5][6]
(+)-ABA~1 µM (monomeric receptors alone)Arabidopsis thaliana[5][6]
Ethylene ETR1EthyleneHigh affinity, enables response to <1 ppbArabidopsis thaliana[12][13][14]
Table 2: Effective Concentrations in Bioassays and Endogenous Levels

This table compares the concentrations of phytohormones required to elicit a significant response in standard bioassays and their typical concentrations found within plant tissues.

Phytohormone ClassTypical BioassayEffective Concentration RangeTypical Endogenous Concentration (in Arabidopsis)Citation(s)
Auxin (IAA)Avena Coleoptile Elongation10⁻⁸ M - 10⁻³ MSeeds: ~250 ng/g FW[15][16][17]
Cytokinin (Zeatin)Tobacco Callus Growth0.1 - 10.0 mg/L (~0.45 µM - 45 µM)Varies, pmol/g FW range[18][19]
Gibberellin (GA₃)Dwarf Pea/Barley Elongation10⁻⁸ M - 10⁻⁶ MVaries, ng/g FW range[4][20]
Abscisic Acid (ABA)Stomatal Closure Assay1 µM - 100 µMSeeds: ~1200 ng/g FW; Leaves: levels increase significantly under stress[1][16]
Ethylene Triple Response Assay (Arabidopsis)10 µM ACC (precursor) or 10 ppm EthyleneGaseous, production increases with stress/ripening[8]

(Note: FW = Fresh Weight. Concentrations can vary significantly based on tissue type, developmental stage, and environmental conditions.)

Experimental Protocols

Detailed methodologies for quantifying and comparing phytohormone activity are crucial for reproducible research. Below are protocols for classic bioassays for each hormone class and a modern analytical technique.

Auxin Bioassay: Avena Coleoptile Curvature Test

This classic bioassay measures the promotion of cell elongation by auxins.

  • Principle: Auxin applied asymmetrically to a decapitated oat (Avena sativa) coleoptile causes differential growth, resulting in a measurable curvature. The degree of curvature is proportional to the auxin concentration.[4]

  • Methodology:

    • Germinate Avena seeds in complete darkness for 2-3 days until coleoptiles are 2-3 cm long.

    • Under a dim red light, decapitate the coleoptiles by removing the apical 2 mm.

    • Remove the primary leaf from within the coleoptile.

    • Prepare agar blocks (e.g., 2% agar) containing known concentrations of a standard auxin (e.g., IAA) or the unknown sample.

    • Place an agar block asymmetrically on the cut surface of a decapitated coleoptile.

    • Incubate in a dark, high-humidity environment for 90-120 minutes.

    • Measure the angle of curvature of the coleoptile, often by taking a shadowgraph.[21]

    • Generate a standard curve by plotting the angle of curvature against the logarithm of the known auxin concentrations. Use this curve to determine the concentration of the unknown sample.

Gibberellin Bioassay: Dwarf Pea Stem Elongation

This assay utilizes dwarf pea mutants that are deficient in GA biosynthesis, making them highly responsive to exogenous application.

  • Principle: The application of GA to GA-deficient dwarf pea (Pisum sativum) seedlings reverses the dwarf phenotype, causing stem elongation that is proportional to the amount of GA applied.[12][22]

  • Methodology:

    • Germinate dwarf pea seeds and grow them for 5-7 days in vermiculite or potting medium.

    • Prepare a range of GA₃ standard solutions (e.g., 0, 0.01, 1, 100 µg in a 0.1 ml drop) and the unknown sample solution.[2]

    • Apply a small, fixed volume (e.g., 10 µl) of each solution to the shoot apex or leaf axil of the seedlings.

    • Grow the plants under controlled light and temperature conditions for 7-14 days.

    • Measure the final height of the plants from a reference point (e.g., cotyledonary node) to the highest visible node.[12]

    • Create a dose-response curve by plotting the increase in stem length against the GA concentration to quantify the unknown sample.[22]

Cytokinin Bioassay: Tobacco Callus Assay

This assay is based on the ability of cytokinins to stimulate cell division (cytokinesis) in plant tissue culture.

  • Principle: Tobacco (Nicotiana tabacum) callus tissue, when grown on a nutrient medium containing auxin, will only proliferate significantly if a cytokinin is also present. The increase in callus fresh weight is proportional to the cytokinin concentration.[23]

  • Methodology:

    • Establish a sterile tobacco callus culture on a standard plant culture medium (e.g., MS medium) containing an auxin (e.g., NAA) but no cytokinin.

    • Subculture the callus to maintain a stock of undifferentiated cells.

    • For the assay, prepare MS medium containing a fixed concentration of auxin (e.g., 2.0 mg/L NAA) and a range of cytokinin standard concentrations (e.g., kinetin or zeatin) or the unknown sample.[23]

    • Inoculate flasks or plates of the prepared media with small, uniform pieces of the stock callus.

    • Incubate the cultures in the dark at a controlled temperature (e.g., 25°C) for 3-5 weeks.

    • Harvest the callus and measure its fresh weight.

    • Plot the increase in fresh weight against cytokinin concentration to create a standard curve.

Ethylene Bioassay: The Triple Response Assay

This robust assay uses the distinct morphological changes induced by ethylene in dark-grown (etiolated) dicot seedlings.

  • Principle: Etiolated seedlings of Arabidopsis thaliana (or other dicots) grown in the presence of ethylene exhibit a characteristic "triple response": inhibition of hypocotyl and root elongation, radial swelling of the hypocotyl, and an exaggerated apical hook. The severity of this response correlates with ethylene concentration.[1][8]

  • Methodology:

    • Sterilize Arabidopsis seeds and plate them on a growth medium (e.g., 1/2 MS with 1% sucrose).

    • For the treatment group, supplement the medium with a precursor of ethylene biosynthesis, typically 1-aminocyclopropane-1-carboxylic acid (ACC), at a concentration of around 10 µM.[24] Alternatively, seeds can be grown in airtight containers into which a known concentration of ethylene gas (e.g., 10 ppm) is injected.

    • Cold-stratify the plates (e.g., 2-4 days at 4°C) to synchronize germination.

    • Incubate the plates in complete darkness at a constant temperature (e.g., 22°C) for 3 days.

    • Observe and quantify the triple response phenotypes. This can include measuring hypocotyl length, hypocotyl width, and the angle of the apical hook.

    • Compare the response of seedlings grown with the unknown sample to a dose-response curve generated with known concentrations of ACC or ethylene.

Abscisic Acid Bioassay: Stomatal Closure Assay

This assay measures the potent ability of ABA to induce the closure of stomata on the leaf epidermis.

  • Principle: ABA triggers a signaling cascade in guard cells that leads to ion efflux, loss of turgor, and subsequent closure of the stomatal pore. The degree of closure can be quantified by measuring the stomatal aperture.[17][25]

  • Methodology:

    • Grow plants (e.g., Arabidopsis thaliana or Vicia faba) under well-watered, controlled conditions.

    • Excise leaves and float them in a buffer solution under light to induce stomatal opening.

    • Prepare a range of ABA standard solutions (e.g., 0 µM to 100 µM) and the unknown sample in the same buffer.

    • Transfer the leaves to the ABA-containing solutions and incubate for a defined period (e.g., 2-3 hours).

    • Prepare epidermal peels from the abaxial (lower) surface of the leaves.

    • Immediately observe the peels under a microscope equipped with an eyepiece micrometer or a camera.

    • Measure the width and length of numerous stomatal apertures for each treatment.

    • Plot the stomatal aperture (or the width-to-length ratio) against ABA concentration to determine the activity of the unknown sample.

Modern Quantitative Method: LC-MS/MS Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for simultaneously quantifying multiple phytohormones from a single plant tissue sample.

  • Principle: Plant hormones are extracted from tissue, separated based on their physicochemical properties using liquid chromatography, and then ionized and detected by a tandem mass spectrometer. The mass spectrometer identifies and quantifies each hormone based on its specific mass-to-charge ratio and fragmentation pattern.

  • Methodology (Generalized):

    • Sample Preparation: Flash-freeze a known weight (e.g., 50-100 mg) of plant tissue in liquid nitrogen and grind to a fine powder.[5]

    • Extraction: Extract the hormones using a cold solvent, often an acidified methanol/water or acetonitrile/water mixture. Deuterated internal standards for each hormone class are typically added at this stage to correct for sample loss during processing.

    • Purification: The crude extract is often purified and concentrated using Solid Phase Extraction (SPE) to remove interfering compounds.

    • LC Separation: Inject the purified sample into an HPLC or UPLC system. The hormones are separated on a reverse-phase column (e.g., C18) using a gradient of two mobile phases (e.g., acidified water and acetonitrile).

    • MS/MS Detection: The eluent from the LC is directed into the mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each target hormone and its corresponding internal standard.

    • Quantification: The concentration of each hormone is determined by comparing the peak area of the endogenous hormone to the peak area of its known-concentration internal standard and referencing this against a standard curve.[15]

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core signaling pathways of the five major phytohormone classes and a generalized experimental workflow for their analysis.

Auxin_Signaling cluster_nucleus Nucleus AUXIN Auxin (IAA) TIR1_AFB TIR1/AFB (F-box Protein) AUXIN->TIR1_AFB Binds & Stabilizes Interaction SCF SCF Complex TIR1_AFB->SCF Part of AUX_IAA Aux/IAA Repressor TIR1_AFB->AUX_IAA Binds to SCF->AUX_IAA Ubiquitinates ARF ARF (Transcription Factor) AUX_IAA->ARF Represses Proteasome 26S Proteasome AUX_IAA->Proteasome Degraded Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Ub Ubiquitin Cytokinin_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CK_Receptor AHK Receptor AHP AHP (Phosphotransfer) CK_Receptor->AHP Phosphorylates (P) ARR_B Type-B ARR (Transcription Factor) AHP->ARR_B Phosphorylates (P) CK_Genes Cytokinin-Responsive Genes (inc. Type-A ARR) ARR_B->CK_Genes Activates Transcription ARR_A Type-A ARR (Repressor) CK_Genes->ARR_A Expression of ARR_A->ARR_B Inhibits CK Cytokinin CK->CK_Receptor Binds Gibberellin_Signaling cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 Binds DELLA DELLA Repressor GID1->DELLA Binds to SCF_SLY1 SCF-SLY1/GID2 (E3 Ligase) DELLA->SCF_SLY1 Recruited to PIF PIF (Transcription Factor) DELLA->PIF Represses Proteasome 26S Proteasome DELLA->Proteasome Degraded SCF_SLY1->DELLA Ubiquitinates GA_Genes GA-Responsive Genes PIF->GA_Genes Activates Transcription ABA_Signaling cluster_inactive Low ABA cluster_active High ABA ABA Abscisic Acid (ABA) PYR_PYL PYR/PYL/RCAR Receptor PP2C PP2C Phosphatase SnRK2 SnRK2 Kinase Downstream Downstream Targets (Ion Channels, TFs) Response Stress Response (e.g., Stomatal Closure) PP2C_inactive PP2C SnRK2_inactive SnRK2 PP2C_inactive->SnRK2_inactive Dephosphorylates (Keeps Inactive) ABA_active ABA PYR_PYL_active PYR/PYL ABA_active->PYR_PYL_active Binds PP2C_active PP2C PYR_PYL_active->PP2C_active Binds & Inhibits SnRK2_active SnRK2 Downstream_active Downstream Targets SnRK2_active->Downstream_active Phosphorylates (Activates) Downstream_active->Response Ethylene_Signaling cluster_membrane ER Membrane cluster_nucleus Nucleus ET_Receptor ETR1/ERS Receptor CTR1 CTR1 (Kinase) ET_Receptor->CTR1 Activates (No Ethylene) EIN2 EIN2 CTR1->EIN2 Represses EIN2_C EIN2 C-Terminus EIN2->EIN2_C Cleavage & Translocation EIN3_EIL1 EIN3/EIL1 (Transcription Factor) EIN2_C->EIN3_EIL1 Stabilizes ERF ERF (Transcription Factor) EIN3_EIL1->ERF Activates Transcription of ET_Genes Ethylene-Responsive Genes ERF->ET_Genes Regulates Transcription Ethylene Ethylene Ethylene->ET_Receptor Binds & Inactivates Experimental_Workflow cluster_analysis Analysis Methods Plant_Material Plant Material (e.g., Seedlings, Leaves) Extraction Hormone Extraction (Solvent + Internal Standards) Plant_Material->Extraction Purification Purification / Concentration (e.g., Solid Phase Extraction) Extraction->Purification Bioassay Bioassay (e.g., Avena, Dwarf Pea) Purification->Bioassay LCMS LC-MS/MS Analysis Purification->LCMS Data_Bioassay Measure Biological Response (e.g., Growth, Curvature) Bioassay->Data_Bioassay Data_LCMS Quantify Hormone Levels (Mass Spectrometry) LCMS->Data_LCMS Comparison Data Comparison & Interpretation Data_Bioassay->Comparison Data_LCMS->Comparison

References

A Comparative Guide to the Quantification of Novel Plant-Derived Alcohols: A Case Study on "Arabidopyl Alcohol"

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of novel bioactive compounds is a critical step in the journey from discovery to application. This guide provides a comparative analysis of two robust analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the quantification of a hypothetical novel plant-derived alcohol, termed "Arabidopyl Alcohol." While "this compound" is not a known compound in publicly available literature, this guide uses it as a model to illustrate the methodological considerations for quantifying new chemical entities from complex plant matrices.

The selection of an appropriate analytical method is paramount for obtaining reliable and reproducible quantitative data. The two methods discussed here, GC-MS and HPLC, are workhorses in analytical chemistry, each with its own set of advantages and limitations for the analysis of plant secondary metabolites.

Quantitative Method Performance

The choice between GC-MS and HPLC-based methods often depends on the physicochemical properties of the analyte and the specific requirements of the analysis, such as sensitivity, selectivity, and sample throughput. Below is a summary of typical performance characteristics for each method in the context of quantifying a novel plant alcohol.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography with UV/Mass Spec Detection (HPLC-UV/MS)
Principle Separation of volatile and thermally stable compounds in the gas phase, followed by mass-based detection and quantification.Separation of compounds in the liquid phase based on their interaction with a stationary phase, followed by UV absorbance or mass-based detection.
Sample Volatility Requires the analyte to be volatile or to be made volatile through derivatization.Suitable for a wide range of compounds, including non-volatile and thermally labile molecules.
Limit of Detection (LOD) Typically in the picogram (pg) to femtogram (fg) range.Varies with detector: nanogram (ng) to picogram (pg) range for UV; picogram (pg) to femtogram (fg) range for MS.
Limit of Quantification (LOQ) Typically in the nanogram (ng) to picogram (pg) range.Varies with detector: microgram (µg) to nanogram (ng) range for UV; nanogram (ng) to picogram (pg) range for MS.
**Linearity (R²) **Generally excellent, often >0.99.Generally excellent, often >0.99.
Precision (%RSD) Typically <15%.Typically <15%.
Accuracy (%Recovery) Typically within 80-120%.Typically within 80-120%.
Selectivity High, especially with mass spectrometry detection, which provides structural information.High, particularly with MS detection. UV detection may have limitations with co-eluting compounds with similar absorption spectra.
Sample Throughput Moderate, with run times typically ranging from 10 to 60 minutes.High, with modern ultra-high-performance liquid chromatography (UHPLC) systems offering run times of a few minutes.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the cross-validation of analytical methods. Below are representative protocols for the quantification of a novel plant alcohol using GC-MS and HPLC.

Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the steps for sample preparation, derivatization (if necessary), and analysis of a plant-derived alcohol using GC-MS.

1. Sample Preparation (Extraction):

  • Weigh 1 gram of dried and powdered plant material.

  • Add 10 mL of a suitable organic solvent (e.g., methanol, ethanol, or a mixture like methanol:chloroform).

  • Sonicate the mixture for 30 minutes at room temperature.

  • Centrifuge the sample at 4000 rpm for 15 minutes.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Evaporate the solvent under a stream of nitrogen gas.

  • Reconstitute the dried extract in a known volume of solvent (e.g., 1 mL).

2. Derivatization (if required for volatility):

  • To 100 µL of the reconstituted extract, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Heat the mixture at 70°C for 30 minutes.

  • Cool the sample to room temperature before injection.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-550.

  • Quantification: Based on the peak area of a specific ion fragment of the derivatized "this compound" and comparison to a calibration curve prepared with an analytical standard.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC-UV/MS)

This protocol details the procedure for quantifying a plant-derived alcohol using HPLC, which is particularly useful for non-volatile or thermally sensitive compounds.

1. Sample Preparation (Extraction):

  • Follow the same extraction procedure as described in the GC-MS protocol (Section 1).

2. HPLC Analysis:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

  • Gradient Program: Start with 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection:

    • UV Detector: Monitor at a wavelength determined by the UV absorbance spectrum of "this compound" (e.g., 210 nm).

    • Mass Spectrometer: Electrospray ionization (ESI) in positive or negative mode, depending on the compound's properties. Monitor for the specific m/z of the protonated or deprotonated molecular ion.

  • Quantification: Based on the peak area from the UV chromatogram or the extracted ion chromatogram from the MS data, and comparison to a calibration curve of an analytical standard.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for reproducibility. The following diagram illustrates the general process for the quantification of a novel plant alcohol.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing plant_material Plant Material extraction Solvent Extraction plant_material->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration gcms GC-MS Analysis concentration->gcms Derivatization (optional) hplc HPLC-UV/MS Analysis concentration->hplc peak_integration Peak Integration gcms->peak_integration hplc->peak_integration calibration Calibration Curve peak_integration->calibration quantification Quantification calibration->quantification

Caption: General workflow for the quantification of a novel plant-derived alcohol.

This guide provides a foundational comparison of GC-MS and HPLC for the quantification of a novel plant alcohol. The optimal method will ultimately be determined by the specific properties of the analyte and the research goals. It is recommended to perform a thorough method development and validation for any new compound to ensure data accuracy and reliability.

Biological activity of Arabidopyl alcohol vs. its synthetic analogs

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for "Arabidopyl alcohol" has yielded no direct results for a compound with this specific name in the scientific literature or chemical databases. The initial search identified a substance named "Iso-arabidopyl alcohol" in the PubChem database, but without any associated data on its biological activity or the existence of synthetic analogs.

Further investigation into the biological activities of various alcohols and their synthetic analogs did not provide any specific information linked to a compound named "this compound." The search results covered a broad range of topics, including the general mechanisms of alcohol action, the biological activities of other specific alcohols like ethanol and perillyl alcohol, and the synthesis of analogs for different parent compounds. However, none of these results established a connection to "this compound."

To proceed with your request for a comparative guide, please provide additional information to identify the compound of interest, such as:

  • Chemical structure

  • CAS (Chemical Abstracts Service) registry number

  • Alternative names or synonyms

  • The context or source where you encountered the name "this compound"

Without a clear identification of the primary compound, it is not possible to gather the necessary data on its biological activity and that of its synthetic analogs to create the requested comparison guide, data tables, experimental protocols, and visualizations.

Once more specific information is available, a thorough search for relevant experimental data and signaling pathways can be conducted to fulfill the detailed requirements of your request.

Comparative Analysis of Arabidopyl Alcohol in Arabidopsis thaliana: A Focus on Wild-Type and Mutant Genotypes

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the quantitative comparison and biosynthesis of Arabidopyl alcohol, a specialized metabolite found in Arabidopsis thaliana.

This compound and its isomer, iso-arabidopyl alcohol, are α-pyrone compounds that have been identified in the model plant species Arabidopsis thaliana. These metabolites are the products of a specialized biosynthetic pathway and are not widely distributed across different plant species, making a direct comparative study between various plants currently unfeasible. However, a comparative analysis within Arabidopsis thaliana, particularly between wild-type and specific mutant lines, provides valuable insights into the biosynthesis and regulation of these unique compounds.

This guide presents a summary of the current knowledge on this compound, focusing on a quantitative comparison between wild-type Arabidopsis thaliana and a cb5d mutant, which exhibits a significant reduction in arabidopyrone content. Detailed experimental protocols for the extraction and quantification of these metabolites are provided, along with a visualization of the biosynthetic pathway.

Quantitative Comparison of this compound in Wild-Type vs. cb5d Mutant Arabidopsis thaliana

A study investigating the role of cytochrome b5 (CB5) in plant metabolism revealed that a knockout mutant of Arabidopsis thaliana, specifically the cb5d mutant, showed a dramatic decrease in the levels of major α-pyrones. This provides a valuable model for understanding the factors influencing this compound accumulation.

GenotypeCompoundRelative Abundance (% of Wild-Type)
Wild-TypeThis compound100%
cb5d MutantThis compound~20%
Wild-Typeiso-Arabidopic acid100%
cb5d Mutantiso-Arabidopic acid~20%

Note: The data presented is an approximation based on reported reductions of about 80% in the cb5d mutant compared to the wild-type. For precise quantitative values, including error bars and statistical significance, consulting the primary research article is recommended.

Experimental Protocols

The following protocols provide a general framework for the extraction and quantification of this compound from Arabidopsis thaliana tissues. These are based on established methods for plant metabolomics and may require optimization for specific experimental conditions.

Plant Growth and Sample Collection
  • Plant Material: Arabidopsis thaliana (e.g., ecotype Columbia-0 for wild-type) and relevant mutant lines (e.g., cb5d).

  • Growth Conditions: Grow plants in a controlled environment (e.g., growth chamber) with standardized light, temperature, and humidity conditions to ensure reproducibility.

  • Sample Collection: Harvest aerial tissues (rosettes or stems) from plants at a comparable developmental stage. Immediately freeze the collected tissue in liquid nitrogen to quench metabolic activity and store at -80°C until extraction.

Metabolite Extraction

This protocol is a general method for the extraction of semi-polar metabolites from plant tissue.

  • Homogenization: Grind the frozen plant tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction Solvent: Prepare a pre-chilled extraction solvent of 80% methanol in water.

  • Extraction: Add the extraction solvent to the powdered tissue (e.g., 1 mL per 100 mg of tissue). Vortex the mixture vigorously for 1 minute.

  • Sonication: Sonicate the sample in an ice-water bath for 15 minutes to enhance cell lysis and extraction efficiency.

  • Centrifugation: Centrifuge the extract at a high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Drying: Evaporate the solvent from the supernatant using a vacuum concentrator (e.g., SpeedVac) without heating.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol in water).

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column suitable for the separation of small polar molecules.

    • Mobile Phase: Employ a gradient elution with two solvents:

      • Solvent A: Water with 0.1% formic acid

      • Solvent B: Acetonitrile with 0.1% formic acid

    • Gradient: Develop a suitable gradient to achieve optimal separation of this compound and its isomers from other metabolites.

  • Mass Spectrometry Detection:

    • Ionization Mode: Use electrospray ionization (ESI) in negative ion mode for the detection of deprotonated molecules [M-H].

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements and unambiguous identification.

    • Data Acquisition: Acquire data in full scan mode to detect all ions within a specified mass range. For targeted quantification, use selected ion monitoring (SIM) or parallel reaction monitoring (PRM) for higher sensitivity and specificity.

  • Quantification:

    • Standard Curve: Prepare a standard curve using a synthesized and purified standard of this compound (if available) to determine the absolute concentration in the samples.

    • Relative Quantification: In the absence of a standard, perform relative quantification by comparing the peak areas of the target analyte between different samples (e.g., wild-type vs. mutant), normalized to the sample weight or an internal standard.

Biosynthesis of this compound

The biosynthesis of this compound in Arabidopsis thaliana is a specialized branch of the phenylpropanoid pathway. It involves the action of a neofunctionalized cytochrome P450 enzyme, CYP84A4, and an extradiol ring-cleavage dioxygenase, AtLigB.

Arabidopyl_Alcohol_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeoyl_Shikimate Caffeoyl Shikimate/ Quinate p_Coumaroyl_CoA->Caffeoyl_Shikimate HCT Caffeic_acid Caffeic Acid Caffeoyl_Shikimate->Caffeic_acid CSE Caffeoyl_CoA Caffeoyl-CoA Caffeic_acid->Caffeoyl_CoA 4CL Caffealdehyde Caffealdehyde Caffeoyl_CoA->Caffealdehyde CCR Caffeoyl_alcohol 3,4-dihydroxy- phenylpropenol Caffealdehyde->Caffeoyl_alcohol CYP84A4 Arabidopyl_alcohol This compound Caffeoyl_alcohol->Arabidopyl_alcohol AtLigB PAL PAL C4H C4H 4CL 4CL HCT HCT C3H C3'H CSE CSE CCR CCR CYP84A4 CYP84A4 AtLigB AtLigB

Caption: Biosynthetic pathway of this compound in Arabidopsis thaliana.

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative analysis of this compound in Arabidopsis thaliana.

Experimental_Workflow Plant_Growth Plant Growth (Wild-Type & Mutant) Harvesting Tissue Harvesting & Freezing Plant_Growth->Harvesting Extraction Metabolite Extraction Harvesting->Extraction LCMS LC-MS Analysis Extraction->LCMS Data_Processing Data Processing (Peak Integration, Alignment) LCMS->Data_Processing Quantification Quantification (Relative or Absolute) Data_Processing->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis Interpretation Biological Interpretation Statistical_Analysis->Interpretation

Caption: Experimental workflow for this compound analysis.

Confirming the Structure of Synthesized Arabidopyl Alcohol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for confirming the structure of synthesized Arabidopyl alcohol. Due to the limited availability of experimental data for this compound, this document focuses on the closely related and well-characterized monolignols, Coniferyl Alcohol and Sinapyl Alcohol , as comparative standards. The analytical techniques and methodologies detailed herein are directly applicable to the structural elucidation of novel aromatic alcohols like this compound.

Structure of this compound and Comparative Compounds

While "this compound" is not a systematically recognized chemical name, "iso-arabidopyl alcohol" is indexed in public databases. The structure is identified as 5-[(E)-3-hydroxyprop-1-enyl]-6-oxopyran-2-carboxylate [1]. For the purpose of this guide, we will refer to this structure.

For comparative analysis, two structurally similar and extensively studied aromatic alcohols, Coniferyl alcohol and Sinapyl alcohol, are presented.

  • iso-Arabidopyl alcohol: 5-[(E)-3-hydroxyprop-1-enyl]-6-oxopyran-2-carboxylate

  • Coniferyl alcohol: 4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenol[2]

  • Sinapyl alcohol: 4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenol[3]

Proposed Synthesis of iso-Arabidopyl Alcohol

A plausible synthetic route for iso-Arabidopyl alcohol can be adapted from established methods for synthesizing substituted cinnamyl alcohols[4]. A potential two-step synthesis involves a Wittig reaction followed by reduction.

Workflow for the Proposed Synthesis of iso-Arabidopyl Alcohol

Proposed Synthesis of iso-Arabidopyl Alcohol cluster_0 Step 1: Wittig Reaction cluster_1 Step 2: Reduction Starting Material 1 5-formyl-6-oxo-2H-pyran-2-carboxylate Intermediate 5-((E)-3-ethoxy-3-oxoprop-1-en-1-yl)-6-oxopyran-2-carboxylate Starting Material 1->Intermediate Base Starting Material 2 Carbethoxymethylene triphenylphosphorane Starting Material 2->Intermediate Product iso-Arabidopyl alcohol Intermediate->Product Toluene, -78 °C to rt Reducing Agent Diisobutylaluminium hydride (DIBAL-H) Reducing Agent->Product

Caption: Proposed two-step synthesis of iso-Arabidopyl alcohol.

Comparative Analytical Data

The following tables summarize the key analytical data for Coniferyl and Sinapyl alcohol, which serve as a benchmark for the structural confirmation of synthesized this compound.

Table 1: ¹H NMR Spectral Data

CompoundAromatic Protons (ppm)Vinylic Protons (ppm)Methylene Protons (ppm)Methoxyl Protons (ppm)Hydroxyl Proton (ppm)
Coniferyl Alcohol 6.7-7.1 (m, 3H)6.2-6.6 (m, 2H)4.1-4.3 (d, 2H)3.8 (s, 3H)Variable
Sinapyl Alcohol 6.7 (s, 2H)6.2-6.6 (m, 2H)4.1-4.3 (d, 2H)3.8 (s, 6H)Variable

Table 2: ¹³C NMR Spectral Data

CompoundAromatic Carbons (ppm)Vinylic Carbons (ppm)Methylene Carbon (ppm)Methoxyl Carbon (ppm)
Coniferyl Alcohol 110-150125-135~63~56
Sinapyl Alcohol 105-155125-135~63~56

Table 3: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)
Coniferyl Alcohol C₁₀H₁₂O₃180.20180 (M+), 162, 131[2]
Sinapyl Alcohol C₁₁H₁₄O₄210.23210 (M+), 194, 182, 167[3][5]

Table 4: FTIR Spectral Data

CompoundO-H Stretch (cm⁻¹)C-H (sp²) Stretch (cm⁻¹)C=C (Aromatic) Stretch (cm⁻¹)C-O Stretch (cm⁻¹)
Coniferyl Alcohol ~3300-3400 (broad)~3050~1600, ~1510~1270, ~1140
Sinapyl Alcohol ~3300-3400 (broad)~3050~1600, ~1515~1330, ~1120

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the carbon-hydrogen framework of the synthesized molecule.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • The chemical shifts are referenced to the residual solvent peak.[5]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

  • Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to elucidate the connectivity of atoms. Compare the spectra with the data for Coniferyl and Sinapyl alcohol to identify characteristic signals of the aromatic ring, the propenol side chain, and any other functional groups.

4.2 Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the synthesized compound.

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

  • Sample Preparation:

    • For EI-MS, a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the instrument.

    • For ESI-MS, a dilute solution in a polar solvent (e.g., methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate) is infused into the source.

  • Data Acquisition:

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).

    • The instrument should be calibrated using a known standard.

  • Data Analysis: Identify the molecular ion peak (M⁺ or [M+H]⁺ or [M-H]⁻) to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information. The fragmentation of alcohols often involves the loss of water (M-18) and cleavage adjacent to the oxygen atom.[3]

4.3 Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the functional groups present in the synthesized molecule.

  • Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • For ATR-FTIR, a small amount of the solid or liquid sample is placed directly on the ATR crystal.

    • Alternatively, a KBr pellet can be prepared by grinding a small amount of the solid sample with dry KBr and pressing it into a thin disk.

  • Data Acquisition:

    • Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Acquire a background spectrum of the empty accessory or a blank KBr pellet, which is then subtracted from the sample spectrum.

  • Data Analysis: Identify characteristic absorption bands for functional groups such as O-H (alcohol), C-H (aromatic and aliphatic), C=C (aromatic), and C-O.[6] Compare the spectrum with those of the reference compounds.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of a synthesized aromatic alcohol.

Workflow for Structural Confirmation of Synthesized Aromatic Alcohol

Structural Confirmation Workflow cluster_analysis Spectroscopic Analysis Start Synthesized Product Purification Purification (e.g., Chromatography) Start->Purification FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Data_Analysis Integrated Data Analysis FTIR->Data_Analysis MS->Data_Analysis NMR->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed Data Consistent with Target Structure_Inconsistent Structure Inconsistent Data_Analysis->Structure_Inconsistent Data Inconsistent Re-evaluate Re-evaluate Synthesis and Purification Structure_Inconsistent->Re-evaluate Re-evaluate->Start

Caption: Workflow for the structural confirmation of synthesized aromatic alcohols.

References

No Published Findings on Arabidopyl Alcohol to Replicate

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for published scientific literature has revealed no experimental data, comparative studies, or detailed protocols for a compound referred to as "Arabidopyl alcohol" or its synonym "Iso-arabidopyl alcohol."

The initial request for a comparison guide, including quantitative data, experimental protocols, and signaling pathways, cannot be fulfilled due to the dearth of foundational research on this specific compound. Searches for alternative spellings and related terms did not yield any relevant scientific studies that would form the basis for such a guide.

Researchers, scientists, and drug development professionals are advised that "this compound" does not appear to be a compound with a history of scientific investigation documented in accessible literature. Therefore, any work on this compound would likely be novel research rather than a replication of existing studies.

References

Arabitol as an Internal Standard: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of quantitative analysis, particularly in mass spectrometry-based applications within drug development and metabolomics, the choice of an internal standard is paramount to achieving accurate and reliable results. Among the various options, arabitol, a naturally occurring sugar alcohol, has emerged as a potential internal standard. This guide provides an in-depth comparison of the pros and cons of using arabitol as an internal standard, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their analytical workflows.

The Critical Role of Internal Standards

Internal standards are compounds added in a known amount to samples, calibrators, and quality controls to correct for variations that can occur during sample preparation, injection, and analysis. An ideal internal standard should mimic the analyte of interest in its chemical and physical properties but be distinguishable by the analytical instrument. This ensures that any loss of analyte during the experimental process is mirrored by a proportional loss of the internal standard, allowing for accurate quantification.

Pros of Using Arabitol as an Internal Standard

The use of arabitol, particularly its isotopically labeled form, as an internal standard offers several advantages in quantitative mass spectrometry.

1. Structural Similarity to Analytes of Interest: Arabitol shares structural similarities with a class of polar metabolites, including other sugar alcohols and sugars. This similarity can lead to comparable extraction efficiency and ionization response in mass spectrometry, which is a key characteristic of a good internal standard.

2. Commercial Availability of Isotopically Labeled Forms: A significant advantage is the availability of isotopically labeled arabitol, such as ¹³C-labeled arabitol. The use of stable isotope-labeled internal standards is considered the gold standard in quantitative mass spectrometry.[1][2][3][4] These standards have nearly identical physicochemical properties to their unlabeled counterparts, meaning they co-elute chromatographically and experience similar matrix effects and ionization suppression or enhancement. However, they can be distinguished by their mass-to-charge ratio (m/z) in the mass spectrometer, allowing for precise and accurate quantification.

3. Reduced Impact of Matrix Effects: Matrix effects, caused by other components in a sample that can interfere with the ionization of the analyte, are a major challenge in bioanalysis. By co-eluting with the analyte, an isotopically labeled arabitol internal standard can effectively compensate for these effects, leading to more accurate and reproducible results.[4]

Cons and Considerations for Using Arabitol as an Internal Standard

Despite its advantages, there are important limitations and considerations to be aware of when using arabitol as an internal standard.

1. Potential for Endogenous Presence: Arabitol can be naturally present in biological samples, such as urine and plasma.[5][6][7] If unlabeled arabitol is used as an internal standard, its endogenous presence will interfere with the analysis and lead to inaccurate quantification. Therefore, it is crucial to use an isotopically labeled form of arabitol to differentiate the added standard from the endogenous compound.

2. Co-elution with Stereoisomers: A significant challenge in the analysis of sugar alcohols is the presence of stereoisomers, which have the same mass and can be difficult to separate chromatographically. Arabitol has a stereoisomer, ribitol, which can co-elute under certain chromatographic conditions.[8][9] This co-elution can interfere with the quantification of arabitol if it is not adequately resolved. Using a specific chromatographic method that can separate these isomers is essential.

3. Derivatization Requirement for GC-MS: When using gas chromatography-mass spectrometry (GC-MS), sugar alcohols like arabitol require a derivatization step to increase their volatility. This adds an extra step to the sample preparation workflow and can introduce variability if not performed consistently.

Performance Data: Arabitol in Practice

The suitability of an internal standard is ultimately determined by its performance in analytical methods. Below are tables summarizing quantitative data from studies that have utilized arabitol or similar sugar alcohols as internal standards, demonstrating key performance metrics.

Table 1: Linearity and Sensitivity Data

Analyte(s)Internal StandardAnalytical MethodLinear Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Reference
Sugars & Sugar Alcohols[U-¹³C₆]fructose & [U-¹³C₂]glycineLC-MS/MSfmol to pmol levels>0.99120.5 - 847 fmol (on column)2.1 - 2823.3 fmol (on column)[10]
OxylipinsDeuterated AnalogsLC-ESI-MS/MSNot specified>0.9990.07 - 32 pg (on column)Not specified[11]
Mannitol & SorbitolXylitolCapillary Zone Electrophoresis0.2 - 2 mg/mLNot specified~30 µg/mLNot specified[12]

Table 2: Accuracy and Precision Data

Analyte(s)Internal StandardAnalytical MethodRecovery (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Reference
Deoxynivalenol[¹³C₁₅]DONLC-ESI-MS/MS95 ± 3 (wheat), 99 ± 3 (maize)Not specifiedNot specified[4]
OxylipinsDeuterated AnalogsLC-ESI-MS/MSWithin ±15% of nominal<15%<15%[11]
Sugars & Sugar AlcoholsNot specifiedHPLC-CAD95.6 - 105<5%Not specified[13]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below is a representative experimental workflow for the use of an internal standard in a quantitative analysis.

Experimental Workflow: Quantitative Analysis using an Internal Standard

G cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Biological Sample Spike Spike with Isotopically Labeled Arabitol (IS) Sample->Spike Extract Extraction of Analytes and IS Spike->Extract Derivatize Derivatization (for GC-MS) Extract->Derivatize Optional Inject Injection into LC-MS or GC-MS Extract->Inject Derivatize->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration (Analyte and IS) Detect->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify

Caption: Workflow for quantitative analysis using an internal standard.

Detailed Method for Polyol Analysis in Urine using LC-MS/MS

The following protocol is adapted from a study that successfully used ¹³C-labeled arabitol as an internal standard for the analysis of polyols in urine.[6][7]

1. Sample Preparation:

  • To 100 µL of urine, add 10 µL of an internal standard solution containing [¹³C₂]arabitol, [¹³C₄]erythritol, and [²H₃]sorbitol.
  • Desalt the sample by adding a mixed-bed ion-exchange resin.
  • Vortex and centrifuge the sample.
  • Collect the supernatant for analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography: Use a column suitable for the separation of sugar isomers, such as an Aminex HPX-87C column.[6][7] A gradient elution with water as the mobile phase is typically used.
  • Mass Spectrometry: Employ a tandem mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.
  • Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific transitions for each polyol and their corresponding internal standards. For example, the transition for [¹³C₂]arabitol could be m/z 153 -> 91.[7]

3. Quantification:

  • Construct calibration curves by plotting the peak area ratio of the analyte to its corresponding internal standard against the concentration of the analyte.
  • Determine the concentration of the analytes in the unknown samples by interpolating their analyte/internal standard peak area ratios from the calibration curve.

Signaling Pathway and Logical Relationships

The decision-making process for selecting an appropriate internal standard involves several key considerations. The following diagram illustrates the logical relationships in this process.

Caption: Decision tree for selecting an internal standard.

Conclusion

Arabitol, particularly in its isotopically labeled form, presents a viable and robust option as an internal standard for the quantitative analysis of polar metabolites, including other sugar alcohols. Its structural similarity to these analytes and the ability of its labeled form to compensate for matrix effects and endogenous presence are significant advantages. However, researchers must be mindful of potential challenges, such as co-elution with stereoisomers, and develop their analytical methods accordingly. By carefully considering the pros and cons, and by validating the method with rigorous performance checks, arabitol can be a valuable tool in achieving accurate and reliable quantitative results in demanding research and development settings.

References

A Comparative Guide to the Efficacy of Ethanol in Mitigating Abiotic Stress in Arabidopsis thaliana

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The application of chemical primers to enhance stress tolerance in plants is a rapidly growing field of research with significant implications for agriculture and drug discovery. Among the various compounds investigated, ethanol has emerged as a promising, inexpensive, and environmentally friendly agent for bolstering plant resilience against abiotic stressors. This guide provides a statistical analysis of experimental data comparing the effects of ethanol with other alcohols on the model plant Arabidopsis thaliana under drought and high-salinity conditions. Detailed experimental protocols and visualizations of key biological pathways and workflows are included to support further research and development.

Comparative Performance of Alcohols in Mitigating Drought Stress

The following table summarizes the key performance indicators of Arabidopsis thaliana seedlings pretreated with different alcohols and subsequently subjected to drought stress. The data is compiled from a study that evaluated the efficacy of various alcohols as chemical primers for drought tolerance.

Table 1: Effect of Alcohol Pretreatment on Arabidopsis thaliana under Drought Stress

Treatment (50 mM)Leaf Area Under Drought (cm²)Survival Rate After Re-watering (%)
Water (Control)0.8 ± 0.220
Methanol0.7 ± 0.115
Ethanol 1.2 ± 0.3 80
Isopropanol0.9 ± 0.240
1-Butanol1.5 ± 0.4100
2-Butanol1.0 ± 0.355

Data are presented as mean ± standard deviation. Leaf area was measured after 13 days of drought stress. Survival rate was recorded after 5 days of re-watering following the drought period.[1]

Analysis: The data clearly indicates that pretreatment with certain alcohols significantly enhances drought tolerance in Arabidopsis thaliana compared to the water control. Notably, 1-butanol showed the most significant positive effect on both leaf area and survival rate, followed closely by ethanol.[1][2] Methanol, in contrast, did not provide any protective effect against drought stress.[1]

Comparative Performance of Alcohols in Mitigating High-Salinity Stress

This section presents data on the survival rate of Arabidopsis thaliana seedlings treated with different organic solvents, including ethanol and methanol, under high-salinity stress.

Table 2: Effect of Organic Solvent Treatment on Arabidopsis thaliana Survival under High-Salinity Stress

Treatment (0.3%)Survival Rate under 100 mM NaCl (%)
Water (Control)~20
Ethanol ~60
Methanol~20
Acetone~20
DMSO~20
DMF~20

Survival rate was calculated for 20 plants four days after the NaCl treatment.[3][4]

Analysis: Under high-salinity stress, ethanol treatment significantly improved the survival rate of Arabidopsis thaliana seedlings compared to the water control and other organic solvents like methanol, acetone, DMSO, and DMF.[3][4] This suggests a specific protective mechanism activated by ethanol against salt-induced cellular damage.

Experimental Protocols

Drought Stress Tolerance Experiment
  • Plant Material and Growth Conditions: Arabidopsis thaliana (ecotype Columbia-0) seeds are sown on soil and grown under well-watered conditions for 20 days.

  • Alcohol Pretreatment: Twenty-day-old seedlings are pretreated with 50 mM of isopropanol, methanol, 1-butanol, 2-butanol, or water (as a control) for four days. The solutions are applied to the soil.

  • Drought Stress Application: After the pretreatment period, watering is withheld for 13 days to impose drought stress.

  • Data Collection and Analysis:

    • Leaf Area: The total rosette leaf area of 20 plants per treatment is measured after 13 days of drought. Statistical significance is determined using a Tukey's test (p < 0.05).[1]

    • Survival Rate: After the drought period, plants are re-watered for five days, and the number of surviving plants is counted. The survival rate is calculated for 20 plants per treatment. Statistical significance is determined using Fisher's exact test (p < 0.05).[1]

High-Salinity Stress Tolerance Experiment
  • Plant Material and Growth Conditions: Arabidopsis thaliana (ecotype Columbia-0) seeds are grown in liquid culture medium.

  • Organic Solvent Treatment: Wild-type plants are treated with 0.3% (51 mM) of an organic solvent (ethanol, methanol, acetone, DMSO, or DMF) or water (as a negative control) for 24 hours.[3][4]

  • High-Salinity Stress Application: Following the 24-hour pretreatment, the seedlings are subjected to a subsequent treatment with 100 mM NaCl for four days.[3][4]

  • Data Collection and Analysis:

    • Survival Rate: The number of surviving plants out of 20 for each treatment is counted after four days of NaCl treatment. The experiment is conducted with three biological replicates. Statistical significance is determined using a Student's t-test.[4]

Visualizations

Signaling Pathway and Experimental Workflow

To elucidate the mechanisms behind ethanol-induced stress tolerance and to provide a clear overview of the experimental design, the following diagrams have been generated using Graphviz.

ethanol_signaling_pathway stress Drought / High Salinity ros Increased Reactive Oxygen Species (ROS) stress->ros damage Oxidative Damage & Cell Death ros->damage detox ROS Detoxification tolerance Enhanced Stress Tolerance & Survival ethanol Exogenous Ethanol Application ros_scavenging Upregulation of ROS Scavenging Genes (e.g., APX, CAT) ethanol->ros_scavenging ros_scavenging->detox detox->tolerance

Caption: Ethanol-mediated signaling pathway for abiotic stress tolerance in Arabidopsis thaliana.

experimental_workflow cluster_treatment Pretreatment (4 days) cluster_data Data Collection start Start: Arabidopsis thaliana seeds growth Germination & Growth (20 days) start->growth control Water (Control) growth->control methanol Methanol (50 mM) ethanol Ethanol (50 mM) isopropanol Isopropanol (50 mM) butanol1 1-Butanol (50 mM) butanol2 2-Butanol (50 mM) stress Drought Stress (13 days) control->stress methanol->stress ethanol->stress isopropanol->stress butanol1->stress butanol2->stress leaf_area Measure Leaf Area stress->leaf_area rewater Re-watering (5 days) leaf_area->rewater survival Assess Survival Rate rewater->survival analysis Statistical Analysis (Tukey's Test / Fisher's Exact Test) survival->analysis end Conclusion: Comparative Efficacy analysis->end

Caption: Experimental workflow for comparing the effects of different alcohol pretreatments.

References

No Peer-Reviewed Literature Found for "iso-arabidopyl alcohol"

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific databases has revealed no peer-reviewed literature, experimental data, or established biological role for a compound named "iso-arabidopyl alcohol." Consequently, the creation of a detailed comparison guide with experimental data, protocols, and signaling pathways as requested is not possible at this time.

A single entry for "iso-arabidopyl alcohol" exists in the PubChem database (CID 102515144). However, this name is listed as a "depositor-supplied synonym" for the chemical compound 5-[(E)-3-hydroxyprop-1-enyl]-6-oxopyran-2-carboxylate . This indicates that the name "iso-arabidopyl alcohol" is not a standardized or commonly accepted scientific term for this molecule.

Further searches for the official IUPAC name and its parent compound, 5-[(E)-3-hydroxyprop-1-enyl]-6-oxopyran-2-carboxylic acid, also failed to yield any specific peer-reviewed studies detailing its synthesis, biological activity, or comparative performance against other compounds.

The core chemical structure of the molecule is a pyran derivative. While there is extensive literature on the synthesis and biological activities of various pyran-containing compounds, this general information is not specific to the requested molecule and therefore cannot be used to construct the detailed and data-driven comparison guide that was requested.

Researchers, scientists, and drug development professionals interested in this specific chemical structure may need to perform initial synthesis and biological screening to generate the foundational data required for any future comparative analysis. It is recommended to verify the chemical name and structure, as the provided term "iso-arabidopyl alcohol" does not appear in the established scientific literature.

Safety Operating Guide

Proper Disposal of Arabidopyl Alcohol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. This guide provides a detailed operational plan for the disposal of Arabidopyl alcohol, a compound identified as iso-arabidopyl alcohol in chemical databases[1]. Due to the limited availability of specific safety and disposal information for this compound, the following procedures are based on best practices for the disposal of flammable laboratory alcohols.

It is imperative that researchers consult the specific Safety Data Sheet (SDS) for this compound and their institution's Environmental Health and Safety (EHS) guidelines before proceeding with any disposal. The information provided here should be used as a general framework.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly equipped.

  • Personal Protective Equipment (PPE): Wear protective gloves, eye or face protection, and a lab coat. If there is a risk of inhalation, use a respirator with an appropriate cartridge.

  • Ventilation: All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood[2].

  • Ignition Sources: Keep waste containers away from heat, sparks, open flames, and other ignition sources. Use only non-sparking tools when handling containers[2].

Step-by-Step Disposal Protocol

  • Waste Identification and Classification:

    • Based on the general properties of alcohols, this compound should be treated as a flammable liquid and a potential eye irritant[2][3].

    • It must be disposed of as hazardous waste. Do not pour this compound down the drain or dispose of it in the regular trash[4].

  • Waste Segregation:

    • Dispose of pure this compound and solutions containing a significant concentration of it into a dedicated hazardous waste container labeled for "Flammable Liquid Waste" or "Halogenated/Non-Halogenated Solvent Waste" as per your institution's guidelines.

    • Do not mix with incompatible waste streams, such as strong oxidizing agents[3].

  • Containerization:

    • Use a chemically resistant container that is in good condition and has a secure, leak-proof cap.

    • The container must be appropriate for flammable liquids.

    • Fill the container to no more than 80% of its capacity to allow for vapor expansion.

  • Labeling:

    • Label the waste container clearly with a "Hazardous Waste" label.

    • The label must include:

      • The full chemical name: "this compound" or "Iso-arabidopyl alcohol".

      • The concentration and quantity of the waste.

      • The associated hazards (e.g., "Flammable," "Irritant").

      • The date the waste was first added to the container.

  • Storage of Waste:

    • Store the sealed and labeled waste container in a designated satellite accumulation area.

    • This area should be in a cool, dry, and well-ventilated location, away from general laboratory traffic[5].

    • Store in a dedicated flammables cabinet if available[3].

  • Arranging for Disposal:

    • Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy, contact your EHS department to arrange for pickup and disposal.

    • Follow all institutional procedures for waste manifest and pickup requests.

Hazard and Disposal Data Summary

The following table summarizes key information relevant to the disposal of a typical flammable laboratory alcohol, which should be considered as a proxy in the absence of specific data for this compound.

ParameterGuidelineSource
Hazard Classification Flammable Liquid (Category 2), Serious Eye Irritation (Category 2A), Specific target organ toxicity - single exposure (Category 3)[3]
RCRA Waste Code D001 (Ignitable Waste)[3]
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety glasses or goggles, lab coat.[2]
Storage Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible materials and ignition sources.[3][5]
Disposal Method Dispose of as hazardous waste in accordance with all local, regional, national, and international regulations. Do not dispose of down the drain.[2][4]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage_disposal Storage and Final Disposal start Start: Need to Dispose of this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work in a Chemical Fume Hood ppe->hood classify Classify as Flammable Hazardous Waste hood->classify container Select an Approved, Labeled Hazardous Waste Container classify->container transfer Carefully Transfer Waste to Container container->transfer seal Securely Seal the Container transfer->seal store Store in Designated Satellite Accumulation Area seal->store ehs Contact EHS for Waste Pickup store->ehs end_node End: Waste is Safely Removed by EHS ehs->end_node

References

Personal protective equipment for handling Arabidopyl alcohol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Arabidopyl Alcohol

This document provides crucial safety protocols and logistical information for the handling and disposal of this compound, tailored for research, scientific, and drug development professionals.

Hazard Identification and Immediate Precautions

This compound is a highly flammable liquid and vapor that can cause serious eye irritation and may lead to drowsiness or dizziness.[1][2][3] It is crucial to handle this chemical in well-ventilated areas and away from ignition sources such as heat, sparks, and open flames.[1][4][5]

Immediate First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[4][6] Remove contact lenses if present and easy to do so.[1][2][7] Seek medical attention if irritation persists.[1][7][8]

  • Skin Contact: Remove all contaminated clothing immediately and rinse the affected skin with plenty of water.[1][2] Wash the area with soap and water.[4][9] If skin irritation occurs, seek medical attention.[4]

  • Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing.[1][2] If the person is not breathing or breathing is irregular, provide artificial respiration or oxygen.[1] If symptoms such as headache, dizziness, or nausea persist, seek immediate medical attention.[2][6]

  • Ingestion: If the person is conscious, give 2-4 cupfuls of milk or water to dilute the substance.[4][6] Do not induce vomiting.[4] Seek immediate medical attention.[4][6]

Exposure Controls and Personal Protective Equipment (PPE)

To ensure safety, appropriate engineering controls and personal protective equipment must be used.

Engineering Controls:

  • Work in a well-ventilated area. Use process enclosures, local exhaust ventilation (such as a fume hood), or other engineering controls to maintain airborne levels below recommended exposure limits.[1][10]

  • Ventilation equipment should be explosion-proof.[1][11]

  • An eyewash station and safety shower should be readily accessible in the immediate work area.[6][10]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations.[6] A face shield may be required if there is a significant risk of splashing.[12][13]

  • Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile gloves, to prevent skin exposure.[12][14]

  • Body Protection: Wear a chemical-resistant lab coat, long pants, and closed-toe shoes to protect the skin.[12]

  • Respiratory Protection: If ventilation is inadequate, or for high concentrations, use a NIOSH-approved respirator with an organic vapor cartridge.[13][14]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
Flash Point 11.7 - 12.8 °C (53 - 55 °F) (Closed Cup)[3]
Flammable Limits Lower: 2.0%, Upper: 12.7%[3]
Auto-ignition Temperature 399 °C (750.2 °F)[3]
ACGIH TLV-TWA 200 ppm[10]

Operational and Disposal Plans

Procedural Handling and Storage

Handling:

  • Read and understand the Safety Data Sheet (SDS) before use.[10]

  • Ensure all containers are properly labeled.

  • Ground and bond containers when transferring material to prevent static discharge.[6][13]

  • Use non-sparking tools.[1][13]

  • Avoid contact with eyes, skin, and clothing.[6]

  • Wash hands thoroughly after handling the chemical.[1][6]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][6][14]

  • Keep away from all sources of ignition, including heat, sparks, and open flames.[4][6]

  • Store away from incompatible materials such as oxidizing agents, acids, and chlorine.[6][14]

  • Store in a designated flammable liquids storage cabinet.[15]

Spill and Emergency Procedures

Small Spills (less than 1 gallon):

  • Remove all ignition sources from the area.[6][8]

  • Ensure the area is well-ventilated by opening windows and doors.[9]

  • Wear appropriate PPE, including gloves and safety goggles.[8][9]

  • Contain and absorb the spill using a non-combustible material like sand, vermiculite, or activated charcoal.[6][8][9]

  • Scoop the absorbed material into a sealable, labeled container for hazardous waste disposal.[8][9]

  • Clean the spill area with soap and water.[8]

Large Spills (more than 1 gallon):

  • Evacuate all personnel from the immediate area.[15]

  • Shut off all ignition sources if it is safe to do so.[1]

  • If the spill is in a fume hood, close the sash.[15]

  • Contact your institution's Environmental Health and Safety (EHS) emergency team immediately.[15]

  • Prevent the spill from entering sewers or waterways.[1][15]

Disposal Plan

Improper disposal of this compound can pose significant environmental and safety risks.[16]

Waste Collection:

  • All waste containing this compound must be collected in a properly labeled, leak-proof container.[15]

  • Do not mix with other waste streams unless specifically instructed to do so by EHS.

Disposal Methods:

  • Hazardous Waste Collection: The primary method of disposal is through a licensed hazardous waste contractor.[1][16] Contact your EHS department to arrange for pickup.

  • Dilution and Drain Disposal (Restricted): In some jurisdictions, very small amounts of low concentrations (<5%) may be permissible for drain disposal with copious amounts of water.[16][17][18] However, you must always check and comply with your local, state, and federal regulations before using this method.[16][19] Pouring concentrations above 5% down the drain is generally not permitted due to flammability and environmental hazards.[19]

  • Evaporation (Restricted): For very small quantities, evaporation in a well-ventilated area away from ignition sources may be an option.[20] This should only be done in accordance with institutional and local guidelines.

Visual Workflow

The following diagram outlines the decision-making process for selecting the appropriate Personal Protective Equipment (PPE) when handling this compound.

PPE_Selection_Workflow start Start: Prepare to Handle this compound task_assessment Assess Task-Specific Hazards (e.g., volume, concentration, temperature) start->task_assessment engineering_controls Are Engineering Controls Sufficient? (e.g., Fume Hood) task_assessment->engineering_controls ppe_basic Minimum PPE: - Safety Glasses - Lab Coat - Nitrile Gloves - Closed-Toe Shoes engineering_controls->ppe_basic  Yes ppe_inhalation Add Respiratory Protection: - NIOSH-Approved Respirator engineering_controls->ppe_inhalation  No splash_risk Risk of Splashing? ppe_basic->splash_risk ppe_splash Add Splash Protection: - Chemical Goggles - Face Shield inhalation_risk Risk of Inhalation? (poor ventilation, aerosols) ppe_splash->inhalation_risk high_exposure_risk High Exposure Risk? (large spill, confined space) ppe_inhalation->high_exposure_risk ppe_full Full Protection Required: - Chemical Suit - SCBA end_procedure Proceed with Task ppe_full->end_procedure splash_risk->ppe_splash Yes splash_risk->inhalation_risk No inhalation_risk->ppe_inhalation Yes inhalation_risk->high_exposure_risk No high_exposure_risk->ppe_full Yes high_exposure_risk->end_procedure No

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.